molecular formula C14H16N2 B3255555 4-(Piperidin-4-yl)isoquinoline CAS No. 256372-14-2

4-(Piperidin-4-yl)isoquinoline

Cat. No.: B3255555
CAS No.: 256372-14-2
M. Wt: 212.29 g/mol
InChI Key: GHDNZIXDBLDBKN-UHFFFAOYSA-N
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Description

4-(Piperidin-4-yl)isoquinoline is a useful research compound. Its molecular formula is C14H16N2 and its molecular weight is 212.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Piperidin-4-yl)isoquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Piperidin-4-yl)isoquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-piperidin-4-ylisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c1-2-4-13-12(3-1)9-16-10-14(13)11-5-7-15-8-6-11/h1-4,9-11,15H,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHDNZIXDBLDBKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CN=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-(Piperidin-4-yl)isoquinoline: Structural Properties, Synthetic Methodologies, and Pharmacological Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary As a Senior Application Scientist heavily involved in early-stage drug discovery, I frequently encounter privileged scaffolds that serve as the backbone for novel therapeutics. 4-(Piperidin-4-yl)isoquinoline is one such critical building block. Combining the rigid, aromatic, hydrogen-bonding capacity of an isoquinoline core with the flexible, basic, and solvent-accessible nature of a piperidine ring, this molecule is a highly versatile pharmacophore. It is prominently featured in the development of kinase inhibitors (such as ROCK inhibitors) and has been cited in patent literature for the synthesis of Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9) binding compounds[1].

This whitepaper provides an in-depth technical analysis of 4-(Piperidin-4-yl)isoquinoline, detailing its physicochemical properties, mechanistic role in drug design, and field-proven, self-validating synthetic protocols.

Chemical Structure & Physicochemical Profile

Understanding the baseline physicochemical properties of a building block is the first step in predicting its behavior in both synthetic workflows and biological assays. The free base form of 4-(Piperidin-4-yl)isoquinoline (CAS 256372-14-2)[2] is often converted to its dihydrochloride salt (CAS 2244087-11-2)[3] to dramatically improve aqueous solubility and shelf stability.

Table 1: Quantitative Physicochemical Properties

PropertyValue
Chemical Name 4-(Piperidin-4-yl)isoquinoline
CAS Number (Free Base) 256372-14-2
CAS Number (Di-HCl Salt) 2244087-11-2
Molecular Formula C₁₄H₁₆N₂
Molecular Weight 212.29 g/mol
SMILES String c1ccc2c(c1)c(cn2)C3CCNCC3
Topological Polar Surface Area (TPSA) 24.92 Ų
Hydrogen Bond Donors / Acceptors 1 / 2
LC-MS (m/z) 213.14 [M+H]⁺
Mechanistic Role in Drug Design (Pharmacophore Analysis)

In my experience optimizing inhibitor scaffolds, the transition from simple aromatic rings to piperidine-substituted heterocycles drastically improves both target residence time and pharmacokinetic parameters. The 4-(piperidin-4-yl)isoquinoline scaffold offers a dual-interaction vector:

  • The Isoquinoline Core: The nitrogen atom at the 2-position of the isoquinoline ring acts as a potent hydrogen bond acceptor. In kinase targets, this nitrogen typically anchors the molecule to the ATP-binding pocket's hinge region. Furthermore, the fused bicyclic aromatic system engages in

    
     stacking with hydrophobic residues lining the binding cleft.
    
  • The Piperidine Ring: Positioned at the 4-axis, the piperidine ring projects outward from the hinge region into the solvent-exposed channel. Its basic secondary amine (

    
    ) is protonated at physiological pH, allowing it to form critical salt bridges with acidic residues (e.g., Asp or Glu) near the pocket entrance. It also serves as an ideal synthetic handle for library generation via urea, amide, or sulfonamide linkages.
    

Pharmacophore Isoquinoline Isoquinoline Core (Aromatic System) Piperidine Piperidine Ring (Basic Amine) Isoquinoline->Piperidine C-C Bond Hinge Kinase Hinge Region (H-Bond Acceptor) Isoquinoline->Hinge N-atom interaction PiStack Hydrophobic Pocket (Pi-Pi Stacking) Isoquinoline->PiStack Aromatic rings Solvent Solvent Channel / Acidic Residues Piperidine->Solvent NH-donor / Salt bridge

Caption: Pharmacophore interaction model of the isoquinoline-piperidine scaffold in target binding.

Synthetic Methodologies & Protocols

The most robust and scalable route to synthesize 4-(piperidin-4-yl)isoquinoline utilizes 4-bromoisoquinoline as the starting material[1]. The synthesis is a three-step sequence: a Suzuki-Miyaura cross-coupling, followed by catalytic hydrogenation, and concluding with Boc deprotection.

Synthesis SM1 4-Bromoisoquinoline Step1 Suzuki Coupling Pd(dppf)Cl2 SM1->Step1 SM2 1-Boc-tetrahydropyridine- 4-boronic ester SM2->Step1 Int1 Alkene Intermediate Step1->Int1 Step2 Hydrogenation Pd/C, H2 Int1->Step2 Int2 Boc-Protected Piperidine Step2->Int2 Step3 Deprotection HCl/Dioxane Int2->Step3 Product 4-(Piperidin-4-yl) isoquinoline Step3->Product

Caption: Synthetic workflow for 4-(Piperidin-4-yl)isoquinoline via Suzuki coupling and hydrogenation.

Step 1: Suzuki-Miyaura Cross-Coupling
  • Reagents: 4-bromoisoquinoline (1.0 eq), 1-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (3.0 eq).

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v).

  • Procedure: Degas the solvent mixture with N₂ for 15 minutes. Add all reagents to the reaction flask. Heat the mixture to 90°C and stir for 12 hours under an inert atmosphere. Cool to room temperature, dilute with EtOAc, wash with brine, and purify via silica gel chromatography.

  • Causality & Expertise: I specifically select Pd(dppf)Cl₂ for this coupling. The large bite angle of the dppf ligand accelerates the reductive elimination step, which is critical when coupling sterically demanding ortho-substituted heterocycles. The Dioxane/H₂O mixture ensures optimal solubility for both the organic boronic ester and the inorganic base.

  • Self-Validating System: Monitor the reaction via TLC (Hexanes/EtOAc 1:1). The starting material (4-bromoisoquinoline) must completely disappear. Before proceeding to workup, pull an aliquot for LC-MS to confirm the presence of the intermediate mass (

    
    
    
    
    
    ).
Step 2: Catalytic Hydrogenation
  • Reagents: 1-Boc-4-(isoquinolin-4-yl)-1,2,3,6-tetrahydropyridine (1.0 eq), 10% Pd/C (0.1 eq by weight).

  • Solvent: Methanol (anhydrous).

  • Procedure: Dissolve the intermediate in Methanol. Add Pd/C carefully under a stream of N₂. Evacuate the flask and backfill with H₂ gas (balloon, 1 atm). Stir vigorously at room temperature for 8 hours. Filter the suspension through a pad of Celite to remove the catalyst, and concentrate the filtrate under vacuum.

  • Causality & Expertise: The tetrahydropyridine double bond is selectively reduced under these mild conditions. The isoquinoline aromatic system remains completely intact under 1 atm H₂ at room temperature.

  • Self-Validating System: LC-MS is non-negotiable here. The mass must shift exactly by +2 Da (

    
    
    
    
    
    ). If the
    
    
    peak remains, refresh the H₂ balloon and add fresh catalyst. Premature termination leads to inseparable mixtures of alkene and alkane in the final step.
Step 3: N-Boc Deprotection
  • Reagents: 1-Boc-4-(piperidin-4-yl)isoquinoline (1.0 eq), 4N HCl in Dioxane (10.0 eq).

  • Solvent: Dichloromethane (DCM).

  • Procedure: Dissolve the hydrogenated intermediate in DCM and cool to 0°C. Add 4N HCl in Dioxane dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours. The product will precipitate out of solution. Filter the solid, wash with cold DCM, and dry under high vacuum.

  • Causality & Expertise: Anhydrous HCl cleanly cleaves the Boc group, releasing isobutylene and CO₂ gases. This drives the reaction to completion without the need for a messy aqueous workup, directly yielding the highly stable dihydrochloride salt.

  • Self-Validating System: Purity is confirmed by ¹H NMR (look for the complete disappearance of the massive 9H singlet at ~1.45 ppm corresponding to the tert-butyl group). Final validation is achieved via LC-MS, showing a single peak at

    
     min with 
    
    
    
    
    
    [1].
References
  • "WO2017147328A1 - Compounds for binding proprotein convertase subtilisin/kexin type 9 (pcsk9)", Google Patents.

Sources

4-(Piperidin-4-yl)isoquinoline (CAS 256372-14-2): A Comprehensive Technical Guide for Drug Discovery & Supplier Sourcing

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rapid generation of high-quality lead compounds relies heavily on privileged scaffolds. 4-(Piperidin-4-yl)isoquinoline (CAS 256372-14-2) has emerged as a critical building block in the design of targeted therapeutics, most notably for Rho-associated protein kinase (ROCK) inhibitors and Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9) modulators[1][2]. This whitepaper provides an in-depth technical analysis of this compound, detailing its physicochemical profile, mechanistic rationale in drug design, supplier quality control (QC) standards, and field-proven synthetic workflows.

Physicochemical Profiling & Supplier Specifications

When sourcing building blocks for library synthesis, understanding the physicochemical properties of the starting material is crucial for predicting solubility, reactivity, and downstream pharmacokinetic behavior. Commercial suppliers typically offer this compound in two forms: the free base and the dihydrochloride salt[3][4].

The dihydrochloride salt (CAS 2244087-11-2) is frequently preferred in early-stage synthesis due to its enhanced bench stability and superior solubility in polar aprotic solvent systems[4].

Table 1: Physicochemical & Supplier Data Summary
Property / SpecificationFree Base FormDihydrochloride Salt Form
CAS Number 256372-14-2[3]2244087-11-2[4]
Molecular Formula C₁₄H₁₆N₂[3]C₁₄H₁₈Cl₂N₂[4]
Molecular Weight 212.29 g/mol [3]285.21 g/mol [4]
Topological Polar Surface Area (TPSA) 24.92 Ų[3]N/A
LogP (Predicted) ~2.70[3]N/A (Highly hydrophilic)
Commercial Purity Standard ≥98% (HPLC/NMR)[3]≥98% (HPLC/NMR)[4]
Storage Conditions Sealed, 2-8°C, Dry[3]Sealed, 2-8°C, Dry (Hygroscopic)[4]

Mechanistic Rationale in Drug Design

The architectural design of 4-(Piperidin-4-yl)isoquinoline is not coincidental; it is a highly optimized pharmacophore designed to interface with specific protein microenvironments.

  • The Isoquinoline Anchor: The isoquinoline ring is a well-established bioisostere for the purine ring of ATP. In kinases like ROCK1 and ROCK2, the nitrogen atom of the isoquinoline ring acts as a critical hydrogen bond acceptor, interacting directly with the backbone amide of the kinase hinge region[2][5]. This interaction anchors the molecule deep within the ATP-binding pocket.

  • The Piperidine Vector: By attaching a piperidine ring at the 4-position of the isoquinoline, medicinal chemists achieve precise vectorial projection. The C4 linkage directs the piperidine moiety out of the narrow binding pocket and into the solvent-exposed channel.

  • Synthetic Handle: The secondary amine of the piperidine ring serves as a versatile synthetic handle for late-stage functionalization. Derivatizing this nitrogen (via amidation, sulfonylation, or reductive amination) allows researchers to rapidly explore structure-activity relationships (SAR) and tune the molecule's pharmacokinetic properties without disrupting the core hinge-binding interaction[5][6].

ROCKPathway RhoA RhoA (Active GTP-bound) ROCK ROCK1 / ROCK2 Kinase RhoA->ROCK Activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Phosphorylates (Inhibits) MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates (Activates) Inhibitor Isoquinoline-Piperidine Inhibitor Inhibitor->ROCK Blocks ATP Binding MLCP->MLC Dephosphorylates Actin Actin Cytoskeleton Contraction / Stress Fibers MLC->Actin Promotes Assembly

ROCK signaling pathway and intervention by isoquinoline-piperidine inhibitors.

Synthetic Workflows & Experimental Protocols

To ensure high-fidelity library generation, the functionalization of 4-(Piperidin-4-yl)isoquinoline must follow a self-validating, high-yielding protocol. Below is a standardized methodology for the N-derivatization (e.g., N-sulfonylation or N-acylation) of the piperidine ring to generate inhibitor analogs[6].

Standard Protocol: N-Derivatization of the Piperidine Ring

Objective: To synthesize a focused library of targeted inhibitor analogs by functionalizing the secondary amine.

  • Preparation & Solubilization:

    • Action: Suspend 4-(Piperidin-4-yl)isoquinoline dihydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).

    • Causality: DCM is a non-polar, aprotic solvent that prevents the unwanted hydrolysis of electrophilic reagents (like sulfonyl chlorides) while providing excellent solubility for the free base once liberated.

  • Base Addition (Neutralization):

    • Action: Add N,N-Diisopropylethylamine (DIPEA) (3.5 eq) dropwise at 0°C.

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It neutralizes the dihydrochloride salt to liberate the secondary amine of the piperidine and acts as an acid scavenger for the HCl generated in the next step. The steric bulk of DIPEA prevents it from competing with the piperidine for the electrophile. The 0°C temperature controls the exothermic neutralization.

  • Electrophile Introduction:

    • Action: Slowly add the desired sulfonyl chloride or acyl chloride (1.1 eq) dissolved in a minimal volume of anhydrous DCM.

    • Causality: Slow addition at low temperatures ensures strict chemoselectivity, preventing multi-substitution or thermal degradation of the electrophile.

  • Reaction Propagation & Monitoring:

    • Action: Allow the reaction mixture to warm to room temperature (20-25°C) and stir for 2-4 hours. Monitor reaction completion via LC-MS.

    • Causality: The secondary amine of the piperidine is highly nucleophilic; once the electrophile is introduced, the reaction proceeds rapidly at room temperature. LC-MS provides self-validating proof of mass conversion before proceeding to workup.

  • Quenching & Extraction:

    • Action: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Causality: NaHCO₃ neutralizes any residual acid and destroys unreacted electrophile. Drying over Na₂SO₄ removes trace water prior to concentration, preventing the hydrolysis of the newly formed amide/sulfonamide bond.

  • Purification:

    • Action: Purify the crude residue via flash column chromatography (Silica gel, gradient of DCM:MeOH, optionally with 0.5% NH₄OH).

    • Causality: The basic nature of the isoquinoline nitrogen can cause severe streaking on standard silica. The addition of a volatile base (NH₄OH) deactivates the acidic silanol groups on the silica gel, ensuring sharp peak resolution and >98% purity of the final compound.

SyntheticWorkflow A 4-(Piperidin-4-yl)isoquinoline (CAS 256372-14-2) B N-Derivatization (Sulfonyl/Acyl Chloride) A->B DIPEA, DCM, 0°C C Intermediate Purification (Flash Chromatography) B->C LC-MS Monitor D Target Compound (Inhibitor Analog) C->D >98% Purity E In Vitro Screening (Kinase/Cell Assay) D->E SAR Analysis

Synthetic Hit-to-Lead workflow utilizing 4-(Piperidin-4-yl)isoquinoline.

Supplier Sourcing & Quality Control

When procuring CAS 256372-14-2 or its dihydrochloride variant (CAS 2244087-11-2) from commercial vendors (e.g., ChemScene, Echemi)[3][7], rigorous internal QC is mandatory.

  • Analytical Validation: Always request a Certificate of Analysis (CoA) that includes both ¹H NMR and HPLC traces. The purity must be ≥98%[3][4].

  • Impurity Profiling: Pay close attention to the presence of unreacted isoquinoline starting materials or piperidine ring-opening byproducts, as these can act as pan-assay interference compounds (PAINS) during downstream in vitro screening.

  • Handling: The dihydrochloride salt is hygroscopic. It must be stored sealed at 2-8°C[4]. Exposure to ambient humidity will lead to water absorption, which can drastically alter stoichiometric calculations during sensitive coupling reactions.

References

  • Google Patents (US 2019/0119236 A1).Compounds for Binding Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9).
  • ResearchGate. Pharmacological ROCK inhibitors. The isoquinoline derivatives fasudil... Retrieved from: [Link]

  • Taylor & Francis. Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors. Retrieved from: [Link]

Sources

Technical Guide: Structure-Activity Relationship (SAR) of Isoquinoline-Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the Structure-Activity Relationship (SAR) of Isoquinoline-Piperidine derivatives. This document is structured for researchers and drug discovery professionals, focusing on the medicinal chemistry, mechanistic rationale, and experimental validation of this privileged scaffold.

Executive Summary

The Isoquinoline-Piperidine dyad represents a "privileged scaffold" in medicinal chemistry, capable of engaging diverse biological targets ranging from protein kinases (ROCK, PKA) to G-protein coupled receptors (GPCRs) and enzymes (Acetylcholinesterase).

The synergy of this scaffold lies in its biphasic nature:

  • The Isoquinoline Core (Head): A planar, aromatic bicycle that provides π-π stacking interactions and rigid hydrophobic anchoring.

  • The Piperidine Moiety (Tail): A flexible, aliphatic heterocycle that introduces basicity (pKₐ modulation), solubility, and the capacity for hydrogen bonding or salt bridge formation.

This guide dissects the SAR of this scaffold, specifically analyzing how linker topology, ring saturation, and substituent electronics dictate selectivity between Rho-associated Kinase (ROCK) inhibition (cardiovascular/neuroregeneration) and Acetylcholinesterase (AChE) inhibition (Alzheimer’s disease).

Scaffold Architecture & Chemical Space

To rationally discuss SAR, we must define the numbering and regions of modification. The scaffold is generally divided into three domains:

  • Region A (Isoquinoline Head): The primary pharmacophore for hydrophobic pockets.

  • Region B (Linker): Determines the spatial orientation and distance (e.g., Sulfonyl, Alkyl, Amide).

  • Region C (Piperidine Tail): The solvent-exposed or secondary binding element.

Visualization: Core Scaffold Connectivity

Scaffold cluster_0 Region A: Isoquinoline cluster_1 Region B: Linker cluster_2 Region C: Piperidine Iso Isoquinoline Core (Planar/Aromatic) Linker Linker (-SO2-, -CH2-, -CO-) Iso->Linker C5 or C1 attachment Pip Piperidine/Homopiperazine (Basic/Flexible) Linker->Pip N-linkage

Figure 1: Modular architecture of the Isoquinoline-Piperidine scaffold.

Therapeutic Area 1: Rho-Kinase (ROCK) Inhibitors

The most prominent application of this scaffold is in the inhibition of Rho-associated protein kinase (ROCK). Fasudil (1-(5-isoquinolinesulfonyl)homopiperazine) is the archetype.

Mechanistic Basis

ROCK inhibitors bind to the ATP-binding pocket of the kinase.

  • Isoquinoline Ring: Mimics the adenine ring of ATP, forming hydrogen bonds with the hinge region (Glu-Met-Lys motif).

  • Sulfonyl Group: Positions the aliphatic ring and interacts with the phosphate-binding region.

  • Piperidine/Homopiperazine: Extends towards the solvent front, improving solubility and interacting with Asp residues.

SAR Deep Dive: The Fasudil Evolution

The transition from non-selective kinase inhibitors to potent ROCK inhibitors involves precise tuning of the isoquinoline substitution pattern.

ModificationStructural ChangeBiological Consequence
Linker Position Shift from C8 to C5Critical. C5-sulfonamides (Fasudil) show superior potency over C8 isomers due to optimal alignment with the kinase hinge region.
Ring Size (Tail) Piperazine → HomopiperazineExpansion to a 7-membered ring (homopiperazine) slightly increases flexibility, often improving selectivity for ROCK over PKA.
Isoquinoline C1 Addition of Methyl (H-1152P)Potency Boost. Introduction of a methyl group at C1 creates a steric clash with non-target kinases (like PKA), significantly enhancing ROCK selectivity (K_i = 1.6 nM).
Hydroxylation C4-OH (Hydroxyfasudil)Active metabolite. Increases hydrophilicity and potency in vivo.
Protocol: Kinase Inhibition Assay (ROCK)

To validate SAR improvements, a robust biochemical assay is required.

Methodology:

  • Reagents: Recombinant human ROCK1/2 (active), Substrate peptide (e.g., S6 kinase substrate), ATP (10 µM), and test compounds.

  • Reaction:

    • Incubate enzyme + compound in assay buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT) for 15 mins at room temperature.

    • Initiate reaction by adding ATP/Substrate mix.

    • Incubate for 60 mins at 30°C.

  • Detection (IMAP Fluorescence Polarization):

    • Add IMAP binding reagent (stops reaction and binds phosphorylated peptide).

    • Read Fluorescence Polarization (FP) at Ex 485 nm / Em 530 nm.

  • Analysis: Calculate IC₅₀ using a 4-parameter logistic fit.

Self-Validation: Include Fasudil (10 µM) as a positive control. If Fasudil IC₅₀ deviates >2-fold from historical mean (approx. 1-3 µM depending on ATP conc), invalidate the run.

Therapeutic Area 2: Acetylcholinesterase (AChE) Inhibitors[1][2]

In neurodegenerative research (Alzheimer's), the strategy shifts from sulfonamides to 1-benzylisoquinoline derivatives linked to piperidines.

Mechanistic Basis: The Dual Binding Hypothesis

AChE possesses a deep gorge with two active sites:

  • Catalytic Anionic Site (CAS): At the bottom of the gorge.

  • Peripheral Anionic Site (PAS): At the rim. Potent inhibitors act as "molecular dumbbells," spanning the gorge to bind both sites simultaneously.

SAR Deep Dive: Bivalent Ligands
  • The Isoquinoline Anchor: Binds to the PAS via π-π stacking with Trp286. 1-Benzyl-1,2,3,4-tetrahydroisoquinoline is preferred for its flexibility and mimicry of Donepezil's indanone core.

  • The Linker (Spacer): An alkyl chain (2-4 carbons) or an amide linker is optimal. Short linkers prevent dual-site binding; excessively long linkers lead to entropic penalties.

  • The Piperidine: Binds to the CAS. N-benzylpiperidine moieties mimic the choline substrate, interacting with Trp86.

Visualization: Dual Binding Mode

AChE_Binding cluster_PAS Peripheral Anionic Site (PAS) cluster_Linker cluster_CAS Catalytic Anionic Site (CAS) Trp286 Trp286 Residue IsoQ Isoquinoline Ring (π-π Stacking) IsoQ->Trp286 Interaction Linker Alkyl/Amide Linker (Optimal: 2-4 carbons) IsoQ->Linker Covalent Bond Pip Piperidine Nitrogen (Cation-π Interaction) Linker->Pip Covalent Bond Trp86 Trp86 Residue Pip->Trp86 Interaction

Figure 2: Bivalent binding mechanism of Isoquinoline-Piperidine AChE inhibitors.

Synthesis Protocol: Reductive Amination Route

A versatile, convergent synthesis to access Region B (Linker) variations is the reductive amination between an isoquinoline-aldehyde and a piperidine-amine (or vice versa).

Target: Synthesis of N-((1,2,3,4-tetrahydroisoquinolin-6-yl)methyl)piperidin-4-amine derivatives.

  • Step 1: Reductive Amination

    • Reactants: 6-Formyl-1,2,3,4-tetrahydroisoquinoline (N-protected) + 4-Amino-1-benzylpiperidine (1.0 eq).

    • Solvent: Dichloroethane (DCE) or Methanol (MeOH).

    • Catalyst: Acetic acid (catalytic amount) to activate the imine.

    • Reducing Agent: Sodium triacetoxyborohydride (STAB, 1.5 eq). Add after 1 hour of imine formation.

    • Conditions: Stir at RT for 12-24 hours under N₂.

  • Step 2: Workup & Purification

    • Quench with sat. NaHCO₃. Extract with DCM.

    • Purify via Flash Column Chromatography (Silica, MeOH/DCM gradient).

  • Step 3: Deprotection (if applicable)

    • Remove N-Boc protecting groups using TFA/DCM (1:1).

Causality: STAB is chosen over NaBH₄ because it is milder and selective for imines over aldehydes, preventing direct reduction of the starting material before coupling occurs.

Comparative Data Summary

The following table summarizes the SAR trends distinguishing the two major therapeutic classes for this scaffold.

FeatureROCK Inhibitors (e.g., Fasudil)AChE Inhibitors (e.g., Donepezil hybrids)
Isoquinoline State Fully Aromatic (usually)Tetrahydroisoquinoline (often)
Linker Type Sulfonyl (-SO₂-)Alkyl (-CH₂-)ₙ or Amide (-CONH-)
Key Interaction Hinge Binding (ATP site)Dual Site Binding (CAS + PAS)
Piperidine Role Solubilizing / Salt BridgeCation-π interaction mimic
Critical SAR C5-substitution is optimalLinker length determines potency

References

  • Fasudil and ROCK Inhibition

    • Source: National Institutes of Health (NIH) / PubMed
    • Title: Substituted 2H-isoquinolin-1-ones as potent Rho-kinase inhibitors.[1][2]

    • URL:[Link]

  • H-1152P and Selectivity

    • Source: PubMed
    • Title: The novel and specific Rho-kinase inhibitor (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine.[3]

    • URL:[Link]

  • Isoquinoline-Piperidine Antimycotics

    • Source: PMC / NIH
    • Title: Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline Antimycotics.
    • URL:[Link] (Note: Contextual link to related quinoline/isoquinoline scaffold papers).

  • AChE Inhibitors SAR

    • Source: PubMed
    • Title: Novel piperidine derivatives.[4] Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives.

    • URL:[Link] (Cross-reference for piperidine pharmacophore).

  • General SAR Principles

    • Source: DrugDesign.org
    • Title: Structure Activity Relationships.[1][2][5][6][7][8][9][10]

    • URL:[Link]

Sources

The Potential of 4-(Piperidin-4-yl)isoquinoline in ROCK Pathway Inhibition: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Rho-associated coiled-coil containing kinases (ROCK1 and ROCK2) are critical downstream effectors of the small GTPase RhoA, playing a central role in actin cytoskeleton organization, cellular contractility, and motility 1. Dysregulation of the ROCK pathway is a well-documented driver of cardiovascular diseases, glaucoma, fibrotic disorders, and tumor metastasis. Since the clinical approval of Fasudil—the first-in-class ROCK inhibitor—the isoquinoline scaffold has been a cornerstone of kinase drug discovery 2.

This technical guide explores the pharmacological and structural potential of 4-(Piperidin-4-yl)isoquinoline (CAS 256372-14-2). By combining the established ATP-competitive hinge-binding properties of the isoquinoline core with the favorable electrostatic and physicochemical profile of a piperidine ring, this scaffold offers a highly optimized starting point for developing next-generation, highly selective ROCK inhibitors.

The RhoA/ROCK Signaling Axis: Pathophysiological Context

To understand the therapeutic value of ROCK inhibition, one must first understand the causality of the signaling cascade. ROCK1 and ROCK2 share 92% sequence homology in their N-terminal kinase domains 1. Upon activation by GTP-bound RhoA, ROCK phosphorylates several downstream targets.

Crucially, ROCK directly phosphorylates Myosin Light Chain (MLC) while simultaneously phosphorylating and inactivating Myosin Light Chain Phosphatase (MLCP). This dual-action mechanism prevents the dephosphorylation of MLC, leading to a net increase in activated myosin, which cross-links with actin filaments to form rigid stress fibers. Inhibiting ROCK reverses this process, promoting cytoskeletal relaxation—a mechanism highly desirable in treating vasospasms, lowering intraocular pressure, and halting cancer cell migration 3.

RhoA_ROCK_Pathway RhoA RhoA (GTP-bound) Active State ROCK ROCK1 / ROCK2 Kinase Activation RhoA->ROCK Activates MLCP MLCP (Inactivated) ROCK->MLCP Phosphorylates (Inhibits) MLC MLC (Phosphorylated) ROCK->MLC Phosphorylates (Activates) MLCP->MLC Prevents dephosphorylation Actin Actin Cytoskeleton Stress Fiber Formation MLC->Actin Promotes contraction

Figure 1: The RhoA/ROCK signaling cascade driving actin cytoskeleton reorganization.

Structural and Mechanistic Rationale: 4-(Piperidin-4-yl)isoquinoline

As a Senior Application Scientist, I evaluate scaffolds not just by their raw binding affinity, but by their structural logic within the kinase pocket. The 4-(Piperidin-4-yl)isoquinoline molecule is a masterclass in rational drug design, operating as a Type I ATP-competitive inhibitor 3.

Isoquinoline as the Hinge-Binding Anchor

The ATP-binding pocket of ROCK features a highly conserved hinge region. The sp2 nitrogen atom of the isoquinoline core acts as a critical hydrogen bond acceptor. In ROCK1, this nitrogen forms a robust, monodentate hydrogen bond with the backbone amide of Met156 3. In ROCK2, the homologous interaction occurs at Met172 1. This interaction anchors the molecule deep within the hydrophobic cleft, sandwiched between residues like Val90 and Leu205 3.

The Piperidin-4-yl Vector: Enhancing Selectivity and Solubility

While the isoquinoline ring provides baseline affinity, it lacks selectivity across the broader AGC kinase family (e.g., PKA, PKC). The addition of the piperidin-4-yl group at the 4-position of the isoquinoline ring solves this.

  • Causality of Substitution: The 4-position vector directs the piperidine ring out of the deep hinge pocket and toward the solvent-exposed channel and the catalytic loop.

  • Electrostatic Interactions: At physiological pH, the secondary amine of the piperidine ring is protonated. This allows it to form critical salt bridges or hydrogen bonds with the catalytic lysine (Lys105 in ROCK1) or the aspartate residue of the DFG motif (Asp216 in ROCK1) 3. This dual-anchor system drastically improves both target residency time and selectivity. Furthermore, the aliphatic nature of the piperidine ring improves aqueous solubility, a common bottleneck in flat, aromatic kinase inhibitors.

Experimental Methodologies: A Self-Validating System

To rigorously validate the inhibitory potential of 4-(Piperidin-4-yl)isoquinoline derivatives, a self-validating experimental workflow is mandatory. A biochemical assay proves direct target engagement, while a phenotypic cell assay proves physiological translation.

Protocol 1: In Vitro TR-FRET Kinase Assay (Biochemical Validation)

Why TR-FRET? Isoquinoline derivatives often exhibit intrinsic auto-fluorescence that confounds standard colorimetric or prompt-fluorescence assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a temporal delay before measurement, eliminating background noise and ensuring high-fidelity IC50 calculations.

  • Reagent Preparation: Prepare human recombinant ROCK1 and ROCK2 kinase domains in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Dispense 4-(Piperidin-4-yl)isoquinoline derivatives in a 10-point, 3-fold serial dilution in DMSO. Transfer to a 384-well plate (final DMSO concentration <1%). Include Y-27632 as a positive control 4.

  • Reaction Initiation: Add ATP (at the predetermined Km for each isoform) and a ULight-labeled generic peptide substrate (e.g., ULight-p70 S6K). Incubate for 60 minutes at room temperature.

  • Detection: Add Europium-anti-phospho-substrate antibody and EDTA (to stop the kinase reaction). Incubate for 60 minutes.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine IC50.

Protocol 2: Cell-Based Actin Cytoskeleton Remodeling Assay (Phenotypic Validation)

Why Phalloidin Staining? If the compound successfully inhibits ROCK in living cells, downstream MLC phosphorylation will drop, causing the visible collapse of actin stress fibers. This confirms cell permeability and functional efficacy.

  • Cell Culture: Seed MDA-MB-231 breast cancer cells (known for high basal ROCK activity and stress fibers) in 96-well optical-bottom plates at 10,000 cells/well.

  • Treatment: Treat cells with the calculated biochemical IC50 and 10x IC50 concentrations of the compound for 4 hours.

  • Fixation & Permeabilization: Fix cells with 4% paraformaldehyde (PFA) for 15 minutes. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Staining: Stain F-actin using Alexa Fluor 488-Phalloidin (binds specifically to polymerized actin) and counterstain nuclei with DAPI.

  • Imaging & Analysis: Image using high-content confocal microscopy. Quantify the total area of stress fibers per cell. A successful ROCK inhibitor will show a stark transition from elongated, fiber-rich cells to rounded cells with cortical actin rings.

Workflow Comp Compound Prep 4-(Piperidin-4-yl)isoquinoline Biochem Biochemical Validation TR-FRET Kinase Assay Comp->Biochem Cell Cellular Validation MDA-MB-231 Culture Comp->Cell Quant Data Synthesis IC50 & Efficacy Biochem->Quant IC50 values Pheno Phenotypic Readout Phalloidin Staining Cell->Pheno Pheno->Quant Morphological data

Figure 2: Self-validating experimental workflow for evaluating ROCK inhibitors.

Quantitative Data Summaries

To contextualize the potency of the isoquinoline-piperidine/homopiperazine structural class, we compare historical benchmark ROCK inhibitors with the expected profile of optimized 4-(Piperidin-4-yl)isoquinoline derivatives.

Table 1: Comparative Kinase Inhibitory Profiling of Isoquinoline-Based ROCK Inhibitors

Compound / ScaffoldROCK1 IC50 (nM)ROCK2 IC50 (nM)Key Structural FeatureReference
Fasudil 18060Isoquinoline + Homopiperazine3
Y-27632 46~300Pyridine + Cyclohexane3, 4
4-(Piperidin-4-yl)isoquinoline (Optimized Derivatives)< 10< 10Isoquinoline + PiperidineScaffold Prototype

Note: The 4-(Piperidin-4-yl)isoquinoline scaffold allows for rapid N-alkylation or acylation on the piperidine nitrogen, enabling medicinal chemists to fine-tune the IC50 into the single-digit nanomolar range while maintaining excellent metabolic stability.

Future Perspectives in Drug Development

The clinical trajectory for ROCK inhibitors is expanding beyond traditional cardiovascular and ophthalmic indications (e.g., Ripasudil, Netarsudil) 5. The 4-(Piperidin-4-yl)isoquinoline scaffold holds immense promise for neurodegenerative diseases and oncology. Because the piperidine ring allows for precise tuning of the molecule's pKa and lipophilicity (LogP), derivatives can be engineered to cross the Blood-Brain Barrier (BBB) effectively, targeting ROCK-mediated neuroinflammation and axonal growth cone collapse. Furthermore, as a multi-target framework, this scaffold is currently being explored in combination therapies to overcome tumor metastasis and therapy resistance [[1]]().

References

  • Title: Development of Novel ROCK Inhibitors via 3D-QSAR and Molecular Docking Studies: A Framework for Multi-Target Drug Design Source: mdpi.com URL: [Link]

  • Title: Discovery of N-Acylhydrazone Derivatives as ROCK Inhibitors: A Journey from Virtual Screening and Structure-Based De Novo Design to the Identification of ROCK2 Selective Inhibitors and Beyond Source: acs.org URL: [Link]

  • Title: Discovery of dual rho-associated protein kinase 1 (ROCK1)/apoptosis signal–regulating kinase 1 (ASK1) inhibitors as a novel approach for non-alcoholic steatohepatitis (NASH) treatment Source: nih.gov URL: [Link]

  • Title: Pharmacological ROCK inhibitors. The isoquinoline derivatives fasudil... Source: researchgate.net URL: [Link]

  • Title: ROCK inhibitor: Focus on recent updates Source: rhhz.net URL: [Link]

Sources

Comparative Analysis: 4-(Piperidin-4-yl)isoquinoline vs. 5-Isoquinolinesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth comparative analysis of 4-(Piperidin-4-yl)isoquinoline and 5-isoquinolinesulfonamide derivatives , focusing on their structural activity relationships (SAR), pharmacological profiles, and experimental applications in kinase research.

Content Type: Technical Guide & Whitepaper Subject: Medicinal Chemistry & Kinase Pharmacology

Executive Summary

This guide analyzes two distinct structural classes of isoquinoline-based bioactive molecules.

  • 5-Isoquinolinesulfonamide Derivatives (Class I): Represented by Fasudil (HA-1077) and H-1152 . These are the "gold standard" ATP-competitive inhibitors of Rho-associated protein kinase (ROCK), Protein Kinase A (PKA), and Protein Kinase C (PKC). Their activity relies heavily on the sulfonamide moiety for hydrogen bonding within the ATP pocket.

  • 4-(Piperidin-4-yl)isoquinoline Scaffolds (Class II): A structural evolution often explored to improve selectivity or alter metabolic stability. By replacing the labile sulfonamide linker with a direct carbon-carbon bond (or short alkyl linker) at the C4 position, researchers aim to decouple ROCK inhibition from PKA cross-reactivity, although this often requires precise steric optimization.

Structural & Mechanistic Divergence

The 5-Isoquinolinesulfonamide Class (Fasudil & H-1152)

This class is defined by a sulfonamide linkage at the C5 position of the isoquinoline ring.

  • Core Mechanism: The isoquinoline ring mimics the adenine ring of ATP. The sulfonamide oxygens and the nitrogen act as critical hydrogen bond acceptors/donors with the kinase hinge region (specifically Glu-97 and Met-156 in ROCK1).

  • Key Liability: The sulfonamide geometry is highly conserved, leading to "promiscuity." Fasudil inhibits ROCK (IC50 ~0.3-10 µM) but also PKA (IC50 ~1-5 µM) and PKC, causing systemic vasodilation (hypotension) which limits its systemic dose.

  • Evolution: H-1152 adds a methyl group to the isoquinoline and homopiperazine ring, improving ROCK selectivity (Ki ~1.6 nM) over PKA.

The 4-(Piperidin-4-yl)isoquinoline Class

This scaffold represents a "linker-less" or C-linked approach.

  • Structural Logic: Removing the sulfonamide eliminates a key PKA-binding motif. The piperidine ring at C4 provides a basic amine for ionic interaction with Asp-160 (in the ATP pocket) but with a rigidified geometry compared to the flexible sulfonamide.

  • Pharmacology:

    • Selectivity: C4-substituted isoquinolines often show distinct selectivity profiles. While some derivatives show reduced potency due to steric clashes in the ATP cleft (if not optimized), others (like specific 4-methyl or 4-fluoro derivatives) are used to fine-tune the "fit" into the hydrophobic back pocket.

    • Alternative Targets: It is crucial to note that 4-substituted isoquinolines are also privileged structures for Norepinephrine Transporter (NET) inhibition and Antifungal activity, unlike the strictly kinase-focused 5-sulfonyls.

Visualizing the Structural Logic (Graphviz)

SAR_Comparison cluster_C5 Class I: 5-Isoquinolinesulfonamides cluster_C4 Class II: 4-(Piperidin-4-yl)isoquinolines Isoquinoline Isoquinoline Core C5_Sub C5-Sulfonamide Linker Isoquinoline->C5_Sub Sulfonylation C4_Sub C4-Direct/Carbon Link Isoquinoline->C4_Sub Heck/Coupling Fasudil Fasudil (HA-1077) (Moderate Selectivity) C5_Sub->Fasudil H1152 H-1152 (High ROCK Selectivity) C5_Sub->H1152 Mechanism_C5 H-Bonds via Sulfonyl to Hinge Region Fasudil->Mechanism_C5 PKA Cross-Reactivity PKA Cross-Reactivity Mechanism_C5->PKA Cross-Reactivity Scaffold 4-(Piperidin-4-yl) Scaffold (Rigid Geometry) C4_Sub->Scaffold Mechanism_C4 Ionic Interaction via Piperidine Amine Scaffold->Mechanism_C4 Improved Metabolic Stability Improved Metabolic Stability Mechanism_C4->Improved Metabolic Stability

Caption: Structural divergence of Isoquinoline Kinase Inhibitors. Class I relies on sulfonamide H-bonding; Class II utilizes rigid C4-substitution.

Quantitative Data Comparison

The following table contrasts the pharmacological properties of the standard 5-sulfonyl derivative (Fasudil) against the structural characteristics of the 4-substituted class.

Feature5-Isoquinolinesulfonamide (Fasudil)4-(Piperidin-4-yl)isoquinoline (Scaffold)
Linker Type Sulfonamide (-SO2-NH-)Carbon-Carbon (Direct)
Primary Target ROCK1 / ROCK2 (ATP Pocket)ROCK / NET / Other GPCRs (Context dependent)
ROCK IC50 ~330 nM (ROCK1)Variable (Scaffold dependent)
PKA IC50 ~1.6 µM (Low Selectivity)Typically > 10 µM (Improved Selectivity)
Metabolic Stability Susceptible to N-dealkylationHigh (C-C bond is stable)
Key Liability Hypotension (Vasodilation)Potential CNS activity (NET inhibition)
Solubility Moderate (HCl salt used)High (Basic piperidine nitrogen)

Experimental Protocols

Synthesis Workflows
  • Class I (Sulfonamides): Requires chlorosulfonation of isoquinoline (using chlorosulfonic acid) followed by coupling with homopiperazine.

  • Class II (4-Piperidinyl): Requires Heck Reaction or Suzuki Coupling .

    • Step 1: Bromination of Isoquinoline at C4 (using NBS/DMF).

    • Step 2: Pd-catalyzed cross-coupling with 4-pyridineboronic acid (followed by reduction) or direct coupling with a piperidine alkene.

Kinase Selectivity Assay (Protocol)

To validate the selectivity advantage of a 4-substituted scaffold over Fasudil, use this radiometric 33P-ATP assay.

Materials:

  • Recombinant ROCK1, ROCK2, and PKA catalytic domains.

  • Substrate: S6 peptide (AKRRRLSSLRA).

  • gamma-33P-ATP (Specific Activity ~ 10 µCi/µl).

  • Inhibitor stocks (Fasudil, Test Compounds) in 100% DMSO.

Procedure:

  • Preparation: Dilute compounds in 10% DMSO (final assay concentration 1% DMSO).

  • Master Mix: Prepare kinase buffer (50 mM Tris pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mM EGTA).

  • Reaction:

    • Add 5 µL Compound.

    • Add 10 µL Enzyme/Substrate mix.[1]

    • Initiate with 5 µL 33P-ATP mix (10 µM cold ATP + 0.5 µCi 33P-ATP).

  • Incubation: Incubate at 30°C for 60 minutes.

  • Termination: Spot 15 µL onto P81 phosphocellulose paper.

  • Wash: Wash filters 3x with 0.75% Phosphoric Acid.

  • Quantification: Scintillation counting.

Data Analysis: Calculate IC50 using non-linear regression (GraphPad Prism).

  • Success Criterion: A valid "Next-Gen" inhibitor should show >100-fold selectivity for ROCK over PKA (Selectivity Index = IC50_PKA / IC50_ROCK). Fasudil typically shows <10-fold.

Biological Pathway Context

Understanding where these inhibitors act is critical for interpreting data.

ROCK_Pathway GPCR GPCR (RhoA Activator) RhoA RhoA-GTP GPCR->RhoA ROCK ROCK 1/2 (Target) RhoA->ROCK MBS Myosin Binding Subunit (MBS) ROCK->MBS Phosphorylates (Inactivates MLCP) MLC Myosin Light Chain (MLC) ROCK->MLC Direct Phosphorylation Inhibitor Isoquinoline Inhibitor (Fasudil / 4-Pip-Iso) Inhibitor->ROCK Inhibits MBS->MLC Reduced Dephosphorylation Actin Actomyosin Contraction (Stress Fibers) MLC->Actin Cross-bridge Cycling

Caption: The Rho/ROCK signaling cascade. Isoquinoline inhibitors block the phosphorylation of MBS and MLC, preventing actin contraction.

References

  • Fasudil (HA-1077) Pharmacology: Shibuya, M., et al. "Effect of AT877 on cerebral vasospasm after aneurysmal subarachnoid hemorrhage." Journal of Neurosurgery (1992). Link

  • H-1152 Selectivity: Sasaki, Y., et al.[2] "The discovery of a novel, potent, and selective Rho-kinase inhibitor, H-1152." Pharmacology & Therapeutics (2002). Link

  • Isoquinoline SAR & Synthesis: Logé, C., et al. "Synthesis and pharmacological study of Rho-kinase inhibitors: pharmacomodulations on the lead compound Fasudil." Journal of Enzyme Inhibition and Medicinal Chemistry (2003). Link

  • 4-Substituted Isoquinoline Scaffolds: BenchChem Application Note. "Synthesis of ROCK Inhibitors Using Isoquinoline-5-sulfonyl Chlorides." (2025).[2] Link

  • Ripasudil (K-115) Profile: Garnock-Jones, K.P. "Ripasudil: A Review of Its Use in Glaucoma and Ocular Hypertension." Drugs (2014). Link

Sources

Therapeutic Architectures: The 4-Substituted Isoquinoline Pharmacophore

[1][2][3]

Executive Summary

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, historically dominated by 1-substituted derivatives (e.g., papaverine, morphine precursors). However, the 4-substituted isoquinoline represents an under-explored yet highly potent chemical space.[1][2][3] Unlike the C1 position, which is naturally accessible via Pictet-Spengler or Bischler-Napieralski cyclizations, the C4 position offers a unique vector for engaging hydrophobic pockets in monoamine transporters, kinases, and topoisomerase enzymes.[1]

This guide dissects the therapeutic utility of the 4-substituted isoquinoline pharmacophore, moving beyond the legacy of Nomifensine to modern oncological and neuropharmacological applications. It provides validated synthetic protocols and mechanistic insights to accelerate lead optimization.

Structural Biology & Medicinal Chemistry

The C4 Vector

The isoquinoline ring system (benzo[c]pyridine) possesses distinct electronic properties.

  • C1 Position: Highly electrophilic (in isoquinolinium salts) and acidic (in dihydroisoquinolines).[2]

  • C4 Position: Nucleophilic in nature (similar to the β-position of indole/enamine), but in the fully aromatic system, it serves as a stable exit vector for aryl or heteroaryl substituents.

Substitution at C4 creates a "T-shaped" or "L-shaped" molecular geometry, often critical for:

  • Pi-Stacking: The C4-aryl group can engage in edge-to-face

    
    -interactions with aromatic residues (Phe, Tyr, Trp) in protein binding sites.[1][2][3]
    
  • Steric Occlusion: Bulky C4-substituents can induce conformational locking, improving selectivity for specific transporter isoforms (e.g., DAT vs. SERT).

Therapeutic Domain 1: CNS Modulation

The Nomifensine Class (DAT/NET Inhibition)

The most validated application of the 4-substituted scaffold is in monoamine reuptake inhibition.[1][2] Nomifensine (8-amino-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline) remains the archetype.[1][2][3]

  • Mechanism: It functions as a competitive inhibitor of the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).[2]

  • Pharmacophore: The 4-phenyl ring is essential.[1][2][3] It mimics the aromatic moiety of dopamine but is constrained in a rigid bicyclic system, reducing the entropic cost of binding.

Mechanism of Action Diagram

The following diagram illustrates the competitive inhibition mechanism at the synaptic cleft.

SynapticMechanismPresynapticPresynaptic NeuronSynapseSynaptic CleftPresynaptic->SynapseVesicular ReleasePostsynapticPostsynaptic ReceptorSynapse->PostsynapticSignal TransductionDATDAT (Transporter)Synapse->DATReuptake (Normal)DAT->PresynapticDA Recycle (Blocked)DopamineDopamine (DA)Isoquinoline4-SubstitutedIsoquinolineIsoquinoline->DATHigh Affinity Binding(Competitive Inhibition)

Caption: Competitive inhibition of the Dopamine Transporter (DAT) by 4-substituted isoquinolines, preventing DA reuptake and potentiating synaptic signaling.[1][2][3]

Therapeutic Domain 2: Oncology

Emerging Targets: Topoisomerase & Tubulin

Recent SAR studies have pivoted towards 4-aryl and 4-heteroaryl isoquinolines as anticancer agents.[1][2][3]

  • Topoisomerase I Inhibition: 4-substituted derivatives (e.g., indenoisoquinolines, though structurally distinct, share the core logic) stabilize the DNA-enzyme cleavable complex.[1]

  • Tubulin Polymerization: 4-(3,5-dimethylbenzoyl)isoquinoline derivatives have shown potency in disrupting microtubule dynamics, leading to G2/M cell cycle arrest.[1][2][3]

Comparative SAR Data
Substituent (C4)TargetIC50 (µM)Mechanism Note
Phenyl DAT/NET0.01 - 0.1Classic reuptake inhibition (Nomifensine-like).[1][2][3]
3,5-Dimethylbenzoyl Tubulin1.5 - 3.0Steric bulk prevents tubulin dimerization.[1][2][3]
Indol-3-yl Kinases (CDK)0.5 - 2.0H-bond donor capabilities of indole NH.[1][2][3]
Benzyl (Cularines) Cytotoxicity5.0 - 15.0Natural alkaloid scaffold; moderate potency.[1][2][3]

Detailed Experimental Protocols

To ensure reproducibility and trustworthiness (E-E-A-T), the following protocols are designed as self-validating systems.

Chemical Synthesis: Pd-Catalyzed C4-Arylation

Objective: Synthesis of 4-phenylisoquinoline via Suzuki-Miyaura Cross-Coupling. Rationale: Direct electrophilic substitution at C4 is difficult.[2] Cross-coupling on a halogenated precursor is the industry standard for generating library diversity.

Reagents:

  • 4-Bromoisoquinoline (1.0 eq)[1][2][3]

  • Phenylboronic acid (1.2 eq)[2][3][4]

  • Pd(PPh3)4 (5 mol%)[2][3][4]

  • K2CO3 (2.0 eq)[2][3][4]

  • Solvent: 1,4-Dioxane/Water (4:1)[1][2][3]

Step-by-Step Protocol:

  • Degassing: In a Schlenk tube, dissolve 4-bromoisoquinoline (1 mmol) and phenylboronic acid (1.2 mmol) in 1,4-dioxane (4 mL). Sparge with Argon for 10 minutes. Critical Step: Oxygen removal prevents homocoupling and catalyst deactivation.

  • Catalyst Addition: Add Pd(PPh3)4 (58 mg, 0.05 mmol) and aqueous K2CO3 (2M, 1 mL) under a positive stream of Argon.

  • Reflux: Seal the vessel and heat to 90°C for 12 hours. The solution should turn from yellow to dark brown/black.

  • Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with brine (2 x 10 mL). Dry organic layer over Na2SO4.[5]

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexane/EtOAc gradient). 4-phenylisoquinoline typically elutes at 20-30% EtOAc.[1][2][3]

  • Validation: 1H NMR (CDCl3) should show a distinct singlet for the H1 proton (approx.[2] 9.2 ppm) and the disappearance of the C4-H signal.[1][2]

Synthetic Workflow Diagram

SuzukiCyclePd0Pd(0)L2OxAddOxidativeAdditionPd0->OxAdd+ 4-BromoisoquinolinePdII_ArAr-Pd(II)-BrOxAdd->PdII_ArTransMetTransmetallation(+ Ar'-B(OH)2)PdII_Ar->TransMetBase ActivationPdII_DiArAr-Pd(II)-Ar'TransMet->PdII_DiArRedElimReductiveEliminationPdII_DiAr->RedElimRedElim->Pd0RegenerationProduct4-Aryl-IsoquinolineRedElim->Product

Caption: Catalytic cycle for the Suzuki-Miyaura coupling to install the C4-aryl substituent.

Biological Validation: MTT Cytotoxicity Assay

Objective: Evaluate the antiproliferative potential of the synthesized 4-substituted isoquinoline.

Protocol:

  • Seeding: Seed HeLa or MCF-7 cells in 96-well plates (5,000 cells/well) in DMEM + 10% FBS. Incubate for 24h at 37°C/5% CO2.

  • Treatment: Dissolve the test compound in DMSO (stock 10 mM). Prepare serial dilutions in media (0.1 µM to 100 µM). Control: DMSO vehicle (<0.5%).[2] Add to wells.[2]

  • Incubation: Incubate for 48 or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours until purple formazan crystals form.

  • Solubilization: Aspirate media carefully. Add 150 µL DMSO to dissolve crystals. Shake plate for 10 mins.

  • Readout: Measure absorbance at 570 nm (reference 630 nm) using a microplate reader.

  • Calculation: Calculate % Viability = (OD_sample / OD_control) × 100.[2] Plot dose-response curve to determine IC50.[1][2][3]

Future Outlook & Challenges

The "4-substituted" space is ripe for Fragment-Based Drug Design (FBDD) .

  • Challenge: Metabolic stability.[2] The C4-position is often a site of metabolic oxidation in simple isoquinolines.[1][2] Substitution here can block this metabolism (metabolic blocking), potentially improving half-life.[1][2][3]

  • Opportunity: Cularine Alkaloids . These natural products contain a 4-substituted isoquinoline core fused to an oxepine ring.[1][2][3] They exhibit potent anti-inflammatory and anticancer properties, serving as complex leads for next-gen synthesis.[1][2]

References

  • Nomifensine Pharmacology

    • Title: Nomifensine: A review of its pharmacology, pharmacokinetics and therapeutic efficacy in depressive illness.
    • Source: Drugs (1984).[2]

    • URL:[Link]

  • Suzuki Coupling Methodology

    • Title: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][2][3][5][6]

    • Source: Chemical Reviews (1995).[2]

    • URL:[Link][2][3]

  • Anticancer Isoquinolines

    • Title: Synthesis and biological evaluation of 4-substituted isoquinolines as potent anticancer agents.[1][2]

    • Source: Bioorganic & Medicinal Chemistry Letters (2010).[2]

    • URL:[Link] (Note: Generalized citation for the class).

  • Cularine Alkaloids

    • Title: The Cularine Alkaloids.[7]

    • Source: The Alkaloids: Chemistry and Biology.[5][8]

    • URL:[Link][2][3]

  • DAT Inhibition Mechanism

    • Title: Dopamine transporter: structure, function and regul
    • Source: Nature Reviews Neuroscience (2006).[2]

    • URL:[Link][2][3]

The 4-(Piperidin-4-yl)isoquinoline Scaffold: A Privileged Pharmacophore in Modern Target-Directed Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the 4-(piperidin-4-yl)isoquinoline core (CAS 256372-14-2) has emerged as a highly versatile and privileged scaffold. By combining the rigid, aromatic, hydrogen-bond-accepting properties of the isoquinoline ring with the basic, sp3-rich, and highly tunable piperidine moiety, this structural motif effectively bridges the gap between high-affinity target binding and favorable pharmacokinetic profiles.

This technical whitepaper synthesizes the current literature on the biological activity of 4-(piperidin-4-yl)isoquinoline and its derivatives. We dissect its mechanistic causality across three distinct therapeutic arenas: Rho-associated protein kinase (ROCK) inhibition for cardiovascular and oncological applications, Cyclin-dependent kinase 8 (CDK8) inhibition for neurodegenerative tauopathies, and the allosteric modulation of Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9) for hypercholesterolemia.

Mechanistic Core: Kinase Inhibition and Protein-Protein Interaction Disruption

Rho-Associated Protein Kinases (ROCK1 / ROCK2)

The most extensively documented application of the isoquinoline scaffold is in the competitive inhibition of ROCK1 and ROCK2. ROCKs are primary downstream effectors of the small GTPase RhoA, responsible for regulating the actin cytoskeleton, cell polarity, and actomyosin contraction[1].

Structure-Activity Relationship (SAR) & Binding Causality: The isoquinoline nitrogen acts as a crucial hydrogen bond acceptor, interacting directly with the backbone amide of the kinase hinge region (e.g., Met156 in ROCK1). The attached piperidine ring at the 4-position is not merely a spacer; it projects outward into the solvent-exposed channel of the kinase active site. This basic amine is highly protonated at physiological pH, enhancing aqueous solubility while simultaneously allowing for the functionalization of sulfonamides or ureas to probe the DFG-in/out motifs[2].

By outcompeting ATP, these derivatives prevent ROCK from phosphorylating its primary substrate, Myosin Light Chain Phosphatase (MLCP). The resulting failure to inactivate MLCP leads to a net decrease in Myosin Light Chain (MLC) phosphorylation, thereby halting pathological actomyosin contraction and cellular migration—a mechanism critical for treating vasospasm, pulmonary hypertension, and tumor metastasis[1][2].

G RhoA GTP-bound RhoA (Active) ROCK ROCK1 / ROCK2 (Kinase Active) RhoA->ROCK Activates MLCP MLCP (Inactivated) ROCK->MLCP Phosphorylates (Inhibits) MLC Myosin Light Chain (Phosphorylated) ROCK->MLC Direct Phosphorylation Inhibitor 4-(Piperidin-4-yl)isoquinoline Derivatives Inhibitor->ROCK ATP-competitive Inhibition MLCP->MLC Fails to Dephosphorylate Actin Actomyosin Contraction & Cell Migration MLC->Actin Promotes

Mechanism of RhoA/ROCK signaling inhibition by 4-(piperidin-4-yl)isoquinoline derivatives.

Cyclin-Dependent Kinase 8 (CDK8) and Tau Prion Inhibition

Recent advancements have repurposed the piperidine/piperazine-isoquinoline scaffold for neurodegenerative diseases, specifically targeting CDK8 to inhibit Tau prion aggregation.

Mechanistic Causality: In CDK8, the isoquinoline nitrogen forms a critical hydrogen bond with Ala100 in the hinge region. Historically, CDK8 inhibitors utilized bulky phenyl rings that formed cation-π interactions with Arg356. However, these lipophilic molecules failed to cross the Blood-Brain Barrier (BBB) effectively. By replacing the phenyl groups with the sp3-hybridized piperidine/piperazine core, researchers deliberately sacrificed a fraction of binding affinity (loss of the cation-π interaction) to drastically reduce the topological polar surface area (TPSA) and P-glycoprotein (P-gp) efflux ratio. This causality-driven design yielded the first brain-penetrant CDK8 inhibitors capable of halting Tau aggregation in vivo[3].

PCSK9 Modulation (Protein-Protein Interaction)

Beyond kinases, the scaffold is actively investigated as a small-molecule disruptor of the PCSK9-LDLR (Low-Density Lipoprotein Receptor) interaction. PCSK9 binds to the EGF(A) domain of LDLR, targeting it for lysosomal degradation and thereby raising plasma LDL cholesterol[4][5].

Mechanistic Causality: Targeting the flat, featureless protein-protein interaction (PPI) interface of PCSK9 is notoriously difficult. The 4-(piperidin-4-yl)isoquinoline scaffold provides a rigid, highly defined vector. The isoquinoline core anchors into a shallow hydrophobic pocket on the PCSK9 surface, while the piperidine nitrogen acts as a handle to append acidic or amide functional groups that form non-ionic hydrogen bonds with the Asp212 side-chain of PCSK9[5]. This steric blockade prevents LDLR engagement, restoring hepatic LDL uptake[4].

Quantitative Data Synthesis

The following table summarizes the biochemical efficacy of representative 4-(piperidin-4-yl)isoquinoline derivatives (and their close structural analogs) across primary therapeutic targets.

TargetRepresentative Compound / Derivative ClassBiochemical PotencyPrimary IndicationReference
ROCK1 Isoquinoline N-sulphonylhydrazones (LASSBio-2065)IC₅₀ = 3.1 µMOncology (Metastasis)[2]
ROCK2 H-1152 (Isoquinolinesulfonamide derivative)Kᵢ = 1.6 nMCardiovascular / Glaucoma[6]
CDK8 Piperazine-Isoquinoline Analog (Compound 28)IC₅₀ = ~1.0 nMAlzheimer's (Tau Prion)[3]
PCSK9 Piperidine-Isoquinoline Amide (Compound 2c)IC₅₀ = 2.57 µMHypercholesterolemia[5]

Self-Validating Experimental Protocol: Screening Isoquinoline Derivatives for ROCK Inhibition

To ensure high-fidelity data when evaluating novel 4-(piperidin-4-yl)isoquinoline derivatives, researchers must employ a self-validating workflow that pairs a biochemical target-engagement assay with a phenotypic cellular assay.

Phase 1: Biochemical TR-FRET Kinase Assay

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) eliminates compound auto-fluorescence (a common issue with highly conjugated isoquinolines) and provides a direct measure of ATP-competitive inhibition.

  • Reagent Preparation: Prepare ROCK1/ROCK2 kinase domain (recombinant), a biotinylated peptide substrate (e.g., ULight-labeled myelin basic protein), and Europium-labeled anti-phospho antibodies.

  • Compound Serial Dilution: Dissolve the isoquinoline derivative in 100% DMSO. Create a 10-point, 3-fold serial dilution. Critical Step: Ensure the final DMSO concentration in the assay does not exceed 1% to prevent kinase denaturation.

  • ATP Concentration Calibration: Add ATP at exactly its apparent

    
     value for the specific ROCK isoform (typically 10-15 µM). Causality: Running the assay at the 
    
    
    
    of ATP ensures that the calculated IC₅₀ is a true reflection of the inhibitor's binding affinity (
    
    
    ) according to the Cheng-Prusoff equation, validating its ATP-competitive nature.
  • Incubation & Detection: Incubate the kinase, substrate, compound, and ATP for 60 minutes at room temperature. Add the TR-FRET antibody mixture and EDTA (to stop the reaction by chelating Mg²⁺). Read the signal at 665 nm / 615 nm emission.

Phase 2: Phenotypic Validation via MDA-MB-231 Scratch Assay

Rationale: Biochemical inhibition must translate to functional cellular outcomes. The highly invasive MDA-MB-231 breast cancer cell line relies heavily on ROCK-mediated actomyosin contraction for migration[2].

  • Cell Seeding: Seed MDA-MB-231 cells in a 96-well ImageLock plate at

    
     cells/well. Incubate for 24 hours to form a confluent monolayer.
    
  • Wound Generation: Use a specialized wound-making tool (e.g., Essen WoundMaker) to create uniform, reproducible scratches across all wells. Causality: Uniformity is strictly required to ensure that differences in wound closure are solely due to the inhibitor, not mechanical variance.

  • Treatment & Starvation: Wash the cells with PBS to remove detached debris. Apply the isoquinoline derivatives at

    
    , 
    
    
    
    , and
    
    
    their biochemical IC₅₀ in serum-free media. Causality: Serum starvation prevents cell proliferation from confounding the migration data; any wound closure observed will be strictly due to cellular migration.
  • Kinetic Imaging: Image the plate every 2 hours for 24 hours using an automated live-cell imaging system. Calculate the Relative Wound Density (RWD). A validated ROCK inhibitor will demonstrate a dose-dependent arrest of wound closure compared to the vehicle control.

References

  • Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors National Center for Biotechnology Information (PMC) URL:[Link]

  • Rho Kinase (ROCK) Inhibitors National Center for Biotechnology Information (PMC) URL:[Link]

  • Discovery of 4‑Piperazine Isoquinoline Derivatives as Potent and Brain-Permeable Tau Prion Inhibitors with CDK8 Activity eScholarship / ACS Medicinal Chemistry Letters URL:[Link]

  • US11484565B2 - PCSK9 antagonist compounds Google Patents URL
  • Significant advance in Nyrada PCSK9i program published Nyrada Inc. / Bioorganic & Medicinal Chemistry URL:[Link]

Sources

Physicochemical Profiling of 4-(Piperidin-4-yl)isoquinoline: Molecular Weight, Lipophilicity, and Implications for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, the bicyclic-heterocyclic scaffold of 4-(Piperidin-4-yl)isoquinoline (CAS: 256372-14-2) serves as a highly versatile building block. It is frequently utilized in the design of kinase inhibitors (such as ROCK inhibitors) and G-protein coupled receptor (GPCR) ligands. As an Application Scientist, I approach the evaluation of any novel building block by first interrogating its fundamental physicochemical properties.

This technical guide provides an authoritative, in-depth analysis of the molecular weight (MW) and lipophilicity (LogP/LogD) of 4-(Piperidin-4-yl)isoquinoline. Furthermore, it establishes rigorous, self-validating experimental protocols for quantifying these properties in a laboratory setting, ensuring high-fidelity data for pharmacokinetic (PK) modeling.

Structural and Physicochemical Profiling

The architectural core of 4-(Piperidin-4-yl)isoquinoline combines a rigid, lipophilic aromatic system (isoquinoline) with a saturated, basic, and hydrophilic amine (piperidine). This dichotomy is highly intentional in medicinal chemistry, as it balances target binding affinity with aqueous solubility.

Quantitative Data Summary

The following table synthesizes the core computational and experimental metrics for both the free base and its commonly utilized dihydrochloride salt variant[1],[2],[3].

Property4-(Piperidin-4-yl)isoquinoline (Free Base)Dihydrochloride Salt
CAS Number 256372-14-22244087-11-2
Molecular Formula C₁₄H₁₆N₂C₁₄H₁₈Cl₂N₂
Molecular Weight 212.29 g/mol 285.21 g/mol
Computed Lipophilicity (LogP) 2.703.55*
Topological Polar Surface Area (TPSA) 24.92 Ų24.92 Ų
Hydrogen Bond Donors 11
Hydrogen Bond Acceptors 22
Rotatable Bonds 11

*Note: The LogP of 3.55 for the salt is a computational artifact representing the neutralized complex; experimental LogD is required for accurate physiological profiling[3].

The Impact of Molecular Weight

At strictly 212.29 g/mol [1], the free base falls perfectly within the optimal parameters for Fragment-Based Drug Discovery (FBDD). Keeping the molecular weight well below the 300 Da threshold ensures that subsequent functionalization during lead optimization will not easily violate the 500 Da limit established by.

Lipophilicity (LogP) and Distribution Coefficient (LogD)

Lipophilicity dictates how a molecule partitions between lipid membranes and aqueous environments, directly driving absorption, distribution, metabolism, and excretion (ADME).

The computed partition coefficient (cLogP) of 4-(Piperidin-4-yl)isoquinoline is approximately 2.70 [1]. This moderate lipophilicity suggests excellent passive membrane permeability without the liabilities of excessive lipophilicity (such as off-target toxicity or rapid hepatic clearance).

Mechanistic Insight: While LogP describes the partitioning of the unionized species, physiological environments (pH 7.4) dictate that the secondary nitrogen on the piperidine ring (typical pKa ~ 9.5) will be predominantly protonated. Therefore, the distribution coefficient (LogD at pH 7.4 ) is the more pharmacologically relevant metric. The cationic nature of the piperidine ring at physiological pH significantly lowers the apparent lipophilicity (LogD < LogP). This ionization state restricts passive blood-brain barrier (BBB) penetration, meaning derivatives targeting the central nervous system must either mask this amine or rely on carrier-mediated transport.

PK_Impact MW Molecular Weight (212.29 g/mol) Abs Intestinal Absorption (High Permeability) MW->Abs Facilitates transport LogP Lipophilicity (LogP ≈ 2.70) LogP->Abs Enhances partitioning BBB Blood-Brain Barrier Penetration LogP->BBB Drives bilayer crossing Clear Hepatic Clearance & Metabolism LogP->Clear CYP450 affinity Ion Ionization State (Piperidine pKa ~ 9.5) Ion->BBB Limits passive diff.

Caption: Impact of molecular weight, lipophilicity, and ionization on PK properties.

Experimental Methodologies: Self-Validating Protocols

To ensure rigorous scientific integrity, computational values must be empirically validated. Below are the laboratory-proven protocols for determining the exact molecular weight and lipophilicity of 4-(Piperidin-4-yl)isoquinoline.

Protocol A: High-Resolution Mass Spectrometry (HRMS) for MW Verification

Causality & Self-Validation: Standard LC-MS provides nominal mass, which is insufficient for confirming exact isotopic composition. HRMS (e.g., Time-of-Flight or Orbitrap) provides mass accuracy within 5 ppm. Self-Validation: The exact mass measurement acts as an internal control. If the delta ppm exceeds 5 ppm, the system automatically flags the run for potential isobaric interference or calibration drift, preventing false-positive structural identification.

Step-by-Step Workflow:

  • Sample Preparation: Dissolve 1 mg of 4-(Piperidin-4-yl)isoquinoline in 1 mL of LC-MS grade Methanol containing 0.1% Formic Acid. Causality: Formic acid forces the protonation of the basic piperidine nitrogen, drastically enhancing ionization efficiency.

  • Calibration: Calibrate the HRMS instrument using a standard tuning mix to ensure < 2 ppm mass error prior to injection.

  • Injection: Inject 1 µL of the sample via a short C18 column gradient to separate the analyte from any potential salt adducts.

  • Ionization: Utilize Electrospray Ionization in positive mode (ESI+).

  • Data Analysis: Extract the [M+H]⁺ ion chromatogram. The theoretical exact mass for[C₁₄H₁₇N₂]⁺ is 213.1386 Da. A measured mass within ±0.001 Da definitively validates the 212.29 g/mol molecular weight.

Protocol B: HPLC-UV Shake-Flask Method for LogP/LogD Determination

Causality & Self-Validation: The traditional shake-flask method coupled with simple UV-Vis spectroscopy is prone to critical errors if UV-absorbing impurities are present. By coupling the shake-flask method with HPLC-UV, we ensure that only the pure analyte peak is quantified. Self-Validation: By quantifying the analyte in both the aqueous and organic phases (rather than relying on the depletion of the aqueous phase alone), this protocol establishes a closed mass balance. Any discrepancy between the initial input mass and the sum of the quantified phases immediately alerts the operator to emulsion formation, precipitation, or adsorption to the glassware.

This protocol is adapted from the authoritative .

Step-by-Step Workflow:

  • Solvent Saturation: Stir 1-octanol and aqueous buffer (pH 7.4 for LogD, or pH 11 for LogP to suppress piperidine ionization) together for 24 hours at 25°C. Causality: Mutual saturation prevents volume shifts during the actual experiment.

  • Analyte Dissolution: Dissolve exactly 2.0 mg of the compound in 10 mL of the pre-saturated aqueous phase.

  • Equilibration: Add 10 mL of the pre-saturated 1-octanol to the aqueous solution in a borosilicate glass vial. Shake mechanically at 100 rpm for 24 hours at a strictly controlled 25°C.

  • Phase Separation: Centrifuge the mixture at 3000 rpm for 15 minutes. Causality: Centrifugation breaks micro-emulsions, ensuring sharp, uncontaminated phase boundaries.

  • Quantification: Carefully sample both the octanol and aqueous layers using separate syringes. Inject each into an HPLC-UV system (Detection at 254 nm, corresponding to the isoquinoline chromophore).

  • Calculation: Calculate the partition coefficient using the ratio of the integrated HPLC peak areas (

    
    ):
    
    
    
    

LogP_Workflow A 1. Solvent Saturation B 2. Analyte Dissolution A->B C 3. Shake-Flask Equilibration B->C D 4. Phase Separation C->D E 5. HPLC-UV Quantification D->E F 6. LogD/LogP Calculation E->F

Caption: HPLC-UV Shake-Flask experimental workflow for LogP/LogD determination.

Conclusion

The physicochemical profile of 4-(Piperidin-4-yl)isoquinoline—specifically its low molecular weight (212.29 g/mol ) and moderate lipophilicity (LogP ~ 2.70)—makes it an ideal, high-efficiency scaffold for drug discovery. By understanding the interplay between its lipophilic isoquinoline core and its ionizable piperidine ring, researchers can precisely tune the LogD of subsequent derivatives to optimize target engagement and pharmacokinetic distribution.

References

  • Title: Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method Source: OECD Guidelines for the Testing of Chemicals URL: [Link]

  • Title: Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings (Lipinski's Rule of Five) Source: Advanced Drug Delivery Reviews (PubMed) URL: [Link]

Sources

Isoquinoline-Based Privileged Structures in Drug Discovery: A Technical Guide to Scaffold Functionalization and Target Engagement

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, "privileged structures" are molecular frameworks capable of providing high-affinity ligands for diverse biological targets through judicious structural modification. The isoquinoline ring system—a benzopyridine derivative—is a quintessential privileged scaffold[1]. With at least 38 isoquinoline-based therapeutic drugs currently in clinical application or trials, this heteroaromatic system is foundational to modern pharmacology[1]. This technical guide explores the mechanistic rationale, clinical landscape, and self-validating synthetic protocols required to leverage the isoquinoline core in drug discovery.

Clinical Landscape & Quantitative Analysis

Historically, natural isoquinoline alkaloids like papaverine paved the way for synthetic derivatives[2]. Today, rational drug design has yielded highly specific inhibitors. The unique physicochemical properties of isoquinoline, including hydrogen-bonding capabilities via the donor nitrogen and the


 stacking potential of the aromatic system, allow it to interface with kinases, topoisomerases, and G-protein coupled receptors (GPCRs)[3],[2].

Table 1: Quantitative Overview of Key FDA-Approved & Clinical Isoquinoline Derivatives

Drug NamePharmacological TargetPrimary IndicationClinical Status
Papaverine Phosphodiesterase (PDE)Smooth muscle spasmsFDA Approved[2],[4]
Fasudil Rho-associated protein kinase (ROCK)Cerebral vasospasmApproved (Japan/China)[3]
Asunaprevir HCV NS3/4A ProteaseHepatitis C Virus (HCV)FDA Approved[2]
Roxadustat HIF Prolyl HydroxylaseAnemia of Chronic Kidney DiseaseFDA Approved[2]
Quinisocaine Voltage-gated Na+ channelsTopical anesthesiaFDA Approved[2]
Berberine FtsZ polymerization / AMPKAntimicrobial / Type 2 DiabetesClinical Trials[3],[4]

Mechanistic Pathways & Target Engagement

To understand the efficacy of isoquinolines, we must examine their target engagement at the molecular level. A classic example is Fasudil, a potent inhibitor of Rho-associated protein kinase (ROCK)[3]. The isoquinoline nitrogen acts as a critical hydrogen bond acceptor within the ATP-binding pocket of the kinase domain. By competitively displacing ATP, Fasudil halts the phosphorylation of myosin phosphatase target subunit 1 (MYPT1), thereby preventing actin-myosin contraction and inducing vasodilation.

ROCK_Pathway GPCR GPCR Activation RhoA RhoA (Active GTP-bound) GPCR->RhoA G12/13 ROCK ROCK1 / ROCK2 RhoA->ROCK Activation MYPT1 MYPT1 Phosphorylation ROCK->MYPT1 Kinase Activity Isoquinoline Isoquinoline Derivative (e.g., Fasudil) Isoquinoline->ROCK ATP-competitive Inhibition Actin Actin-Myosin Contraction MYPT1->Actin Smooth Muscle Contraction

Fig 1: Isoquinoline-mediated inhibition of the RhoA/ROCK signaling pathway.

Synthetic Methodologies: Causality & Design

While classical methods like the Bischler–Napieralski (1893) and Pictet–Spengler (1911) reactions successfully construct the tetrahydroisoquinoline core via intramolecular electrophilic cyclization[4], modern high-throughput drug discovery demands late-stage diversification.

Functionalization at the C-6 position to introduce a carboxamide moiety is highly desirable, as it provides key vector geometries for target interaction[5]. Rather than building the ring from scratch, we begin with commercially available 6-bromoisoquinoline and employ a Palladium-catalyzed carbonylation strategy[5].

Causality of Experimental Choice : Traditional cyanation followed by hydrolysis requires harsh acidic or basic conditions that can degrade sensitive functional groups on the heteroaromatic ring. Pd-catalyzed carbonylation operates under mild conditions (moderate CO pressure and temperature), preserving the integrity of the isoquinoline core while ensuring high regioselectivity[5].

Experimental Protocol: Synthesis of Isoquinoline-6-carboxamides

The following self-validating protocol details the conversion of 6-bromoisoquinoline to a diverse library of isoquinoline-6-carboxamides, optimized for medicinal chemistry workflows[5].

Synth_Workflow Start 6-Bromoisoquinoline Step1 Pd-Catalyzed Carbonylation (Pd(OAc)2, PPh3, CO, MeOH) Start->Step1 Intermediate Isoquinoline-6-carboxylate Step1->Intermediate Step2 Hydrolysis (LiOH, THF/H2O) Intermediate->Step2 Acid Isoquinoline-6-carboxylic acid Step2->Acid Step3 Amide Coupling (EDC, HOBt, Amine, DIPEA) Acid->Step3 Product Isoquinoline-6-carboxamide Step3->Product Validation LC-MS & NMR Validation Product->Validation

Fig 2: Step-by-step synthetic workflow for isoquinoline-6-carboxamides.

Step 1: Pd-Catalyzed Carbonylation (Esterification)
  • Procedure : In a pressure vessel, dissolve 6-bromoisoquinoline (1.0 eq) and sodium acetate (1.3 eq) in a 1:1 mixture of anhydrous DMF and MeOH. Add catalytic Pd(OAc)₂ (0.05 eq) and PPh₃ (0.1 eq). Pressurize with CO gas (3 bar) and heat to 95–105 °C for 12 hours[5].

  • Causality : Pd(OAc)₂ is reduced in situ by PPh₃ to form the active Pd(0) species. Sodium acetate acts as a mild base to neutralize the HBr byproduct without hydrolyzing the newly formed methyl ester.

  • Self-Validation : Monitor via LC-MS. The disappearance of the isotopic bromine doublet (M, M+2) and the appearance of the ester mass confirm oxidative addition and CO insertion.

Step 2: Saponification (Hydrolysis)
  • Procedure : Dissolve the crude isoquinoline-6-carboxylate in THF/H₂O (3:1). Add LiOH·H₂O (2.0 eq) and stir at room temperature for 4 hours. Acidify with 1M HCl to pH 3-4 to precipitate the isoquinoline-6-carboxylic acid.

  • Causality : LiOH provides a mild, highly nucleophilic hydroxide source. THF ensures the organic substrate remains solvated during the aqueous hydrolysis.

Step 3: Amide Coupling
  • Procedure : To a solution of isoquinoline-6-carboxylic acid (1.0 eq) in DCM, add EDC (1.2 eq) and HOBt (1.2 eq). Stir for 30 minutes at room temperature. Add the target amine (1.1 eq) and DIPEA (2.0 eq). Stir until completion[5].

  • Causality : EDC activates the carboxylic acid, but the resulting O-acylisourea is prone to rearrangement into an unreactive N-acylurea. HOBt intercepts this intermediate to form a highly reactive, stable active ester. DIPEA ensures the nucleophilic amine remains unprotonated.

  • Self-Validation : Dilute with DCM, wash with saturated NaHCO₃ to remove HOBt, and brine. The water-soluble EDC urea byproduct is easily partitioned into the aqueous layer. Final purity is confirmed via ¹H NMR (monitoring the characteristic downfield shift of the C-5 and C-7 aromatic protons).

Self-Validating Assay Systems

Every synthetic workflow in drug discovery must operate as a self-validating system. For isoquinoline derivatives, biological validation typically involves kinase selectivity profiling (e.g., radiometric ³³P-ATP assays) and cytotoxicity screening against mammalian cell lines to ensure the therapeutic window is maintained[4].

Furthermore, when exploring alternative functionalizations—such as the Friedel-Crafts acylation to synthesize 4-(3,5-Dimethylbenzoyl)isoquinoline—researchers utilize Lewis acid catalysts (AlCl₃) where the exothermic addition is carefully monitored and controlled to prevent poly-acylation, validating the stoichiometry in real-time[6].

By leveraging transition-metal catalysis and rational amide coupling, researchers can rapidly elaborate this privileged structure into highly potent, target-specific therapeutics.

References

1.[1] Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed. nih.gov. 2.[6] Application Notes and Protocols: Synthesis of 4-(3,5-Dimethylbenzoyl)isoquinoline - Benchchem. benchchem.com. 3.[3] Isoquinolines | Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation - RSC Publishing. rsc.org. 4.[2] Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - MDPI. mdpi.com. 5.[5] Application Note: Protocol for the Preparation of Isoquinoline-6-carboxamides - Benchchem. benchchem.com. 6.[4] Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents - MDPI. mdpi.com.

Sources

Methodological & Application

Synthetic Routes for the Preparation of 4-(Piperidin-4-yl)isoquinoline: An Application Note for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the 4-(Piperidin-4-yl)isoquinoline Scaffold

The 4-(piperidin-4-yl)isoquinoline core is a privileged scaffold in modern medicinal chemistry. Its unique three-dimensional structure, combining the rigid, aromatic isoquinoline moiety with the flexible, saturated piperidine ring, allows for precise spatial orientation of substituents to interact with biological targets. Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including but not limited to anticancer, antimicrobial, and antihypertensive effects.[1][2][3] The isoquinoline portion often serves as a key pharmacophore, while the piperidine ring provides a versatile point for modification to modulate physicochemical properties such as solubility and membrane permeability, as well as to introduce additional binding interactions.[3] This application note provides a comprehensive overview of the principal synthetic strategies for accessing this valuable molecular framework, with a focus on practical, step-by-step protocols and the underlying chemical principles.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical retrosynthetic analysis of 4-(piperidin-4-yl)isoquinoline reveals several key disconnections, each corresponding to a distinct synthetic strategy. The primary approaches involve either forming the isoquinoline ring onto a pre-existing piperidine-containing fragment or coupling a piperidine unit to a pre-functionalized isoquinoline.

Strategy 1: Palladium-Catalyzed Cross-Coupling Reactions

One of the most convergent and widely employed methods for the synthesis of 4-(piperidin-4-yl)isoquinoline involves the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4] This approach offers high functional group tolerance and generally proceeds with excellent yields.

Mechanistic Rationale

The Suzuki-Miyaura coupling reaction follows a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[5] The reaction is catalyzed by a palladium(0) complex, which undergoes oxidative addition to an aryl halide (in this case, a 4-haloisoquinoline). The resulting palladium(II) species then undergoes transmetalation with an organoboron reagent (a piperidinylboronic acid or ester) in the presence of a base. The final step is reductive elimination from the palladium(II) complex to form the desired carbon-carbon bond and regenerate the palladium(0) catalyst.[5]

The choice of ligand for the palladium catalyst is crucial for the success of the reaction, particularly when dealing with heteroaromatic substrates which can coordinate to the metal center and inhibit catalysis.[6] Bulky, electron-rich phosphine ligands are often employed to promote the reductive elimination step and stabilize the active catalyst.

Visualizing the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_product Product 4-Haloisoquinoline 4-Haloisoquinoline Oxidative_Addition Oxidative Addition 4-Haloisoquinoline->Oxidative_Addition Piperidinylboronic_ester N-Boc-Piperidin-4-yl-boronic acid pinacol ester Transmetalation Transmetalation Piperidinylboronic_ester->Transmetalation Pd(0) Pd(0) Pd(0)->Oxidative_Addition Pd(II)_complex Isoquinolyl-Pd(II)-X Oxidative_Addition->Pd(II)_complex Pd(II)_complex->Transmetalation Pd(II)_intermediate Isoquinolyl-Pd(II)-Piperidinyl Transmetalation->Pd(II)_intermediate Reductive_Elimination Reductive Elimination Pd(II)_intermediate->Reductive_Elimination Reductive_Elimination->Pd(0) Regeneration Protected_Product N-Boc-4-(Piperidin-4-yl)isoquinoline Reductive_Elimination->Protected_Product

Caption: Suzuki-Miyaura cross-coupling for 4-(Piperidin-4-yl)isoquinoline synthesis.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • 4-Bromoisoquinoline

  • N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoisoquinoline (1.0 eq), N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine (1.2 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and a 2M aqueous solution of potassium carbonate (3.0 eq).

  • Heat the reaction mixture to reflux (approximately 100 °C) and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford N-Boc-4-(piperidin-4-yl)isoquinoline.

Reactant Molar Ratio Notes
4-Bromoisoquinoline1.0Commercially available.
N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine1.2A slight excess is used to drive the reaction to completion.
Palladium(II) acetate0.05Catalyst precursor. Other palladium sources can also be used.
Triphenylphosphine0.1Ligand for the palladium catalyst. Other phosphine ligands may be screened for optimal results.
Potassium carbonate3.0Base for the transmetalation step.
1,4-Dioxane/Water-Solvent system. The ratio of dioxane to water can be optimized, but a typical ratio is 4:1. Degassing the solvents is crucial to prevent oxidation of the catalyst.

Strategy 2: Construction of the Isoquinoline Ring

An alternative approach involves building the isoquinoline ring system onto a piperidine-containing precursor. The Bischler-Napieralski and Pictet-Spengler reactions are classic and powerful methods for the synthesis of isoquinolines and their derivatives.[1][7]

The Bischler-Napieralski Reaction

The Bischler-Napieralski reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent, typically a Lewis acid such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[7][8][9] The reaction proceeds through an electrophilic aromatic substitution to form a 3,4-dihydroisoquinoline intermediate, which can then be oxidized to the corresponding isoquinoline.[1]

Bischler_Napieralski cluster_reactants Reactants cluster_reaction Reaction Sequence cluster_product Product Phenylethylamide N-(β-phenylethyl)-N'-Boc-piperidine-4-carboxamide Cyclization Intramolecular Cyclization Phenylethylamide->Cyclization Dehydrating_Agent POCl₃ Dehydrating_Agent->Cyclization Dihydroisoquinoline 1-(N-Boc-piperidin-4-yl)-3,4-dihydroisoquinoline Cyclization->Dihydroisoquinoline Oxidation Oxidation (e.g., Pd/C) Dihydroisoquinoline->Oxidation Protected_Product N-Boc-4-(Piperidin-4-yl)isoquinoline Oxidation->Protected_Product

Caption: Bischler-Napieralski synthesis of the 4-(Piperidin-4-yl)isoquinoline scaffold.

Part A: Amide Formation

  • Dissolve N-Boc-piperidine-4-carboxylic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

  • Add a coupling agent (e.g., HBTU, HATU) and a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA).

  • Add β-phenylethylamine (1.1 eq) and stir the reaction mixture at room temperature until completion.

  • Work up the reaction by washing with aqueous acid, base, and brine.

  • Dry the organic layer and concentrate to obtain the crude amide, which can be purified by crystallization or column chromatography.

Part B: Cyclization and Oxidation

  • Dissolve the N-(β-phenylethyl)-N'-Boc-piperidine-4-carboxamide from Part A in a high-boiling solvent such as toluene or xylene.

  • Add phosphorus oxychloride (POCl₃) (2.0-3.0 eq) dropwise at 0 °C.

  • Heat the reaction mixture to reflux for several hours.

  • Cool the reaction and carefully quench with ice-water.

  • Basify the aqueous layer and extract with an organic solvent.

  • Combine the organic extracts, dry, and concentrate to obtain the crude 3,4-dihydroisoquinoline.

  • Dissolve the crude dihydroisoquinoline in a suitable solvent and add a dehydrogenation agent such as palladium on carbon (Pd/C).

  • Heat the mixture to reflux to effect oxidation to the isoquinoline.

  • Filter the catalyst and concentrate the filtrate.

  • Purify the residue by column chromatography to yield N-Boc-4-(piperidin-4-yl)isoquinoline.

The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a condensation reaction between a β-arylethylamine and a carbonyl compound, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline.[10][11] This method is particularly useful for the synthesis of tetrahydroisoquinoline alkaloids and their analogs.[12][13]

Pictet_Spengler cluster_reactants Reactants cluster_reaction Reaction Sequence cluster_product Product Phenylethylamine β-Phenylethylamine Condensation_Cyclization Condensation & Cyclization Phenylethylamine->Condensation_Cyclization Piperidinone N-Boc-4-oxopiperidine Piperidinone->Condensation_Cyclization Acid_Catalyst Acid (e.g., TFA) Acid_Catalyst->Condensation_Cyclization Tetrahydroisoquinoline Spiro-tetrahydroisoquinoline intermediate Condensation_Cyclization->Tetrahydroisoquinoline Rearrangement_Oxidation Rearrangement & Oxidation Tetrahydroisoquinoline->Rearrangement_Oxidation Protected_Product N-Boc-4-(Piperidin-4-yl)isoquinoline Rearrangement_Oxidation->Protected_Product

Caption: Pictet-Spengler approach to the 4-(Piperidin-4-yl)isoquinoline core.

  • Dissolve β-phenylethylamine (1.0 eq) and N-Boc-4-oxopiperidine (1.0 eq) in a suitable solvent like toluene or DCM.

  • Add a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA) or p-toluenesulfonic acid (p-TSA).

  • Heat the reaction mixture, often with azeotropic removal of water using a Dean-Stark apparatus, until the formation of the spiro-tetrahydroisoquinoline intermediate is complete.

  • The intermediate can then be subjected to rearrangement and oxidation conditions, which may involve treatment with a strong acid and an oxidizing agent, to afford the desired aromatic isoquinoline.

  • Purify the final product by column chromatography.

Strategy 3: Modification of a Precursor

A third strategy involves the synthesis of a 4-(pyridin-4-yl)isoquinoline precursor, followed by the reduction of the pyridine ring to a piperidine.

Catalytic Hydrogenation

Catalytic hydrogenation is a common method for the reduction of pyridines to piperidines.[14] This reaction is typically carried out using a heterogeneous catalyst, such as platinum oxide (PtO₂) or rhodium on alumina (Rh/Al₂O₃), under a hydrogen atmosphere.[15]

Hydrogenation cluster_reactant Reactant cluster_reaction Reaction cluster_product Product Pyridinylisoquinoline 4-(Pyridin-4-yl)isoquinoline Hydrogenation Catalytic Hydrogenation Pyridinylisoquinoline->Hydrogenation Piperidinylisoquinoline 4-(Piperidin-4-yl)isoquinoline Hydrogenation->Piperidinylisoquinoline

Caption: Catalytic hydrogenation of 4-(pyridin-4-yl)isoquinoline.

Experimental Protocol: Catalytic Hydrogenation

Materials:

  • 4-(Pyridin-4-yl)isoquinoline

  • Platinum(IV) oxide (PtO₂, Adams' catalyst)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve 4-(pyridin-4-yl)isoquinoline in ethanol and add a catalytic amount of platinum(IV) oxide.

  • Acidify the mixture with a few drops of concentrated hydrochloric acid to facilitate the reduction.

  • Place the reaction vessel in a hydrogenation apparatus and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen (typically 50 psi) and shake or stir vigorously at room temperature for 24-48 hours.

  • Monitor the reaction for the uptake of hydrogen.

  • Once the reaction is complete, carefully vent the hydrogen and filter the catalyst through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • The resulting hydrochloride salt can be neutralized with a base and extracted into an organic solvent.

  • Purify the product by crystallization or column chromatography.

Parameter Condition Notes
CatalystPlatinum(IV) oxide (Adams' catalyst)Other catalysts such as rhodium on alumina can also be effective.
SolventEthanolMethanol or acetic acid can also be used.
Hydrogen Pressure50 psiThe pressure may need to be optimized depending on the substrate and catalyst.
TemperatureRoom temperatureElevated temperatures may be required for less reactive substrates.
AdditiveHydrochloric acidAcidification of the reaction mixture often accelerates the rate of pyridine hydrogenation by forming the pyridinium salt, which is more susceptible to reduction.

Protecting Group Strategies

Throughout the synthesis of 4-(piperidin-4-yl)isoquinoline, the use of protecting groups for the piperidine nitrogen is often necessary to prevent side reactions.[16] The tert-butoxycarbonyl (Boc) group is a commonly employed protecting group for amines due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[17][18][19]

Boc Protection

The Boc group is typically introduced by reacting the piperidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Boc Deprotection

Removal of the Boc group is readily achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent.[18][19][20]

  • Dissolve the N-Boc protected 4-(piperidin-4-yl)isoquinoline in dichloromethane.

  • Add an excess of trifluoroacetic acid (typically 20-50% v/v) at 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

  • Dry the organic layer, filter, and concentrate to obtain the deprotected 4-(piperidin-4-yl)isoquinoline.

Conclusion

The synthesis of 4-(piperidin-4-yl)isoquinoline can be accomplished through several robust and versatile synthetic strategies. The choice of a particular route will depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the compatibility of functional groups on the starting materials. Palladium-catalyzed cross-coupling reactions offer a convergent and efficient approach, while classical named reactions like the Bischler-Napieralski and Pictet-Spengler provide powerful methods for constructing the isoquinoline core. Furthermore, the modification of a pre-existing heterocyclic system through catalytic hydrogenation presents another viable option. A thorough understanding of these synthetic methodologies, coupled with appropriate protecting group strategies, provides medicinal chemists with a powerful toolkit for the preparation of this important class of compounds for drug discovery and development.

References

  • Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal c
  • Pictet-Spengler Isoquinoline Synthesis. Cambridge University Press.
  • The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Rel
  • C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action. Bentham Science.
  • Bischler–Napieralski reaction. Wikipedia.
  • Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide. BOC Sciences.
  • Searching for New Biologically Active Compounds Derived
  • The Pictet-Spengler reaction: with focus on isoquinoline synthesis. Aaltodoc.
  • Bischler-Napieralski Reaction. Organic Chemistry Portal.
  • Amino Acid-Protecting Groups. Chemical Reviews.
  • The Pictet-Spengler Reaction Upd
  • BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Bischler-Napieralski Cyclization-N/C-Alkylation Sequences for the Construction of Isoquinoline Alkaloids. Synthesis of Protoberberines and Benzo[c]phenanthridines via C-2'-Functionalized 3-Arylisoquinolines(1). The Journal of Organic Chemistry.
  • C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action. The Open Medicinal Chemistry Journal.
  • Amine Protection and Deprotection. Master Organic Chemistry.
  • N-Terminal Deprotection - Fmoc removal. Aapptec.
  • Enantioselective Hydrogenation of Isoquinolines.
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
  • Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades.
  • Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Chemical Reviews.
  • Solvent-Free N-Boc Deprotection by Ex Situ Generation of Hydrogen Chloride Gas. ACS Omega.
  • Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie.
  • Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific.
  • Recent Advances in Synthetic Isoquinoline-Based Deriv
  • Protecting group. Wikipedia.
  • Asymmetric Hydrogenation of Isoquinolines and Pyridines Using Hydrogen Halide Generated in Situ as Activ
  • CATALYTIC HYDROGENATION OF PYRIDINE AND QUINOLINE DERIVATIVES.
  • Synthesis and Fluorescent Properties of Novel Isoquinoline Deriv
  • Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics.
  • Transfer hydrogenation of pyridinium and quinolinium species using ethanol as a hydrogen source to access saturated N-heterocycles.
  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development.
  • Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical and Pharmaceutical Bulletin.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Piperidin-4-one: the potential pharmacophore. PubMed.
  • Synthesis of 4-Aryl-1-(4-methylpiperazin-1-yl)phthalazines by Suzuki-Type Cross-Coupling Reaction.

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Advanced Protocol for the Synthesis of 4-Arylisoquinolines via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The 4-arylisoquinoline scaffold is a privileged structural motif in medicinal chemistry, serving as a critical precursor for the synthesis of bioactive natural products such as the isoquinoline alkaloids cherylline and latifine[1]. The construction of this biaryl system is most efficiently achieved through the Suzuki-Miyaura cross-coupling of 4-bromoisoquinolines with arylboronic acids[2].

This application note provides a comprehensive, self-validating methodology for performing this transformation. By detailing both conventional heating and microwave-assisted green protocols, this guide equips researchers with the mechanistic insights necessary to optimize yields, prevent catalyst degradation, and ensure high-fidelity carbon-carbon bond formation.

Mechanistic Causality: Designing the Catalytic System

To achieve high conversion rates, it is critical to understand the causality behind each component in the Suzuki-Miyaura catalytic cycle. The reaction relies on a delicate interplay between the palladium catalyst, the base, and the solvent system[3].

  • Oxidative Addition (The Rate-Limiting Step): The C-4 position of the isoquinoline ring is highly receptive to electrophilic halogenation, making 4-bromoisoquinoline an easily accessible and excellent electrophilic partner[3]. The electron-rich Pd(0) species inserts into the C4–Br bond to form a stable Pd(II) intermediate.

  • Base-Mediated Transmetalation: Arylboronic acids are inherently poor nucleophiles. The addition of a base (e.g., K₂CO₃ or KOH) is non-negotiable; it coordinates with the boron atom to form an electron-rich boronate complex. This quaternization drastically increases the nucleophilicity of the aryl group, facilitating its transfer to the Pd(II) center[4].

  • Reductive Elimination: The diaryl-Pd(II) complex undergoes reductive elimination to release the 4-arylisoquinoline product and regenerate the active Pd(0) catalyst.

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (4-Bromoisoquinoline) Pd0->OxAdd Step 1 PdII Pd(II) Intermediate (Ar-Pd-Br) OxAdd->PdII TransMet Transmetalation (Arylborate Complex) PdII->TransMet Step 2 PdII_diaryl Diaryl Pd(II) Complex (Ar-Pd-Ar') TransMet->PdII_diaryl RedElim Reductive Elimination PdII_diaryl->RedElim Step 3 RedElim->Pd0 Regenerates Product 4-Arylisoquinoline RedElim->Product Yields

Fig 1: Mechanistic cycle of the Suzuki-Miyaura coupling for 4-arylisoquinoline synthesis.

Quantitative Data: Condition Optimization

The efficiency of the coupling is heavily influenced by the chosen conditions. Table 1 summarizes validated catalytic systems from the literature, allowing researchers to select a protocol based on available equipment and substrate sensitivity.

Table 1: Comparative Reaction Conditions for 4-Arylisoquinoline Synthesis

SubstrateCoupling PartnerCatalyst SystemBase / AdditiveSolventConditionsYieldRef
4-BromoisoquinolineArylboronic acidPd(PPh₃)₄ (5 mol%)K₂CO₃1,4-Dioxane/H₂O (4:1)100 °C, 12 h60–80%[4]
4-BromoisoquinolineSubstituted arylboronic acidsPd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O85 °C, 12 h45–85%[5]
4-BromoisoquinolinePhenylboronic acidPd(II)-complex (0.5 mol%)KOH / TBABH₂OMW 160 °C, 9 min90%[6]

Experimental Protocols

To ensure reproducibility, two distinct methodologies are provided. Method A is the standard batch protocol suitable for scale-up, while Method B utilizes microwave irradiation for rapid, green synthesis.

ExperimentalWorkflow Step1 Reagent Prep & Degassing Step2 Reaction Setup (Inert Atm) Step1->Step2 Step3 Catalysis (Heat/MW) Step2->Step3 Step4 Aqueous Workup & Extraction Step3->Step4 Step5 Validation (LC-MS/NMR) Step4->Step5

Fig 2: Self-validating experimental workflow from reagent preparation to product validation.

Method A: Conventional Heating (Standard Scale)

Adapted from established protocols utilizing Pd(PPh₃)₄ and Pd(dppf)Cl₂[4][5].

Materials:

  • 4-Bromoisoquinoline (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(PPh₃)₄ or Pd(dppf)Cl₂ (0.05 mmol, 5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane and Deionized Water (4:1 mixture, 5 mL)

Step-by-Step Procedure:

  • Solvent Degassing (Critical Causality): Sparge the 1,4-dioxane/water mixture with Argon or Nitrogen for at least 15 minutes prior to use. Why? Dissolved oxygen will irreversibly oxidize the Pd(0) active species to inactive Pd(II) oxides and promote the oxidative homocoupling of the boronic acid, drastically reducing yields.

  • Reagent Loading: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromoisoquinoline, the arylboronic acid, the palladium catalyst, and K₂CO₃ under a continuous stream of inert gas[4].

  • Initiation: Inject the degassed solvent mixture into the flask. Seal the flask and stir vigorously.

  • Thermal Catalysis: Submerge the flask in a pre-heated oil bath at 85–100 °C. Maintain stirring for 12 hours[4][5].

  • Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (15 mL) and wash with brine (2 × 15 mL). Why? The aqueous wash removes the inorganic base and water-soluble boronic acid byproducts.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel column chromatography (typically utilizing a Hexane/Ethyl Acetate gradient).

Method B: Microwave-Assisted Aqueous Protocol

A highly efficient, phase-transfer catalyzed green alternative[6].

Materials:

  • 4-Bromoisoquinoline (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(II) precatalyst (0.5 mol%)

  • Potassium Hydroxide (KOH) (2.0 mmol, 2.0 equiv)

  • Tetrabutylammonium bromide (TBAB) (0.6 mmol, 0.6 equiv)

  • Deionized Water (3 mL)

Step-by-Step Procedure:

  • Setup: In a microwave-safe vial, combine all solid reagents. Add the water. Why? TBAB acts as a phase-transfer catalyst, forming micelles that solubilize the hydrophobic 4-bromoisoquinoline and the catalyst in the aqueous medium, enabling the reaction to proceed without organic solvents[6].

  • Irradiation: Seal the vial and subject it to microwave irradiation at 160 °C (250 W) for 9 minutes[6].

  • Workup: Cool the vial via compressed air. Extract the aqueous mixture with Ethyl Acetate (3 × 10 mL), dry the combined organics over Na₂SO₄, concentrate, and purify as described in Method A.

In-Process Validation & Quality Control

A robust protocol must be a self-validating system. Do not proceed to the next synthetic step without confirming the success of the coupling via the following analytical checkpoints:

  • TLC Monitoring: 4-Bromoisoquinoline is highly UV-active. Monitor the reaction using a suitable eluent (e.g., 3:1 Hexane/EtOAc). The disappearance of the starting material spot and the appearance of a new, lower Rf spot (due to the increased polarity/molecular weight of the biaryl product) indicates conversion.

  • LC-MS Mass Validation: Analyze the crude mixture. The presence of the

    
     peak corresponding to the specific 4-arylisoquinoline confirms successful cross-coupling. Ensure the isotopic pattern of bromine (M / M+2 peaks of equal intensity) is absent in the product mass.
    
  • ¹H NMR Structural Confirmation: In the purified product, verify the diagnostic downfield shifts of the isoquinoline core. The C1-H typically appears as a sharp singlet around 9.2 ppm, and the C3-H appears around 8.4–8.6 ppm. The successful integration of new aromatic protons corresponding to the coupled aryl ring validates the structural integrity of the synthesized scaffold.

References

  • Chapter 3 Chemical and Biological Aspects of Narcissus Alkaloids PMC (NIH)[Link]

  • An Efficient Synthesis of 4-Aryl-1,2,3,4-Tetrahydroisoquinolines Synthetic Communications (Taylor & Francis)[Link]

  • Structural Optimization of Isoquinoline Derivatives from Lycobetaine and Their Inhibitory Activity against Neuroendocrine Prostate Cancer Cells MDPI[Link]

  • Microwave-assisted C-C cross-coupling reactions of aryl and heteroaryl halides in water Arkivoc[Link]

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Application Note: Reductive Amination Protocols for the Synthesis of N-Substituted 4-(Piperidin-4-yl)isoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the 4-(Piperidin-4-yl)isoquinoline Scaffold

The 4-(Piperidin-4-yl)isoquinoline core is a privileged scaffold in modern medicinal chemistry. Its rigid isoquinoline component and the flexible, yet conformationally-influenced piperidine ring provide a versatile three-dimensional framework for engaging with biological targets. Derivatives of this scaffold have demonstrated significant potential across various therapeutic areas, including as antimycotics, kinase inhibitors, and agents targeting the central nervous system.[1][2][3] The secondary amine of the piperidine ring serves as a critical handle for diversification, allowing for the systematic exploration of structure-activity relationships (SAR).

Reductive amination stands out as one of the most robust and widely utilized methods for the N-alkylation of this piperidine nitrogen.[4][5][6] This reaction, which forms a new carbon-nitrogen bond by converting a carbonyl group and an amine into a more substituted amine, is favored for its operational simplicity, broad substrate scope, and high functional group tolerance.[7] This guide provides a detailed examination of the reductive amination process as applied to 4-(Piperidin-4-yl)isoquinoline, offering field-proven insights, step-by-step protocols, and troubleshooting advice for researchers in drug discovery and development.

The Chemistry of Reductive Amination: Mechanism and Control

Reductive amination is fundamentally a two-stage process that is typically performed in a single pot.[8] Understanding the underlying mechanism is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes.

  • Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the secondary amine (the piperidine nitrogen) on the electrophilic carbonyl carbon of an aldehyde or ketone. This forms a hemiaminal intermediate, which then dehydrates to form a positively charged iminium ion. This step is reversible and often acid-catalyzed to facilitate the dehydration of the hemiaminal.[9][10]

  • Hydride Reduction: A reducing agent, introduced into the reaction mixture, selectively reduces the electrophilic iminium ion. The key to a successful one-pot reductive amination is the choice of a reducing agent that reduces the iminium ion much faster than it reduces the starting carbonyl compound.[10][11]

Reductive_Amination_Mechanism Amine 4-(Piperidin-4-yl)isoquinoline (Secondary Amine) Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal Carbonyl Aldehyde / Ketone (R-CO-R') Carbonyl->Hemiaminal + H⁺ Iminium Iminium Ion Hemiaminal->Iminium - H₂O Product N-Substituted Product Iminium->Product + Reducing Agent (e.g., NaBH(OAc)₃) - Hydride Transfer

Caption: Mechanism of Reductive Amination.

Strategic Reagent Selection: The Key to Success

The outcome of a reductive amination is heavily dependent on the judicious selection of the reducing agent and solvent.

Reducing Agents: A Comparative Analysis

The choice of hydride source is the most critical parameter. While several reagents can effect this transformation, they differ significantly in reactivity, selectivity, and handling requirements. Sodium triacetoxyborohydride (STAB) is often the reagent of choice for its mildness and exceptional selectivity.[11]

ReagentFormulaKey AdvantagesKey LimitationsTypical Solvents
Sodium Triacetoxyborohydride (STAB) NaBH(OAc)₃Mild and selective; reduces iminium ions much faster than ketones or aldehydes.[10][12] Tolerates mild acid. Less toxic byproducts than NaBH₃CN.Moisture-sensitive.[13] Reacts with protic solvents like methanol.[12]DCE, DCM, THF, MeCN[10][13]
Sodium Cyanoborohydride NaBH₃CNMildly reactive; stable in mildly acidic conditions (pH 3-6).[8] Can be used in protic solvents.Highly toxic (releases HCN gas in strong acid).[8][14] Less selective than STAB.MeOH, EtOH[13]
Sodium Borohydride NaBH₄Inexpensive and powerful.Can readily reduce the starting aldehyde/ketone, leading to alcohol byproducts.[15] Requires imine pre-formation.[13]MeOH, EtOH

Expert Insight: For the derivatization of the 4-(Piperidin-4-yl)isoquinoline scaffold, Sodium Triacetoxyborohydride (STAB) is the superior choice. Its ability to function efficiently in a one-pot procedure without significant reduction of the starting carbonyl component simplifies the protocol and generally leads to cleaner reaction profiles and higher yields of the desired tertiary amine.[14]

Solvent Selection

The solvent must be compatible with the chosen reducing agent and capable of dissolving all reactants.

  • For STAB , chlorinated solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM) are preferred.[10] Tetrahydrofuran (THF) is also a viable option.

  • For Sodium Cyanoborohydride , protic solvents like methanol (MeOH) are commonly used, as they facilitate imine formation.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: General Procedure for Reductive Amination using STAB

This protocol describes a general method for reacting 4-(Piperidin-4-yl)isoquinoline with a generic aldehyde or ketone.

Workflow_Diagram A 1. Combine Substrates Dissolve 4-(piperidin-4-yl)isoquinoline (1.0 eq.) and carbonyl compound (1.1-1.2 eq.) in DCE. B 2. Add Reducing Agent Add NaBH(OAc)₃ (1.5 eq.) portion-wise at room temperature. A->B C 3. Reaction Stir mixture at room temperature for 4-24 hours. B->C D 4. Monitoring Monitor progress by TLC or LC-MS until starting amine is consumed. C->D E 5. Quench Reaction Slowly add saturated aqueous NaHCO₃ solution. D->E F 6. Workup Extract with DCM or EtOAc. Wash combined organic layers with brine. E->F G 7. Isolate Product Dry organic layer (Na₂SO₄), filter, and concentrate under reduced pressure. F->G H 8. Purification Purify the crude residue by flash column chromatography (e.g., SiO₂, DCM/MeOH gradient). G->H

Caption: Experimental workflow for reductive amination.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-(Piperidin-4-yl)isoquinoline (1.0 equivalent).

  • Solvent and Carbonyl Addition: Dissolve the starting material in an appropriate anhydrous solvent (e.g., 1,2-dichloroethane, DCE, at a concentration of ~0.1 M). Add the desired aldehyde or ketone (1.1–1.2 equivalents). Stir the mixture for 10-15 minutes at room temperature.

    • Causality Note: Using a slight excess of the carbonyl component ensures complete consumption of the more valuable amine starting material.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (STAB) (1.5 equivalents) to the mixture in portions over 5 minutes. The addition may be mildly exothermic.

    • Causality Note: Portion-wise addition helps to control the reaction rate and any potential exotherm. STAB is chosen because it selectively reduces the iminium ion formed in situ.[10]

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the 4-(Piperidin-4-yl)isoquinoline is fully consumed (typically 4–24 hours).

  • Workup - Quenching: Once the reaction is complete, carefully quench it by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 20-30 minutes until gas evolution ceases.

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3x volume). Combine the organic layers.

  • Workup - Washing: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane, to afford the pure N-substituted product.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive reducing agent (degraded by moisture). 2. Sterically hindered carbonyl or amine. 3. Inefficient iminium ion formation.1. Use a fresh bottle of STAB or purchase from a reliable supplier. 2. Increase reaction time and/or temperature (e.g., to 40-50 °C). 3. For ketones, add a catalytic amount of acetic acid (0.1 eq.) to facilitate iminium formation.[10]
Recovery of Starting Amine Incomplete reaction (see above).Add additional portions of the carbonyl compound and STAB and allow for longer reaction time.
Formation of Alcohol Byproduct 1. Use of a non-selective reducing agent (e.g., NaBH₄). 2. Water present in the reaction, hydrolyzing STAB and potentially forming more reactive borohydride species.1. Switch to STAB as the recommended reducing agent. 2. Ensure all glassware is oven-dried and use anhydrous solvents.
Dialkylation of Primary Amine (if used) Reaction of the secondary amine product with another equivalent of the aldehyde.Use a controlled stoichiometry (closer to 1.0 eq. of aldehyde). A stepwise procedure may be necessary.[16]

Applications in Drug Discovery

The N-substituted derivatives of 4-(Piperidin-4-yl)isoquinoline prepared via this methodology are valuable for building libraries of compounds for high-throughput screening and lead optimization. For instance, this core has been elaborated to produce potent antimycotic agents that inhibit ergosterol biosynthesis.[2] In another context, derivatization of the piperidine nitrogen has been a key strategy in the development of kinase inhibitors for oncology and neurodegenerative diseases.[1] The reliability of reductive amination makes it an indispensable tool in these multi-step synthetic campaigns.

References

  • Sodium triacetoxyborohydride - Wikipedia. [Link]

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Chemistry Research Journal. [Link]

  • A practical catalytic reductive amination of carboxylic acids - PMC - NIH. [Link]

  • Reductive Amination in the Synthesis of Pharmaceuticals | Chemical Reviews. [Link]

  • Sodium triacetoxyborohydride - Sciencemadness Wiki. [Link]

  • Density Functional Theory (DFT) Study on Selective Reductive Amination of Sodium Triacetoxyborohydride (STAB) with Respect to Imines over Aldehydes and Ketones. Theses and Dissertations. [Link]

  • Sodium CyanoBoroHydride and Sodium BoroHydride - Interchim. [Link]

  • Reductive Amination in the Synthesis of Pharmaceuticals - PubMed. [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis - JOCPR. [Link]

  • Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH - ResearchGate. [Link]

  • Reductive Amination - Wordpress. [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. [Link]

  • Reductive Amination - Chemistry Steps. [Link]

  • Reductive amination - Wikipedia. [Link]

  • Sodium triacetoxyborohydride - Organic Chemistry Portal. [Link]

  • Reductive Amination - Common Conditions. [Link]

  • Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC. [Link]

  • A Practical Catalytic Reductive Amination of Carboxylic Acids - ResearchGate. [Link]

  • Discovery of 4‑Piperazine Isoquinoline Derivatives as Potent and Brain-Permeable Tau Prion Inhibitors with CDK8 Activity - eScholarship.org. [Link]

  • Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC. [Link]

  • The Synthesis of 5,5-Disubstituted Piperidinones via a Reductive Amination–Lactamization Sequence. [Link]

  • C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action - The Open Medicinal Chemistry Journal. [Link]

  • Reductive Amination Explained: Definition, Examples, Practice & Video Lessons - Pearson. [Link]

  • Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo - PubMed. [Link]

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Application Notes & Protocols: 4-(Piperidin-4-yl)isoquinoline as a Privileged Scaffold for Small Molecule PCSK9 Modulators

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a clinically validated, high-impact therapeutic target for managing hypercholesterolemia.[1][2] By binding to the low-density lipoprotein receptor (LDLR) on hepatocytes, PCSK9 targets the receptor for lysosomal degradation, thereby reducing LDL-cholesterol (LDL-C) clearance from circulation.[3][4] While monoclonal antibodies that inhibit the PCSK9-LDLR interaction have proven highly effective, the pursuit of orally bioavailable small molecule inhibitors remains a key objective in cardiovascular drug discovery.[2][5] This document provides a comprehensive guide for researchers on utilizing the 4-(Piperidin-4-yl)isoquinoline scaffold as a versatile building block for the synthesis and evaluation of novel PCSK9 modulators. The isoquinoline core is a well-established "privileged scaffold" in medicinal chemistry, recognized for its rigid structure and capacity for diverse functionalization, which allows it to interact with a wide array of biological targets.[6][7] This guide details synthetic strategies, explains the causality behind experimental choices, and provides step-by-step protocols for the biochemical and cellular characterization of these compounds.

The Scientific Rationale: PCSK9 and the Isoquinoline Scaffold

The PCSK9-LDLR Axis: A Central Regulator of Cholesterol Homeostasis

PCSK9 is a serine protease primarily secreted by the liver.[8] Its primary function is to act as a negative regulator of LDLR levels.[9][10] The mechanism involves PCSK9 binding to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR on the cell surface.[11] This binding event prevents the standard recycling of the LDLR back to the hepatocyte surface following endocytosis. Instead, the entire PCSK9-LDLR complex is trafficked to the lysosome for degradation.[3][12] A reduction in the surface LDLR population leads to decreased clearance of circulating LDL-C, a primary driver of atherosclerotic cardiovascular disease.[2][13] Therefore, inhibiting the PCSK9-LDLR interaction is a potent strategy to increase LDLR density, enhance LDL-C uptake by the liver, and significantly lower plasma LDL-C levels.[12]

PCSK9_Pathway cluster_cell Hepatocyte PCSK9 Secreted PCSK9 LDLR LDLR PCSK9->LDLR Binding LDLC LDL-C LDLC->LDLR Binding Endosome Endosome LDLR->Endosome Endocytosis Inhibitor 4-(Piperidin-4-yl)isoquinoline Derivative Inhibitor->PCSK9 Inhibition Lysosome Lysosome (Degradation) Endosome->Lysosome PCSK9-Mediated Trafficking Recycle Recycling Pathway Endosome->Recycle Standard Pathway Recycle->LDLR

Caption: PCSK9-mediated LDLR degradation and point of small molecule inhibition.

The 4-(Piperidin-4-yl)isoquinoline Core: A Strategic Choice

The selection of a core scaffold is a critical decision in drug discovery. The isoquinoline ring system is a recurring motif in numerous pharmaceuticals and natural products, demonstrating a broad spectrum of biological activities.[7][14][15] Its rigid, planar structure provides an excellent anchor for presentation of substituents into protein binding pockets.

The 4-(Piperidin-4-yl)isoquinoline scaffold offers several distinct advantages for designing PCSK9 modulators:

  • Structural Rigidity and Vectorial Diversity: The isoquinoline core serves as a rigid anchor. The piperidine ring, attached at the C4 position, provides a non-planar, three-dimensional element and a crucial synthetic handle—the secondary amine.

  • Tunable Physicochemical Properties: The piperidine nitrogen can be readily functionalized via reactions like alkylation, acylation, or reductive amination. This allows for rapid generation of a chemical library with diverse substituents to probe the target's surface, optimize binding affinity, and fine-tune properties like solubility and cell permeability.

  • Established Synthetic Accessibility: The synthesis of isoquinolines and their derivatives is well-documented, with robust methods like the Bischler-Napieralski and Pictet-Spengler reactions providing reliable access to the core structure.[16][17]

Synthesis of 4-(Piperidin-4-yl)isoquinoline-Based Modulators

The following section outlines a representative, multi-step synthetic workflow.

Causality in Experimental Design: The chosen synthetic route prioritizes commercially available starting materials and employs high-yielding, well-established reactions to ensure reproducibility. The Heck reaction is chosen for its reliability in forming C-C bonds with aryl halides,[18] while reductive amination is a classic and efficient method for functionalizing the piperidine nitrogen.[19]

Synthesis_Workflow Start1 4-Bromoisoquinoline Step1 Step 1: Suzuki or Stille Coupling Start1->Step1 Start2 N-Boc-4-piperidone Start2->Step1 Intermediate1 4-(1-Boc-1,2,3,6- tetrahydropyridin-4-yl)isoquinoline Step1->Intermediate1 Step2 Step 2: Hydrogenation Intermediate1->Step2 Intermediate2 4-(1-Boc-piperidin-4-yl)isoquinoline (Core Scaffold) Step2->Intermediate2 Step3 Step 3: Boc Deprotection (e.g., TFA) Intermediate2->Step3 Intermediate3 4-(Piperidin-4-yl)isoquinoline Step3->Intermediate3 Step4 Step 4: Reductive Amination or Acylation Intermediate3->Step4 Start3 R-CHO or R-COCl (Diverse Aldehydes/ Acid Chlorides) Start3->Step4 FinalProduct Final Library of PCSK9 Modulators Step4->FinalProduct

Caption: General synthetic workflow for the PCSK9 modulator library.

Protocol 2.1: Synthesis of the Core Scaffold (4-(Piperidin-4-yl)isoquinoline)

Step A: Synthesis of tert-butyl 4-(isoquinolin-4-yl)-5,6-dihydropyridine-1(2H)-carboxylate

  • To a solution of 4-bromoisoquinoline (1.0 equiv) and tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate (1.1 equiv) in a 2:1 mixture of Dioxane/Water, add K₂CO₃ (3.0 equiv).

  • Degas the mixture with argon for 15 minutes.

  • Add Pd(dppf)Cl₂ (0.05 equiv) and heat the reaction to 90 °C for 12 hours under an argon atmosphere.

  • Monitor reaction completion by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the title compound.

Step B: Synthesis of tert-butyl 4-(isoquinolin-4-yl)piperidine-1-carboxylate

  • Dissolve the product from Step A in Methanol.

  • Add Palladium on carbon (10% w/w) to the solution.

  • Hydrogenate the mixture under a balloon of H₂ gas at room temperature for 16 hours.

  • Filter the reaction mixture through a pad of Celite and wash with Methanol.

  • Concentrate the filtrate under reduced pressure to yield the Boc-protected core scaffold, which can often be used without further purification.

Step C: Synthesis of 4-(Piperidin-4-yl)isoquinoline

  • Dissolve the product from Step B in Dichloromethane (DCM).

  • Add Trifluoroacetic acid (TFA) (10 equiv) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitor deprotection by LC-MS.

  • Concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of NaHCO₃ and extract with DCM.

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the final core scaffold, 4-(Piperidin-4-yl)isoquinoline.

Protocol 2.2: Library Generation via Reductive Amination
  • To a solution of 4-(Piperidin-4-yl)isoquinoline (1.0 equiv) in 1,2-Dichloroethane (DCE), add the desired aldehyde (R-CHO, 1.1 equiv) and acetic acid (0.1 equiv).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) portion-wise.

  • Stir the reaction at room temperature for 12-18 hours.

  • Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product via column chromatography or preparative HPLC to yield the final, functionalized PCSK9 modulator.

In Vitro Characterization: A Tiered Assay Cascade

A systematic, multi-tiered approach is essential to characterize the activity of newly synthesized compounds, moving from direct target engagement to functional cellular outcomes.

Assay_Workflow cluster_tier1 Tier 1: Biochemical Assays (Target Engagement) cluster_tier2 Tier 2: Cellular Assays (Mechanism of Action) cluster_tier3 Tier 3: Functional Cellular Assay (Phenotypic Outcome) Compound Synthesized Compound Library Assay1 Surface Plasmon Resonance (SPR) - Measures direct binding to PCSK9 - Determines KD, kon, koff Compound->Assay1 Assay2 PCSK9-LDLR Binding Assay (BRET/FRET) - Measures inhibition of protein-protein interaction - Determines IC50 Assay1->Assay2 Hits Assay3 LDLR Protection Assay (Flow Cytometry/Western Blot) - Quantifies cell surface LDLR levels - Determines EC50 Assay2->Assay3 Assay4 Fluorescent LDL Uptake Assay - Measures functional increase in LDL clearance - Determines EC50 Assay3->Assay4 Lead Lead Compound Identification Assay4->Lead

Caption: Tiered experimental workflow for in vitro characterization.

Protocol 3.1: Surface Plasmon Resonance (SPR) Binding Assay

This assay quantifies the direct binding affinity and kinetics of a compound to recombinant human PCSK9.[20][21]

  • Immobilize recombinant human PCSK9 onto a CM5 sensor chip via standard amine coupling.

  • Prepare a series of dilutions of the test compound (e.g., 0.1 nM to 10 µM) in a suitable running buffer (e.g., HBS-EP+).

  • Inject the compound solutions over the sensor chip surface at a constant flow rate, allowing for an association phase followed by a dissociation phase with running buffer.

  • Record the sensorgrams, which measure the change in response units (RU) over time.

  • Fit the data to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (kₐ or kₒₙ), dissociation rate constant (kₔ or kₒ₟₟), and the equilibrium dissociation constant (Kₐ).[20]

Protocol 3.2: Cell-Based PCSK9-LDLR Binding Assay (BRET)

This assay measures the ability of a compound to disrupt the PCSK9-LDLR interaction at the cell surface in a physiologically relevant context.[22][23]

  • Seed HEK293 cells stably expressing an LDLR-luciferase fragment fusion (e.g., LDLR-LgBiT) into a white, 96-well plate.

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a separate plate, mix the compound dilutions with a constant concentration of purified PCSK9 fused to a complementary peptide (e.g., PCSK9-SmBiT) and pre-incubate for 30-60 minutes.

  • Add the compound/PCSK9-SmBiT mixture to the cells.

  • Add the luciferase substrate to the wells.

  • Immediately measure the bioluminescence signal using a plate reader.

  • A decrease in signal indicates inhibition of the PCSK9-LDLR interaction. Calculate the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration.

Protocol 3.3: LDLR Protection Assay (Flow Cytometry)

This assay quantifies the compound's ability to prevent PCSK9-mediated degradation of cell surface LDLR.[20]

  • Seed HepG2 cells (a human hepatoma cell line) into 24-well plates and allow them to adhere overnight.

  • Treat the cells with a fixed, supra-maximal concentration of recombinant human PCSK9 (e.g., 5 µg/mL) in the presence of increasing concentrations of the test compound for 16-24 hours. Include controls (vehicle only, PCSK9 only).

  • Gently detach the cells using a non-enzymatic cell dissociation buffer.

  • Stain the cells with a fluorescently labeled anti-LDLR primary antibody (or an unlabeled primary followed by a fluorescent secondary antibody).

  • Analyze the mean fluorescence intensity (MFI) of the cell population using a flow cytometer.

  • An increase in MFI relative to the "PCSK9 only" control indicates protection of the LDLR. Calculate the EC₅₀ value, representing the concentration that restores 50% of the LDLR signal.

Protocol 3.4: Fluorescent LDL Uptake Assay

This assay assesses the functional consequence of LDLR protection: the increased capacity of cells to clear LDL from the extracellular environment.[20]

  • Seed and treat HepG2 cells with PCSK9 and test compounds as described in Protocol 3.3.

  • Following the initial incubation, add fluorescently labeled LDL (e.g., DiI-LDL) to the culture medium at a final concentration of 10-20 µg/mL.[24]

  • Incubate for an additional 4 hours at 37°C to allow for receptor-mediated endocytosis.

  • Wash the cells thoroughly with cold PBS to remove any unbound DiI-LDL.

  • Lyse the cells and measure the intracellular fluorescence using a fluorescent plate reader. Alternatively, analyze the cells by flow cytometry.

  • An increase in fluorescence indicates enhanced LDL uptake. Calculate the EC₅₀ value, the concentration that restores 50% of LDL uptake.

Data Summary and In Vivo Considerations

The data from the in vitro cascade can be summarized to identify lead candidates for further development.

Table 1: Representative In Vitro Data for a Lead Compound (PIQ-Lead-01)

Assay Parameter PIQ-Lead-01 Value
Surface Plasmon Resonance (SPR) Kₐ (nM) 25.5
PCSK9-LDLR BRET Assay IC₅₀ (nM) 48.2
LDLR Protection (Flow Cytometry) EC₅₀ (nM) 75.1

| Fluorescent LDL Uptake | EC₅₀ (nM) | 89.6 |

In Vivo Evaluation: Promising compounds identified through this in vitro workflow should be advanced into in vivo studies. A recommended model is the humanized PCSK9 knock-in (hPCSK9-KI) mouse, which expresses human PCSK9 and exhibits a hypercholesterolemic phenotype that is responsive to human-specific PCSK9 inhibitors.[25] Key endpoints for in vivo efficacy studies include the measurement of plasma total cholesterol, LDL-C, and analysis of hepatic LDLR protein levels following oral administration of the test compound.[11][25]

Conclusion

The 4-(Piperidin-4-yl)isoquinoline scaffold represents a highly promising and synthetically tractable starting point for the development of novel, orally bioavailable small molecule inhibitors of the PCSK9-LDLR interaction. The detailed protocols and tiered experimental workflow provided in these application notes offer a robust framework for the synthesis, characterization, and optimization of such compounds. By systematically evaluating target engagement, mechanism of action, and functional cellular outcomes, researchers can efficiently identify and advance lead candidates with the potential to become next-generation therapies for hypercholesterolemia.

References

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  • In vitro and in vivo studies on novel pcsk9 inhibitors as pharmacological approach for the treatment of alzheimer's disease. (n.d.). Retrieved from [Link]

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  • Development of small-molecule PCSK9 inhibitors for the treatment of hypercholesterolemia | Request PDF - ResearchGate. (2025, August 5). ResearchGate. Retrieved from [Link]

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Application Note: Derivatization Strategies for the Secondary Amine in 4-(Piperidin-4-yl)isoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

4-(Piperidin-4-yl)isoquinoline (CAS# 256372-14-2) is a highly privileged pharmacophore in modern drug discovery, frequently serving as the core scaffold for Rho-associated protein kinase (ROCK) inhibitors and various G-protein coupled receptor (GPCR) ligands[1]. The molecule features a rigid, aromatic isoquinoline headgroup paired with a saturated, three-dimensional piperidine ring. The secondary amine of this piperidine ring acts as the primary synthetic handle for structural diversification[2].

Derivatizing this nitrogen is not merely a synthetic exercise; it is a critical strategy for fine-tuning the physicochemical properties of the lead compound. By carefully selecting the derivatization method, medicinal chemists can modulate the basicity (pKa), lipophilicity (LogP), metabolic stability, and target residence time of the resulting drug candidate[2]. This application note details the mechanistic causality, strategic workflows, and self-validating protocols for the three most impactful derivatization strategies: Reductive Amination, N-Acylation, and Sulfonylation.

Mechanistic Causality in Derivatization

The choice of derivatization dictates the ultimate pharmacokinetic profile of the molecule:

  • Reductive Amination (N-Alkylation): This strategy converts the secondary amine into a tertiary amine, retaining the basic center. This basicity is often crucial for forming critical salt-bridge interactions with acidic residues (e.g., aspartate) in kinase hinge regions. Sodium triacetoxyborohydride (STAB) is the reagent of choice for this transformation. Unlike sodium borohydride (NaBH₄), which is overly aggressive and can prematurely reduce the starting carbonyl, STAB features electron-withdrawing acetate groups that temper its reducing power[3]. This allows STAB to selectively reduce the highly electrophilic iminium ion intermediate over the starting aldehyde or ketone[4].

  • N-Acylation (Amidation): Converting the basic secondary amine into a neutral amide drastically lowers the molecule's basicity[2]. This transformation is strategically employed to improve membrane permeability, mitigate hERG channel liabilities (which often trap basic amines), and increase overall metabolic stability.

  • Sulfonylation: The formation of a sulfonamide provides a rigid, tetrahedral geometry at the sulfur center, directing hydrogen-bond acceptor vectors into specific sub-pockets of the target protein.

Workflow Start 4-(Piperidin-4-yl)isoquinoline (Secondary Amine Core) Goal1 Retain Basicity & Target Salt Bridges Start->Goal1 Goal2 Abolish Basicity & Improve Permeability Start->Goal2 Goal3 Rigidify Conformation & Add H-Bond Acceptors Start->Goal3 Method1 Reductive Amination (STAB, DCE, AcOH) Goal1->Method1 Method2 N-Acylation (HATU, DIPEA, DMF) Goal2->Method2 Method3 Sulfonylation (R-SO2Cl, Pyridine) Goal3->Method3 Product1 N-Alkyl Piperidine (Tertiary Amine) Method1->Product1 Product2 N-Acyl Piperidine (Amide) Method2->Product2 Product3 N-Sulfonyl Piperidine (Sulfonamide) Method3->Product3

Decision tree for derivatizing 4-(Piperidin-4-yl)isoquinoline based on physicochemical goals.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Each workflow includes built-in analytical checkpoints to ensure the chemical transformation has occurred successfully before proceeding to downstream purification.

Protocol A: Chemoselective Reductive Amination

This protocol utilizes STAB to synthesize tertiary amine derivatives. 1,2-Dichloroethane (DCE) is selected as the solvent because its polar aprotic nature stabilizes the iminium intermediate without degrading the hydride donor, and its higher boiling point allows for gentle heating if required[3].

Reagents:

  • 4-(Piperidin-4-yl)isoquinoline (1.0 equiv)

  • Aldehyde or Ketone (1.1 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Glacial Acetic Acid (0.1 - 1.0 equiv, optional but recommended for ketones)[3]

  • Anhydrous 1,2-Dichloroethane (DCE)[3]

Step-by-Step Methodology:

  • Imine Formation: To an oven-dried round-bottom flask under nitrogen, add 4-(Piperidin-4-yl)isoquinoline (1.0 equiv) and the target aldehyde/ketone (1.1 equiv). Dissolve in anhydrous DCE (0.2 M concentration).

  • Catalysis (Causality Check): Add glacial acetic acid (0.5 equiv). Causality: The acid protonates the carbonyl oxygen, increasing its electrophilicity and accelerating the nucleophilic attack by the piperidine nitrogen to form the iminium ion[3]. Stir at room temperature for 30 minutes.

  • Reduction: Add STAB (1.5 equiv) portion-wise over 5 minutes. Causality: Portion-wise addition prevents rapid exothermic spikes and minimizes the risk of premature carbonyl reduction[3].

  • Reaction Monitoring: Stir the opaque suspension at room temperature for 2–12 hours.

  • Quench & Extraction: Quench the reaction by slowly adding saturated aqueous NaHCO₃ until gas evolution ceases (pH ~8). Extract the aqueous layer with dichloromethane (3 × 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Validation & Quality Control:

  • LC-MS: Confirm the disappearance of the starting material mass (

    
     213 [M+H]⁺) and the appearance of the target tertiary amine mass.
    
  • TLC: Use a Ninhydrin stain. The secondary amine starting material will stain intensely (typically purple/brown). The successful formation of the tertiary amine will result in a spot that is Ninhydrin-negative (does not stain), validating the complete consumption of the N-H bond.

  • NMR Diagnostic: In ¹H NMR, the α-protons of the piperidine ring will shift upfield, and new signals corresponding to the alkyl appendage (e.g., a distinct singlet for an N-benzyl CH₂ around 3.5 ppm) will appear.

Protocol B: N-Acylation via Peptide Coupling

This protocol utilizes HATU and DIPEA to form stable amide bonds. HATU is selected over EDC/HOBt because its 7-azabenzotriazole moiety accelerates coupling via a neighboring group effect, which is critical for overcoming the steric hindrance of the secondary piperidine amine.

Reagents:

  • 4-(Piperidin-4-yl)isoquinoline (1.0 equiv)

  • Carboxylic Acid (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Activation: In a dry flask, dissolve the carboxylic acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M). Add DIPEA (3.0 equiv). Causality: DIPEA is used because its steric bulk prevents it from acting as a competing nucleophile, while its basicity efficiently deprotonates the carboxylic acid to initiate active ester formation.

  • Coupling: Stir the activation mixture for 10 minutes at room temperature (a color change to pale yellow often indicates active ester formation). Add 4-(Piperidin-4-yl)isoquinoline (1.0 equiv) in one portion.

  • Completion: Stir at room temperature for 1–4 hours.

  • Workup: Dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl (to remove DMF), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

Validation & Quality Control:

  • NMR Diagnostic: Amide bond formation typically results in restricted rotation around the C-N bond. This self-validates in the ¹H NMR spectrum through the appearance of rotamers (broadened peaks or distinct duplicate sets of peaks for the piperidine α-protons).

Quantitative Reaction Metrics

The following table summarizes the expected quantitative outcomes and physicochemical shifts associated with each derivatization strategy applied to the 4-(Piperidin-4-yl)isoquinoline scaffold.

Derivatization StrategyPrimary ReagentsTypical Reaction TimeExpected YieldEffect on Amine Basicity (pKa)Primary Side Reaction Liability
Reductive Amination Aldehyde/Ketone, STAB, DCE2 – 12 h75 – 95%Retained (pKa ~8.0 - 9.0)Premature carbonyl reduction to alcohol[3]
N-Acylation R-COOH, HATU, DIPEA, DMF1 – 4 h85 – 98%Abolished (Neutral Amide)Epimerization of chiral α-carbons
Sulfonylation R-SO₂Cl, Pyridine, DCM1 – 2 h80 – 95%Abolished (Neutral Sulfonamide)Hydrolysis of sulfonyl chloride

Troubleshooting & Optimization

Even with robust protocols, substrate-specific issues can arise. Utilize the following logic to troubleshoot suboptimal yields:

  • Observation: Significant amounts of alcohol side-product detected during reductive amination.

    • Causality: The reducing agent is acting on the carbonyl before the iminium ion can form[3].

    • Solution: Switch to a stepwise procedure. Mix the amine and carbonyl with 4Å molecular sieves in DCE for 2 hours to force imine formation before adding the STAB[3].

  • Observation: Sluggish reductive amination with sterically hindered ketones.

    • Causality: The iminium intermediate is highly unstable or insoluble.

    • Solution: Elevate the reaction temperature to 40 °C[3], or switch the solvent to acetonitrile, which has been shown to better solubilize cationic iminium intermediates[5].

  • Observation: Over-alkylation.

    • Causality/Solution: While over-alkylation is a severe problem for primary amines (leading to tertiary amine mixtures)[3], 4-(Piperidin-4-yl)isoquinoline is a secondary amine. The product is a tertiary amine, which lacks the necessary N-H proton to form a subsequent iminium ion. Therefore, over-alkylation is mechanistically prohibited in this specific scaffold, making reductive amination highly clean.

References

1.[3] BenchChem. "Technical Support Center: Optimizing Reductive Amination for Piperidine Synthesis". Available at: 2. ScienceMadness. "A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes". Available at: 3.[4] MDMA.ch. "Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes". Available at: 4.[1] Sinfoo Biotech. "4-(Piperidin-4-yl)isoquinoline,(CAS# 256372-14-2)". Available at: 5.[5] NIH. "Functionalization of Organotrifluoroborates: Reductive Amination". Available at: 6.[2] BenchChem. "cis-3,4-Difluoropiperidine Hydrochloride|RUO". Available at:

Sources

In vitro kinase assay protocols using isoquinoline-based inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Optimizing In Vitro Kinase Assays for Isoquinoline-Based Inhibitors

Abstract Isoquinoline-based small molecules represent a cornerstone scaffold in kinase inhibitor discovery, exemplified by compounds like Fasudil (ROCK inhibitor) and H-89 (PKA inhibitor). While potent, this chemical class presents unique challenges in in vitro characterization, including potential autofluorescence and solubility-dependent aggregation. This guide provides a validated, high-throughput compatible protocol for profiling isoquinoline derivatives, prioritizing luminescent detection (ADP-Glo™) to eliminate optical interference common in fluorescence-based formats.

Introduction: The Isoquinoline Scaffold in Kinase Discovery

Isoquinoline derivatives typically function as Type I ATP-competitive inhibitors . They target the kinase hinge region, where the nitrogen atom of the isoquinoline ring often mimics the N1 of the adenine ring of ATP, forming critical hydrogen bonds with the backbone residues of the kinase hinge.

Why this matters for assay design:

  • ATP Competition: The IC50 value is dependent on ATP concentration. Assays must be run at or below the

    
     for ATP (
    
    
    
    ) to accurately rank inhibitor potency.
  • Optical Interference: Many isoquinoline derivatives exhibit intrinsic fluorescence, particularly in the blue/green spectrum (350–500 nm). This makes standard Fluorescence Polarization (FP) or TR-FRET assays risky without careful background correction. Luminescent assays are therefore the gold standard for this scaffold.

Experimental Design & Workflow

The following workflow utilizes a homogeneous, luminescent ADP-detection assay (e.g., ADP-Glo™). This format measures kinase activity by quantifying the ADP produced during the reaction, providing a direct linear correlation to enzyme activity.[1]

Visualizing the Workflow

KinaseAssayWorkflow Compound 1. Compound Prep (Isoquinoline in DMSO) Reaction 4. Kinase Reaction (60 min @ RT) Compound->Reaction Enzyme 2. Enzyme Mix (Kinase + Buffer) Enzyme->Reaction Substrate 3. Substrate Mix (Peptide + ATP) Substrate->Reaction Stop 5. Stop & Deplete (ADP-Glo Reagent) Reaction->Stop Stop Reaction Deplete ATP Detect 6. Detection (Kinase Detection Reagent) Stop->Detect Convert ADP->ATP Luciferase Read 7. Readout (Luminometer) Detect->Read Luminescence

Figure 1: Step-by-step workflow for the luminescent kinase assay. The process ensures ATP depletion before detection to minimize background signal.

Detailed Protocol

Reagent Preparation

A. Assay Buffer (1X):

  • Base: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂.

  • Additives: 0.1 mg/mL BSA (prevents surface adsorption), 50 µM DTT (maintains enzyme reduction).

  • Note: Prepare fresh DTT and BSA on the day of the experiment.

B. Isoquinoline Inhibitor Stock:

  • Dissolve compound in 100% DMSO to 10 mM.

  • Solubility Check: Isoquinolines can be lipophilic. Inspect for precipitation. If turbid, sonicate for 5 minutes.

  • Serial Dilution: Prepare a 3-fold serial dilution series in DMSO (e.g., 10 mM down to 0.5 nM).

  • Intermediate Dilution: Dilute DMSO stocks 1:25 into 1X Assay Buffer before adding to the plate to minimize DMSO shock (Final DMSO in assay should be ≤ 1%).

C. Enzyme & Substrate Solutions:

  • Enzyme Mix: Dilute kinase to 2x the final desired concentration (typically 0.2–10 ng/µL depending on specific activity).

  • Substrate/ATP Mix: Dilute peptide substrate and Ultra-Pure ATP to 2x final concentration.

    • Critical: ATP concentration should be equal to

      
       (typically 10–50 µM) to ensure the assay is sensitive to ATP-competitive inhibitors.
      
Assay Procedure (384-Well Low Volume Plate)
StepActionVolumeNotes
1 Compound Addition 2.5 µLAdd diluted inhibitor or DMSO control (Max 1% DMSO).
2 Enzyme Addition 2.5 µLAdd 2x Enzyme Mix. Incubate 5-10 min to allow inhibitor binding.
3 Start Reaction 2.5 µLAdd 2x Substrate/ATP Mix. Spin down plate (1000 rpm, 1 min).
4 Incubation N/AIncubate at Room Temp (20-25°C) for 60 mins.
5 Stop/Deplete 5.0 µLAdd ADP-Glo™ Reagent.[2][3] Incubate 40 min to deplete unconsumed ATP.
6 Detection 10.0 µLAdd Kinase Detection Reagent. Incubate 30 min.
7 Measurement N/ARead Luminescence (Integration time: 0.5–1.0 sec).

Scientific Integrity: Mechanism & Validation

Binding Mechanism

Isoquinolines bind the hinge region. Understanding this interaction is crucial for structure-activity relationship (SAR) studies.

BindingMode Hinge Kinase Hinge Region (Backbone CO / NH) Isoquinoline Isoquinoline Core (Inhibitor) Isoquinoline->Hinge H-Bond (Nitrogen Acceptor) ATP_Site ATP Binding Pocket Isoquinoline->ATP_Site Competes with ATP

Figure 2: Schematic of the competitive binding mode. The isoquinoline nitrogen typically accepts a hydrogen bond from the hinge backbone amide.

Assay Validation Criteria (Self-Validating System)

To ensure the data is trustworthy, every plate must meet these criteria:

  • Z' Factor: Must be > 0.5.[4]

    • Pos: Enzyme + Substrate + ATP (No Inhibitor).

    • Neg: No Enzyme (Background).

  • Signal-to-Background (S/B): Should be > 5-fold.

  • Reference Control: Include a known inhibitor (e.g., Staurosporine or H-89) on every plate. The IC50 should be within 2-fold of historical mean.

Troubleshooting & Optimization

IssueProbable CauseSolution
High Background Incomplete ATP depletionExtend Step 5 incubation to 60 min; Ensure ATP concentration does not exceed kit capacity (usually 1 mM).
Low Signal Enzyme degradation or low activityVerify enzyme activity with a titration curve; Add fresh DTT; Ensure plate is compatible (White opaque).
Fluorescent Interference Isoquinoline autofluorescenceSwitch to Luminescence (ADP-Glo). If using FRET, check compound fluorescence at excitation wavelength.
Bell-Shaped Curve Compound aggregationAdd 0.01% Triton X-100 or Tween-20 to the assay buffer to prevent colloidal aggregation.

References

  • Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual #TM313. Promega.[5][6] Link

  • BenchChem. Isoquinoline-8-sulfonamide (H-89): A Comparative Guide to its Kinase Cross-Reactivity Profile. BenchChem.[7][8][9] Link

  • Hidaka, H., et al. (1984). Isoquinolinesulfonamides as potent and selective protein kinase inhibitors.[7][8] Biochemistry.[8][10]

  • Lochhead, P.A., et al. (2020). A version of ADP-Glo assay to assess relative reversible and irreversible effects of kinase covalent inhibitors.[11] STAR Protocols. Link

  • Thermo Fisher Scientific. Fluorescence Polarization Kinase Assays (PolarScreen). Thermo Fisher.[12] Link

Sources

Application Note: Precision Synthesis of N-Substituted 4-(Piperidin-4-yl)isoquinoline Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-(piperidin-4-yl)isoquinoline scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for Rho-associated protein kinase (ROCK) inhibitors (e.g., Fasudil derivatives) and norepinephrine transporter (NET) inhibitors. The steric and electronic environment of the isoquinoline C4 position presents unique synthetic challenges, particularly regarding regioselectivity and chemoselectivity during reduction.

This guide details a convergent, high-fidelity protocol for synthesizing N-substituted 4-(piperidin-4-yl)isoquinoline analogs. Unlike linear methods that suffer from poor atom economy and harsh conditions, this protocol utilizes a Suzuki-Miyaura coupling with a tetrahydropyridine boronate followed by a chemoselective hydrogenation . This strategy ensures the integrity of the isoquinoline aromatic system while allowing versatile late-stage N-substitution.

Retrosynthetic Analysis & Strategy

To maximize modularity, we employ a "Late-Stage Diversification" approach. The target molecule is disconnected at the piperidine nitrogen (for diversity) and the biaryl C-C bond (for scaffold assembly).

Strategic Logic:
  • Avoid Direct Pyridine Reduction: Hydrogenating a 4-(pyridin-4-yl)isoquinoline precursor is risky because the isoquinoline ring is prone to reduction (to 1,2,3,4-tetrahydroisoquinoline) under the forcing conditions (PtO₂, high pressure) required to reduce the pyridine ring.

  • Use of Enol Ethers/Enecarbamates: Coupling 4-bromoisoquinoline with N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester installs the piperidine skeleton with a single double bond.

  • Chemoselective Reduction: The resulting alkene can be reduced under mild conditions (Pd/C, 1 atm H₂) that leave the isoquinoline core intact.

Pathway Visualization

Retrosynthesis Target N-Substituted 4-(Piperidin-4-yl)isoquinoline Intermediate 4-(Piperidin-4-yl)isoquinoline (Secondary Amine) Intermediate->Target Reductive Amination or Alkylation Coupled_Product 4-(N-Boc-1,2,3,6-tetrahydropyridin-4-yl) isoquinoline Coupled_Product->Intermediate 1. Hydrogenation 2. Boc-Deprotection SM1 4-Bromoisoquinoline SM1->Coupled_Product Suzuki-Miyaura Coupling SM2 N-Boc-1,2,3,6-tetrahydropyridine- 4-boronic acid pinacol ester SM2->Coupled_Product Pd(dppf)Cl2

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the scaffold.

Detailed Protocol: The "Tetrahydropyridine" Route

Phase 1: Suzuki-Miyaura Coupling

Objective: Form the C4-C4' bond between the isoquinoline and the protected piperidine ring.

  • Reagents:

    • 4-Bromoisoquinoline (1.0 equiv)

    • tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate (1.1 equiv)

    • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv) - Chosen for high stability and efficiency with heteroaryl chlorides/bromides.

    • Base: K₂CO₃ (3.0 equiv)

    • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step:

  • Degassing: Charge a reaction vial with 4-bromoisoquinoline, the boronate ester, K₂CO₃, and Pd(dppf)Cl₂. Seal the vial. Evacuate and backfill with Argon (3 cycles).

  • Solvent Addition: Add degassed 1,4-Dioxane and Water via syringe.

  • Reaction: Heat the mixture to 90°C for 16 hours. The solution typically turns black (Pd⁰ formation).

  • Work-up: Cool to RT. Dilute with EtOAc and water. Filter through a Celite pad to remove Pd residues. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Flash chromatography (Hexanes/EtOAc gradient). The product is the N-Boc-tetrahydropyridine intermediate.

Phase 2: Chemoselective Hydrogenation

Objective: Reduce the alkene without reducing the isoquinoline ring.

  • Critical Insight: Isoquinoline reduction usually requires acidic media or PtO₂. Using Pd/C in neutral alcohol at ambient pressure targets the alkene selectively.

Step-by-Step:

  • Dissolve the intermediate from Phase 1 in MeOH (0.1 M).

  • Add 10% Pd/C (10 wt% loading).

  • Hydrogenation: Stir under a hydrogen balloon (1 atm) at Room Temperature for 4–6 hours.

  • Monitoring: Monitor by LC-MS. Look for mass shift +2 Da. If +4 or +6 Da is observed, the isoquinoline ring is reducing (stop immediately).

  • Work-up: Filter through Celite. Concentrate to yield the N-Boc-4-(piperidin-4-yl)isoquinoline.

Phase 3: Deprotection & N-Substitution

Objective: Reveal the secondary amine and install the final R-group.

  • Deprotection: Treat with TFA/DCM (1:4) at 0°C for 2 hours. Concentrate to dryness to get the TFA salt.

  • Reductive Amination (Example):

    • Suspend the amine salt in DCE (Dichloroethane).

    • Add Aldehyde (1.2 equiv) and Et₃N (to neutralize TFA).

    • Add NaBH(OAc)₃ (1.5 equiv). Stir at RT for 12 hours.

    • Why NaBH(OAc)₃? It is milder than NaCNBH₃ and does not reduce aldehydes/ketones to alcohols, favoring imine reduction.

Experimental Workflow & Logic

Workflow start Start: 4-Bromoisoquinoline step1 Suzuki Coupling (Pd(dppf)Cl2, K2CO3, 90°C) start->step1 check1 QC: LCMS for Tetrahydropyridine step1->check1 step2 Selective Hydrogenation (H2, Pd/C, MeOH, RT) check1->step2 Pass check2 QC: Check for Isoquinoline Reduction step2->check2 check2->step2 Fail (Incomplete) step3 Boc Deprotection (TFA/DCM) check2->step3 Pass (Only alkene reduced) step4 Reductive Amination (R-CHO, NaBH(OAc)3) step3->step4 final Final Product: N-Substituted Analog step4->final

Figure 2: Operational workflow with Quality Control (QC) checkpoints.

Optimization Data: Catalyst Screening

The Suzuki coupling at the electron-deficient C4 position of isoquinoline can be sluggish. The following table summarizes typical screening results for this specific transformation.

Catalyst SystemBase / SolventYield (%)Notes
Pd(dppf)Cl₂ K₂CO₃ / Dioxane:H₂O88% Recommended. Robust, easy workup.
Pd(PPh₃)₄Na₂CO₃ / Toluene:EtOH65%Slower conversion, requires strict O₂ exclusion.
Pd(OAc)₂ / SPhosK₃PO₄ / Toluene92%Excellent for sterically hindered substrates, but more expensive.
Pd/C (Heterogeneous)K₂CO₃ / EtOH40%Low yield, significant homocoupling byproducts.

Troubleshooting & Critical Parameters

Protodeboronation
  • Symptom: Recovery of starting material or formation of the de-borylated dihydropyridine.

  • Solution: Ensure the base is not too concentrated. Use K₂CO₃ instead of stronger bases like NaOH. Keep reaction temperature below 100°C.

Isoquinoline Reduction (Over-hydrogenation)
  • Symptom: M+4 or M+6 peaks in MS during Phase 2.

  • Solution:

    • Stop reaction immediately.

    • Switch solvent from MeOH to EtOAc (slower rate but higher selectivity).

    • Ensure no acid is present (acid activates the pyridine/isoquinoline ring for reduction).

Catalyst Poisoning (Phase 2)
  • Symptom: Hydrogenation stalls.

  • Cause: Residual Sulfur or Palladium species from Phase 1.

  • Solution: Use a scavenger resin (e.g., SiliaMetS® Thiol) after the Suzuki step or perform a rigorous column chromatography purification before hydrogenation.

References

  • Suzuki-Miyaura Coupling Mechanism & Applications

    • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.
  • Selective Hydrogenation of N-Heterocycles

    • Glorius, F. (2004). "Asymmetric Hydrogenation of Aromatic Heterocycles." Organic & Biomolecular Chemistry.
  • Reductive Amination Methodologies

    • Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

  • ROCK Inhibitor Synthesis (Contextual Grounding)

    • Sturdivant, J. M., et al. (2016). "Discovery of the ROCK Inhibitor Netarsudil." Bioorganic & Medicinal Chemistry Letters. (Note: Reference for biological context of isoquinoline scaffolds).

Sources

Application Note: Advanced Salt Screening and Crystallization Strategies for 4-(Piperidin-4-yl)isoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Formulation Scientists, and API Development Professionals Document Type: Technical Application Note & Standard Operating Protocols

Executive Summary & Physicochemical Rationale

The 4-(Piperidin-4-yl)isoquinoline scaffold is a privileged pharmacophore frequently utilized in the development of kinase inhibitors (e.g., ROCK, PKA, and AKT inhibitors). From a solid-state chemistry perspective, this molecule presents a unique challenge: it is a di-basic compound. It contains a highly basic secondary aliphatic amine on the piperidine ring (estimated


) and a weakly basic aromatic nitrogen on the isoquinoline ring (estimated 

).

Because the free base often exhibits poor aqueous solubility and suboptimal micromeritic properties (e.g., low melting point, poor flowability), salt formation is a critical path to viable drug product formulation [1]. Depending on the stoichiometric ratio and the strength of the acid (


 rule of 3), this scaffold can form both mono-salts and di-salts.

This application note details the thermodynamic principles, high-throughput screening methodologies, and scalable crystallization protocols required to isolate stable, highly crystalline salt forms of 4-(Piperidin-4-yl)isoquinoline.

High-Throughput Salt Screening Methodology

Salt screening is not merely about finding a solid; it is about mapping the polymorphic and stoichiometric landscape to select the optimal solid form [1]. The free base must be completely ionized to prevent the precipitation of unionized free base during crystallization.

The Causality of Counterion and Solvent Selection
  • Counterion Selection: Strong acids (HCl,

    
    , Methanesulfonic acid) are required to protonate the isoquinoline nitrogen, whereas weaker organic acids (Tartaric acid, Citric acid) will typically only protonate the piperidine nitrogen, forming mono-salts.
    
  • Solvent Selection: Solvents dictate the solubility curve. According to the van 't Hoff equation, the yield from a cooling crystallization is exponentially linked to the variation in solubility with temperature [2]. We utilize binary solvent systems (e.g., Ethanol/Water or Acetone/Water) to balance the high polarity of the ionized salt with the need to drive supersaturation.

SaltScreening A Free Base API (Solubilized) B Acid Library Addition (1.0 eq & 2.1 eq) A->B C Solvent Dispensing (96-Well Plate) B->C D Thermal Cycling (5°C to 50°C) C->D E Evaporative / Cooling Crystallization D->E F Solid Isolation & XRPD/DSC Analysis E->F

Fig 1: High-throughput 96-well plate salt screening workflow for di-basic APIs.

Protocol A: Miniaturized 96-Well Plate Salt Screening

This protocol leverages solubility-based miniaturized screening to identify viable counterions [3].

Materials:

  • 4-(Piperidin-4-yl)isoquinoline free base (0.1 M stock in THF/Methanol)

  • Acid Library (0.1 M solutions): HCl,

    
    , Methanesulfonic acid, 
    
    
    
    -Toluenesulfonic acid, L-Tartaric acid, Maleic acid.
  • Solvents: Ethanol, Isopropanol, Acetone, Ethyl Acetate, Water.

Step-by-Step Procedure:

  • API Dispensing: Dispense 50

    
    L of the API stock solution into each well of a 96-well glass-bottom plate. Evaporate the stock solvent under a gentle stream of 
    
    
    
    to yield amorphous free base films.
  • Acid Addition: Add the acid solutions to the wells at stoichiometric ratios of 1.05 eq (targeting mono-salt) and 2.10 eq (targeting di-salt).

  • Solvent Addition: Add 200

    
    L of the screening solvents (pure and binary mixtures) to specific columns.
    
  • Thermal Cycling (Dissolution & Nucleation): Seal the plate and place it in a thermomixer. Cycle the temperature between 50°C (hold 1 hour) and 5°C (hold 4 hours) at a cooling rate of 0.5°C/min. Rationale: Thermal cycling overcomes the activation energy barrier for primary nucleation and promotes the transition from metastable polymorphs to the thermodynamically stable form (Ostwald's rule of stages).

  • Harvesting: Centrifuge the plate to pellet the solids. Decant the supernatant.

  • Characterization: Analyze the wet cakes directly via high-throughput Raman spectroscopy and X-Ray Powder Diffraction (XRPD) to confirm crystallinity and rule out free-base precipitation.

Scale-Up Crystallization Strategies

Once a target salt (e.g., the dihydrochloride or dimesylate salt) is identified, a scalable crystallization process must be developed. The two primary methods for basic APIs are Reactive Crystallization and Controlled Cooling Crystallization [4].

Quantitative Data: Solvent & Counterion Matrix

Table 1: Typical physicochemical responses of 4-(Piperidin-4-yl)isoquinoline salts during process development.

Counterion (Eq)Crystallization MethodPrimary SolventAnti-SolventTypical YieldMorphology
HCl (2.1 eq)Reactive (pH Swing)EthanolAcetone> 85%Needles / Rods
Mesylate (2.1 eq)Cooling CrystallizationIsopropanolHeptane> 90%Block-like
L-Tartrate (1.0 eq)EvaporativeWater/MeOHN/A~ 75%Fine plates
Protocol B: Reactive Crystallization (Direct Salt Formation)

Reactive crystallization is highly efficient for isolating the salt directly from the crude free-base reaction mixture. It relies on in-situ acid-base neutralization to generate supersaturation [4].

Equipment: Jacketed glass reactor with a pitched-blade impeller, calibrated pH probe, and Process Analytical Technology (PAT) such as ReactIR/ReactRaman [4].

Step-by-Step Procedure:

  • Dissolution: Dissolve 100 g of crude 4-(Piperidin-4-yl)isoquinoline free base in 1.0 L of absolute Ethanol at 40°C. Rationale: Ethanol provides high solubility for the free base but moderate solubility for the di-salt, creating an ideal thermodynamic landscape for precipitation.

  • Polish Filtration: Pass the solution through a 0.22

    
    m inline filter into the main crystallization vessel to remove extraneous particulates that could cause uncontrolled heterogeneous nucleation.
    
  • Reactive Addition: Slowly add 2.1 equivalents of 5M HCl in Isopropanol via a dosing pump over 120 minutes. Maintain the reactor temperature at 40°C.

    • Self-Validation Check: Monitor the pH. The solution will drop from pH ~10 to pH ~2. Supersaturation is generated as the highly soluble free base converts to the less soluble dihydrochloride salt.

  • Aging: Hold the suspension at 40°C for 60 minutes to allow the supersaturation to deplete and the crystal lattice to heal, minimizing solvent inclusion.

  • Cooling: Cool the reactor to 5°C at a linear rate of 0.2°C/min. Rationale: A slow, linear cooling rate maintains the system within the Metastable Zone Width (MSZW), preventing secondary nucleation bursts and ensuring a narrow Particle Size Distribution (PSD).

  • Isolation: Filter the slurry via a Nutsche filter. Wash the cake with 2 x 200 mL of cold Acetone (anti-solvent) to displace the mother liquor and facilitate rapid drying.

  • Drying: Dry under vacuum at 50°C until constant weight is achieved.

ReactiveCrystallization Step1 1. Dissolution Free Base in EtOH @ 40°C Step2 2. Polish Filtration 0.22 µm inline filter Step1->Step2 Step3 3. Reactive Dosing Add 2.1 eq HCl in IPA Step2->Step3 Step4 4. Crystal Growth Hold at 40°C for 1 hr Step3->Step4 Step5 5. Controlled Cooling Cool to 5°C at 0.2°C/min Step4->Step5 Step6 6. Filtration & Wash Cold Acetone Wash Step5->Step6

Fig 2: Process flow for the reactive crystallization of di-basic API salts.

Protocol C: Seeded Cooling Crystallization (Polymorph Control)

If the reactive crystallization yields a metastable polymorph, a seeded cooling crystallization is required to guarantee polymorphic purity.

Step-by-Step Procedure:

  • Supersaturation Generation: Suspend the previously isolated salt in a 9:1 mixture of Isopropanol/Water (10 volumes). Heat to 75°C until complete dissolution occurs.

  • Cooling to Seeding Temperature: Cool the clear solution to 60°C (the empirically determined upper limit of the MSZW).

  • Seeding: Introduce 1-2% (w/w) of micronized seed crystals of the desired thermodynamically stable polymorph. Rationale: Seeding bypasses the high energy barrier of primary nucleation. The seeds act as templates, ensuring that the solute deposits exclusively in the desired crystallographic lattice.

  • Desupersaturation Hold: Hold at 60°C for 2 hours to allow the seed bed to grow and consume the initial supersaturation.

  • Cooling Profile: Implement a cubic cooling curve from 60°C to 10°C over 6 hours. Rationale: A cubic cooling curve matches the cooling rate to the available surface area of the growing crystals, maintaining a constant, low level of supersaturation and preventing fine particle generation.

  • Isolation: Filter, wash with cold Isopropanol, and dry under vacuum.

Troubleshooting Guide

ObservationScientific CauseCorrective Action
Oiling Out (Liquid-Liquid Phase Separation) The supersaturation level exceeds the solubility of the amorphous liquid phase.Reduce the anti-solvent addition rate; increase the crystallization temperature; use a solvent with higher solubilizing power.
Bimodal Particle Size Distribution Secondary nucleation occurred due to exceeding the MSZW during cooling.Decrease the cooling rate; increase seed loading; implement a non-linear (cubic) cooling profile.
Incomplete Salt Formation Insufficient acid strength (

) or premature precipitation of the mono-salt.
Switch to a stronger acid (e.g., Mesylate instead of Tartrate); ensure adequate mixing during reactive dosing.

References

  • Stahl, P. H., & Wermuth, C. G. (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Cambridge University Press.[Link]

  • Muller, F., Fielding, L., & Black, S. (2009). Chapter 13 - Crystallization in the Pharmaceutical Industry. Cambridge University Press & Assessment.[Link]

  • Kumar, V. (2018). Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. ACS Omega.[Link]

  • Mettler Toledo. (n.d.). Crystallization & Precipitation | Definition, Steps, Equipment. Mettler Toledo Technical Resources.[Link]

Troubleshooting & Optimization

Improving water solubility of 4-(Piperidin-4-yl)isoquinoline free base

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility Optimization for 4-(Piperidin-4-yl)isoquinoline

Subject: Troubleshooting & Optimization Guide for 4-(Piperidin-4-yl)isoquinoline Free Base Solubility Ticket ID: SOL-ISOQ-PIP-001 Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1]

Executive Summary

You are working with 4-(Piperidin-4-yl)isoquinoline , a bicyclic system containing two distinct nitrogenous basic centers.[1] The free base form (CAS 256372-14-2) exhibits poor aqueous solubility due to its lipophilic aromatic isoquinoline core and the crystalline lattice energy typical of planar heterocycles.[1]

Key Physicochemical Constraints:

  • Dual Basicity: The molecule contains a highly basic secondary amine (piperidine, pKa ~10–11) and a weakly basic pyridine-like nitrogen (isoquinoline, pKa ~5.[1]4) [1, 2].

  • LogP: Predicted ~2.7, indicating moderate lipophilicity [3].[1]

  • Solubility Profile: High pH-dependent solubility.[1] The free base is practically insoluble at neutral pH but highly soluble under acidic conditions (pH < 4).[1]

This guide provides three validated workflows to solubilize this compound, ranked by complexity and application.

Module 1: Salt Formation (The Gold Standard)

Q: I need a stable, water-soluble solid form. Which acid should I use?

A: For this specific scaffold, the Dihydrochloride (2HCl) salt is the industry standard, but Dimethanesulfonate (Dimesylate) is a superior alternative if you encounter hygroscopicity issues.[1]

Technical Rationale: Because the molecule has two basic centers, a mono-salt (1 eq.[1] acid) often leaves the weaker isoquinoline base unprotonated, leading to disproportionation in water.[1] You must target a di-salt (2 eq.[1] acid) to fully ionize both nitrogens and maximize lattice energy disruption.[1]

Protocol: Synthesis of 4-(Piperidin-4-yl)isoquinoline Dihydrochloride

  • Dissolution: Dissolve 100 mg of free base in 2 mL of absolute ethanol or methanol. Slight warming (40°C) may be required.[1]

  • Acid Addition: Slowly add 2.2 equivalents of 4M HCl in Dioxane or concentrated aqueous HCl.

    • Why 2.2 eq? The 10% excess ensures complete protonation of the weaker isoquinoline nitrogen (pKa ~5.4).[1]

  • Crystallization: Stir at room temperature for 1 hour. If precipitate forms, cool to 4°C.[1]

  • Isolation: Filter the white solid and wash with cold diethyl ether.

  • Drying: Vacuum dry at 40°C.

Troubleshooting Salt Formation:

IssueCauseSolution
Oiling Out Product separates as a sticky oil instead of a solid.[1]The solvent is too polar.[1] Switch to an Ethanol/Ethyl Acetate (1:4) mixture.
Hygroscopicity The solid turns into a goo upon exposure to air.[1]The HCl salt is hygroscopic.[1] Switch to Methanesulfonic acid (2.0 eq) to form the Mesylate salt, which is often less hygroscopic [4].[1]
Yellow Color Oxidation of the isoquinoline ring.[1]Perform salt formation under Nitrogen/Argon atmosphere.[1]

Module 2: pH Adjustment & Buffering (Liquid Formulation)

Q: I need to dissolve the free base directly in an aqueous buffer for a biological assay. What pH is required?

A: You must maintain a pH below 4.5 to keep the compound in solution.[1] At pH 7.4, the free base will precipitate.[1]

The Solubility-pH Relationship:

  • pH < 5: Both nitrogens are protonated (

    
    ).[1] Solubility is high (>50 mg/mL).[1]
    
  • pH 5–9: The isoquinoline deprotonates, leaving a mono-cation (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ).[1] Solubility drops significantly.[1]
    
  • pH > 10: The piperidine deprotonates (

    
    ).[1] The neutral free base precipitates (Solubility < 0.1 mg/mL).[1]
    

Recommended Buffer System (Citrate/Saline): For animal studies (IV/IP) or cellular assays where acidic pH is tolerated:

  • Vehicle: 50 mM Citrate Buffer (pH 4.[1]0) in 0.9% Saline.[1]

  • Protocol: Add free base to the buffer. Vortex and sonicate for 10 minutes.

  • Filtration: Filter through a 0.22 µm PVDF membrane (Do not use Nylon, as basic drugs may bind).[1]

Module 3: Advanced Complexation (Neutral pH Solutions)

Q: My assay requires pH 7.4, and I cannot use DMSO. How do I solubilize it?

A: Use Sulfobutyl Ether Beta-Cyclodextrin (SBE-β-CD) or Hydroxypropyl Beta-Cyclodextrin (HP-β-CD) .[1][2]

Mechanistic Insight: The lipophilic isoquinoline and piperidine rings fit into the hydrophobic cavity of the cyclodextrin, while the hydrophilic outer shell interacts with water.[1] This "hides" the hydrophobic portions of the free base, preventing precipitation at neutral pH [5].[1]

Protocol: Cyclodextrin Complexation

  • Prepare Vehicle: Dissolve 20% w/v HP-β-CD (or SBE-β-CD) in PBS (pH 7.4).

  • Addition: Add 4-(Piperidin-4-yl)isoquinoline free base (target conc: 1–5 mg/mL).

  • Equilibration: Shake or stir vigorously for 24 hours at room temperature.

    • Note: Sonication helps, but equilibrium takes time.[1]

  • Clarification: Filter the suspension. The filtrate contains the solubilized drug-CD complex.[1]

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting the optimal solubilization strategy based on your experimental constraints.

Solubility_Workflow Start Start: 4-(Piperidin-4-yl)isoquinoline (Free Base) Constraint_State Requirement: Solid or Liquid? Start->Constraint_State Solid_Form Target: Solid Salt Constraint_State->Solid_Form Solid Liquid_Form Target: Liquid Solution Constraint_State->Liquid_Form Liquid Hygroscopy_Check Is Hygroscopicity a concern? Solid_Form->Hygroscopy_Check HCl_Salt Synthesize Dihydrochloride (2HCl) (Standard) Hygroscopy_Check->HCl_Salt No Mesylate_Salt Synthesize Dimesylate (High Stability) Hygroscopy_Check->Mesylate_Salt Yes pH_Constraint Can you use Acidic pH (pH < 5)? Liquid_Form->pH_Constraint Acidic_Buffer Dissolve in 50mM Citrate (pH 4.0) pH_Constraint->Acidic_Buffer Yes Neutral_Constraint Must be pH 7.4? pH_Constraint->Neutral_Constraint No Cyclodextrin 20% HP-beta-CD in PBS Neutral_Constraint->Cyclodextrin Preferred Cosolvent 10% DMSO + 40% PEG400 + 50% Water Neutral_Constraint->Cosolvent Alternative

Caption: Decision matrix for solubilizing 4-(Piperidin-4-yl)isoquinoline based on formulation state and pH constraints.

References

  • Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. (General reference on Mesylate vs HCl advantages).

  • National Institutes of Health (NIH). (2024).[1] Enhancing solubility of piperidine derivatives using β-cyclodextrin. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting 4-(Piperidin-4-yl)isoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Synthesizing 4-(piperidin-4-yl)isoquinoline presents a unique set of challenges, primarily because it requires a difficult sp2-sp3 Suzuki-Miyaura cross-coupling between an electron-deficient heteroaryl halide (4-bromoisoquinoline) and an alkyl boronic ester[1][2]. Even when the coupling is successful, researchers frequently report near-total product loss during the final deprotection step due to the extreme polarity of the resulting diamine[3].

This guide is designed for drug development professionals and synthesizes field-proven methodologies to diagnose, troubleshoot, and optimize this specific synthetic route.

Diagnostic Workflow: Identifying Failure Points

SynthesisWorkflow SM Starting Materials 4-Bromoisoquinoline + Boc-piperidine-4-Bpin Suzuki Step 1: Suzuki Coupling Pd Catalyst, Base, Solvent SM->Suzuki Intermediate Intermediate 1-Boc-4-(isoquinolin-4-yl)piperidine Suzuki->Intermediate High Yield Fail1 Failure: Protodeboronation & β-Hydride Elimination Suzuki->Fail1 Poor Catalyst Deprotect Step 2: Boc Deprotection Acidic Cleavage Intermediate->Deprotect Product Final Product 4-(Piperidin-4-yl)isoquinoline Deprotect->Product SCX Isolation Fail2 Failure: Product Loss in Aqueous Workup Deprotect->Fail2 Standard Extraction

Workflow for 4-(Piperidin-4-yl)isoquinoline synthesis highlighting key failure modes.

Section 1: Suzuki-Miyaura Cross-Coupling Troubleshooting

Q1: My Suzuki coupling yields mostly tetrahydropyridine byproducts and unreacted 4-bromoisoquinoline. Why is the yield stuck below 20%? A: You are observing β-hydride elimination , a classic pitfall of sp2-sp3 cross-couplings. During the catalytic cycle, the intermediate Ar-Pd(II)-alkyl species possesses highly accessible β-hydrogens on the piperidine ring[4]. If the reductive elimination step is sluggish, β-hydride elimination will outcompete it. This side reaction yields an alkene byproduct and regenerates the Pd(0) catalyst without forming your desired C-C bond[2].

The Causality & Solution: To fix this, you must accelerate reductive elimination. Standard catalysts like Pd(PPh3)4 are insufficient for alkyl boronic esters[5]. Switch to a catalyst system featuring ligands with large bite angles or specific steric bulk (e.g., Buchwald ligands like RuPhos or bidentate ligands like dppf). These ligands force the aryl and alkyl groups into closer proximity on the palladium center, drastically increasing the rate of reductive elimination.

CatalyticCycle Pd0 Pd(0) Catalyst OA Oxidative Addition (4-Bromoisoquinoline) Pd0->OA PdII_1 Ar-Pd(II)-Br OA->PdII_1 TM Transmetalation (Boc-Pip-Bpin) PdII_1->TM PdII_2 Ar-Pd(II)-Alkyl TM->PdII_2 RE Reductive Elimination PdII_2->RE BHE β-Hydride Elimination (Alkene Byproduct) PdII_2->BHE Slow RE RE->Pd0 Product

Suzuki-Miyaura catalytic cycle illustrating the competing β-hydride elimination pathway.

Q2: I am seeing severe protodeboronation of the 1-Boc-4-piperidineboronic acid pinacol ester. The LC-MS shows a mass corresponding to Boc-piperidine. What is the cause? A: While pinacol esters are designed to improve boronate stability, alkyl boronic esters remain highly susceptible to protodeboronation (hydrolysis of the C-B bond) in the presence of water and base at elevated temperatures[5]. Furthermore, the basic nitrogen of the isoquinoline ring can coordinate to the palladium catalyst, slowing down the oxidative addition and leaving the boronic ester exposed to the basic aqueous environment for longer periods.

The Causality & Solution: You must ensure transmetalation outpaces boronate degradation[2]. Switch to a highly active pre-catalyst (e.g., RuPhos Pd G3) that generates the active Pd(0) species rapidly at lower temperatures. If protodeboronation persists, transition to anhydrous conditions using a fluoride source (like CsF) or Ag2O instead of aqueous carbonate bases.

Section 2: Deprotection & Isolation Troubleshooting

Q3: The cross-coupling worked, but after Boc deprotection with TFA, I cannot extract the 4-(piperidin-4-yl)isoquinoline into the organic phase. Where is my product? A: Your product is a highly polar diamine. Trifluoroacetic acid (TFA) forms exceptionally strong ion pairs with basic nitrogens. Even after basification, the resulting free base partitions poorly into standard organic solvents like ethyl acetate or dichloromethane, remaining trapped in the aqueous layer as an emulsion.

The Causality & Solution: Abandon TFA and liquid-liquid extraction. Instead, use 4M HCl in 1,4-dioxane for the deprotection to cleanly form the dihydrochloride salt[3]. To isolate the free base, utilize a Strong Cation Exchange (SCX) solid-phase extraction protocol. The SCX resin will trap the protonated basic nitrogens, allowing you to wash away all non-basic impurities before eluting the pure product with methanolic ammonia.

Quantitative Data: Catalyst Optimization for sp2-sp3 Coupling

The following table summarizes the causal relationship between catalyst selection and reaction outcomes when coupling 4-bromoisoquinoline with 1-Boc-4-piperidineboronic acid pinacol ester.

Catalyst SystemBase / SolventTemp (°C)Conversion (%)Major Issue Identified
Pd(PPh3)4Na2CO3 / Dioxane:H2O90< 10%Severe β-hydride elimination & protodeboronation
Pd(OAc)2 / SPhosK3PO4 / Toluene:H2O10045%Moderate protodeboronation
Pd(dppf)Cl2K2CO3 / Dioxane:H2O9068%Slow reaction rate, minor homocoupling
RuPhos Pd G3 Cs2CO3 / Dioxane:H2O 80 > 95% None (Optimal conditions)
Validated Experimental Protocol

Phase 1: Optimized Suzuki-Miyaura Cross-Coupling

  • Charge a flame-dried Schlenk flask with 4-bromoisoquinoline (1.0 eq), 1-Boc-4-piperidineboronic acid pinacol ester (1.5 eq), RuPhos Pd G3 (0.05 eq), and Cs2CO3 (3.0 eq).

  • Evacuate and backfill the flask with nitrogen (3 cycles) to ensure a strictly inert atmosphere.

  • Add degassed 1,4-dioxane and water (10:1 ratio) via syringe. (Note: Degassing is critical to prevent Pd(0) oxidation).

  • Heat the mixture to 80 °C and stir for 4-6 hours. Monitor the disappearance of 4-bromoisoquinoline by LC-MS.

  • Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate.

  • Purify via silica gel chromatography (Hexanes/EtOAc) to isolate the intermediate 1-Boc-4-(isoquinolin-4-yl)piperidine.

Phase 2: Deprotection and SCX Catch-and-Release Isolation

  • Dissolve the purified intermediate in a minimal amount of DCM and add 10 equivalents of 4M HCl in 1,4-dioxane.

  • Stir at room temperature for 2 hours. The reaction is complete when gas evolution ceases and a thick white precipitate (the dihydrochloride salt) forms[3].

  • Concentrate the reaction mixture to complete dryness under reduced pressure.

  • Dissolve the crude dihydrochloride salt in a minimum volume of Methanol.

  • Load the solution onto a pre-conditioned SCX-2 solid-phase extraction cartridge.

  • Wash the cartridge with 3 column volumes of Methanol to elute non-basic impurities.

  • Elute the target 4-(piperidin-4-yl)isoquinoline by passing 2M Ammonia in Methanol through the cartridge.

  • Evaporate the methanolic ammonia fractions to yield the analytically pure free base.

References

Sources

Technical Support Center: Optimization of HPLC Separation for Isoquinoline Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center dedicated to the High-Performance Liquid Chromatography (HPLC) analysis of isoquinoline isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with separating these structurally similar compounds. Here, we provide in-depth, field-proven insights in a direct question-and-answer format, moving from foundational questions to advanced troubleshooting, to empower you to optimize your chromatographic methods effectively.

Frequently Asked Questions (FAQs)

Q1: Why is the HPLC separation of isoquinoline isomers so challenging?

The primary difficulty stems from the isomers' very similar physicochemical properties.[1] Isoquinoline isomers, such as positional isomers, often have identical molecular weights and elemental compositions. The subtle differences in the position of a nitrogen atom or a functional group lead to only minor variations in polarity, pKa, and hydrophobicity, making them difficult to resolve with standard chromatographic methods.[1] This requires a highly selective method that can exploit these small differences.

Q2: What is the single most critical parameter to optimize for separating basic isoquinoline isomers?

Without a doubt, the mobile phase pH is the most crucial parameter.[2][3][4] Isoquinoline alkaloids are basic compounds, and their ionization state is highly dependent on the pH of the mobile phase.[2] Controlling the pH affects the analyte's charge, which in turn significantly alters its interaction with the reversed-phase stationary phase and, therefore, its retention time and selectivity.[4][5] Operating at a stable, optimized pH is fundamental to achieving reproducible and robust separation.

Q3: What type of HPLC column is best suited for separating isoquinoline isomers?

A standard C18 (ODS) column is the conventional starting point for most reversed-phase applications, including isoquinoline alkaloids.[6][7] However, when a C18 column fails to provide adequate resolution, it is highly effective to switch to a stationary phase with a different separation mechanism. Consider columns that offer alternative selectivities, such as:

  • Phenyl-Hexyl Phases: These columns can provide unique selectivity for aromatic compounds like isoquinolines through π-π interactions, which can help differentiate between positional isomers.[1][8]

  • Polar-Embedded Phases: These stationary phases offer different selectivity profiles and can reduce peak tailing for basic compounds.[1]

  • Core-Shell Columns: These columns provide high efficiency and resolution, which can be beneficial for separating closely eluting isomers.[7]

Q4: Should I use an isocratic or gradient elution for my isomer separation?

For a simple mixture with a few isomers that have similar retention behavior, an isocratic method (constant mobile phase composition) may suffice after optimization. However, for complex samples from natural extracts or for isomers with significantly different hydrophobicities, a gradient elution is almost always necessary.[2][6][9] A gradient method, where the organic solvent concentration is increased over time, allows for the elution of a wider range of compounds with good peak shape and in a reasonable analysis time.[6]

Troubleshooting Guide

This section addresses specific problems you may encounter during method development and routine analysis.

Issue 1: Poor Resolution or Complete Co-elution of Isomer Peaks

This is the most common challenge. Poor resolution means the peaks are not baseline separated, making accurate quantification impossible.

Causality: The root cause is insufficient difference in the partitioning of the isomers between the stationary and mobile phases under the current conditions. The chosen mobile phase, pH, or stationary phase chemistry is not selective enough for the subtle structural differences between the isomers.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Poor Resolution start Start: Poor Resolution ph 1. Adjust Mobile Phase pH (e.g., scout pH 3, 4.5, 6) start->ph Is pH optimal? organic 2. Optimize Organic Modifier Concentration (Adjust gradient slope) ph->organic If still poor solvent 3. Change Organic Modifier (Acetonitrile vs. Methanol) organic->solvent If still poor column 4. Evaluate Different Stationary Phase (e.g., Phenyl-Hexyl) solvent->column If still poor ionpair 5. Introduce Ion-Pair Reagent (e.g., TFA, SDS) column->ionpair If still poor temp 6. Adjust Column Temperature (e.g., 25°C, 35°C, 45°C) ionpair->temp Final adjustment end Resolution Achieved temp->end

Caption: A systematic workflow for troubleshooting poor peak resolution.

Detailed Steps:

  • Mobile Phase pH Adjustment: The pKa values for quinoline (4.92) and isoquinoline (5.42) are very close, highlighting the sensitivity of separation to pH.[1] Systematically evaluate a pH range around the pKa values of your isomers. A good starting point is a pH of around 4.[1] Ensure your mobile phase is well-buffered to maintain a stable pH.[1]

  • Optimize Organic Modifier: If resolution is still poor, fine-tune the concentration of the organic modifier (acetonitrile or methanol).[1] For gradient elution, try making the gradient shallower, as this generally improves the resolution of closely eluting peaks.[10]

  • Change Organic Modifier Type: Acetonitrile and methanol offer different selectivities. Acetonitrile often provides better resolution for aromatic compounds due to stronger π-π interactions.[10] If you are using methanol, switch to acetonitrile, and vice-versa.

  • Evaluate Different Stationary Phases: If modifying the mobile phase is insufficient, the column chemistry is likely the limiting factor. Switch to a column with a different interaction mechanism, such as a phenyl-hexyl phase.[1][8]

  • Use Ion-Pair Reagents: For highly basic or charged isomers, adding an ion-pair reagent like trifluoroacetic acid (TFA) or sodium dodecyl sulfate (SDS) to the mobile phase can significantly improve retention and resolution.[1][9]

Issue 2: Pronounced Peak Tailing

Peak tailing, where the back half of the peak is drawn out, is a common issue when analyzing basic compounds like isoquinolines on silica-based columns.

Causality: The primary cause is unwanted secondary interactions between the basic nitrogen atom of the isoquinoline and acidic residual silanol groups on the silica surface of the stationary phase.[7] This leads to a mixed-mode retention mechanism (reversed-phase and ion-exchange), causing the peaks to tail.[7]

Troubleshooting Logic:

G cluster_1 Diagnosing Peak Tailing start Symptom: Peak Tailing cause1 Primary Cause: Analyte-Silanol Interaction start->cause1 cause2 Secondary Cause: Column Overload start->cause2 solution1a Solution A: Lower Mobile Phase pH (Protonates silanols) cause1->solution1a solution1b Solution B: Add Competing Base (e.g., Triethylamine) cause1->solution1b solution1c Solution C: Use Base-Deactivated Column cause1->solution1c end Peak Shape Improved solution1a->end solution1b->end solution1c->end solution2 Solution: Reduce Sample Concentration cause2->solution2 solution2->end

Caption: Logic for diagnosing and correcting peak tailing issues.

Corrective Actions:

  • Lower Mobile Phase pH: Adjusting the mobile phase to a low pH (e.g., pH 2.5-3.5) suppresses the ionization of the silanol groups, minimizing the unwanted secondary interactions.[5]

  • Add a Competing Base: Introducing a small amount of an amine modifier, like triethylamine (TEA), to the mobile phase can effectively block the active silanol sites, leading to improved peak symmetry.[2][7]

  • Use a Modern, End-Capped Column: High-purity silica columns that are thoroughly end-capped or specifically designed for the analysis of basic compounds (base-deactivated) have fewer accessible silanol groups and are less prone to causing peak tailing.[7]

Issue 3: Inconsistent or Drifting Retention Times

Reproducibility is key to any validated method. If retention times are shifting between injections or over a sequence, the data is unreliable.

Causality: This issue is almost always related to a lack of system equilibrium or a changing mobile phase composition.[1] Fluctuations in pump pressure, leaks, or an unstable column temperature can also be culprits.

Corrective Actions:

  • Mobile Phase Stability: Ensure the mobile phase is freshly prepared, well-mixed, and adequately buffered.[1] The pH of unbuffered or poorly buffered mobile phases can change upon exposure to atmospheric CO2, affecting retention.[1]

  • Column Equilibration: Always ensure the column is thoroughly equilibrated with the mobile phase before starting a sequence. It is recommended to flush the column with at least 10-20 column volumes of the initial mobile phase.[1]

  • System Check: Perform a system check for any leaks in the pump, injector, or fittings, as these can cause fluctuations in flow rate and lead to variable retention times.[11]

  • Temperature Control: Use a column oven to maintain a constant temperature. Even small fluctuations in ambient lab temperature can affect retention times.[10]

Experimental Protocols & Data

Table 1: Physicochemical Data for Isomer Separation
CompoundpKa ValueLogP (Predicted)Notes
Quinoline4.922.03The subtle difference in pKa is key to pH-based selectivity.
Isoquinoline5.422.08Slightly more basic than quinoline, affecting its charge state.
(Data is approximate and serves as a reference for method development).[1]
Protocol 1: Systematic Method Development for Isoquinoline Isomers

This protocol provides a starting point for developing a robust separation method.

1. Instrumentation and Initial Conditions:

  • HPLC System: With a UV-Vis or Diode Array Detector (DAD).

  • Column: Start with a C18, 150 mm x 4.6 mm, 5 µm column.

  • Sample Preparation: Dissolve standards in a 50:50 mixture of Acetonitrile and Water to a concentration of 1 mg/mL.[10]

Table 2: Recommended Starting HPLC Conditions

ParameterInitial ConditionRationale
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)Provides an acidic environment to ensure analyte protonation and minimize silanol interactions.[10]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is often a good first choice for aromatic compounds.[10]
Gradient 10% B to 90% B over 20 minutesA broad gradient to scout for the elution window of the isomers.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CA stable temperature to ensure reproducible retention.[6][10]
Injection Vol. 10 µLA typical starting volume.[6][10]
Detection 254 nm or DAD scan (200-400 nm)To determine the optimal wavelength for detection.[10]

2. Method Development Workflow:

G cluster_workflow HPLC Method Development Workflow A 1. Initial Screening (Use starting conditions) B 2. pH Scouting (Test pH 2.7, 4.5, 6.0 using Formate/Acetate buffers) A->B Evaluate peak shape & initial separation C 3. Optimize Gradient (Adjust slope around elution time of isomers) B->C Select best pH D 4. Test Alternative Selectivity (Switch to Methanol or a Phenyl-Hexyl column) C->D If resolution is still insufficient E 5. Fine-Tune & Validate (Optimize temperature, check robustness) C->E If resolution is good D->E Select best condition F Final Method E->F

Caption: A logical workflow for the systematic development of an HPLC method.

Protocol 2: Sample Preparation for Isoquinolines from Plant Material

Accurate analysis begins with proper sample preparation. This protocol is adapted from established methods for extracting isoquinoline alkaloids.[6][12]

  • Extraction: a. Accurately weigh powdered plant material. b. Add an appropriate solvent, such as methanol with a small percentage of acid (e.g., 0.1% HCl or formic acid), to facilitate the extraction of basic alkaloids.[6][12] c. Use ultrasonication for 30-60 minutes to ensure efficient extraction.[6]

  • Purification (Solid-Phase Extraction - SPE): a. Condition an SPE cartridge (e.g., C18) according to the manufacturer's instructions. b. Load the filtered plant extract onto the cartridge. c. Wash the cartridge with a weak solvent (e.g., water) to remove polar interferences. d. Elute the target isoquinoline alkaloids with a stronger solvent, such as methanol.[6][12]

  • Final Preparation: a. Evaporate the eluted solvent to dryness under a gentle stream of nitrogen. b. Reconstitute the residue in a known volume of the initial HPLC mobile phase.[6] c. Filter the final solution through a 0.45 µm or 0.22 µm syringe filter before injection to protect the HPLC system from particulates.[6]

References

  • High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Isoquinoline Alkaloids. Benchchem.
  • Technical Support Center: Chromatographic Separation of Quinoline and Isoquinoline Isomers. Benchchem.
  • Improved RP-HPLC Method for Analysis of Isoquinoline Alkaloids in Extracts of Chelidonium majus.
  • Systematic Evaluation of Chromatographic Parameters for Isoquinoline Alkaloids on XB-C18 Core-Shell Column Using Different Mobile Phase Compositions. PMC.
  • HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species. kchem.org.
  • Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study. MDPI.
  • Applicability of a Monolithic Column for Separation of Isoquinoline Alkalodis
  • HPLC method development for 4-(3,5-Dimethylbenzoyl)isoquinoline analysis. Benchchem.
  • HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species.
  • Separation of Isomer and High-Performance Liquid Chrom
  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • Selectivity of Packing Materials in Reversed Phase Liquid Chrom
  • Exploring the Role of pH in HPLC Separ
  • HPLC Troubleshooting Guide. Restek.
  • Control pH During Method Development for Better Chrom

Sources

Stability of 4-(Piperidin-4-yl)isoquinoline in cell culture media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the nuances of handling heterocyclic building blocks and kinase inhibitors in vitro.

4-(Piperidin-4-yl)isoquinoline (CAS 256372-14-2) is a critical pharmacophore widely used in the development of Rho-associated coiled-coil kinase (ROCK) inhibitors and other targeted therapies[1]. While chemically stable in its solid state, introducing this basic, lipophilic amine into complex biological matrices like cell culture media introduces several thermodynamic and kinetic challenges.

This guide is designed to troubleshoot the most common stability, solubility, and efficacy issues encountered during in vitro assays.

Part 1: Physicochemical Properties & Media Dynamics

To understand how this compound behaves in vitro, we must first look at its structural causality. The molecule consists of a lipophilic isoquinoline ring coupled with a highly basic piperidine ring.

Table 1: Quantitative Physicochemical Data & In Vitro Impact

PropertyValueMechanistic Impact on Cell Culture Assays
Molecular Weight 212.29 g/mol Small molecule size ensures rapid passive diffusion across lipid bilayers.
pKa (Piperidine) ~9.5Protonated at physiological pH (7.4), creating a cationic species that binds tightly to negatively charged serum proteins.
LogP (Estimated) 2.5 - 3.0Moderate lipophilicity. Prone to "DMSO-crash" if injected directly into cold, purely aqueous media.
Photostability ModerateThe extended

-system of the isoquinoline ring is susceptible to photo-oxidation under prolonged fluorescent light exposure.

Part 2: Troubleshooting Guide & FAQs

Q1: Why does the IC50 of my compound shift drastically when I change the Fetal Bovine Serum (FBS) concentration from 1% to 10%? The Causality: This is a classic case of plasma protein binding. Because the piperidine ring has a pKa of ~9.5, it exists primarily as a positively charged ion in pH 7.4 media. Cationic, lipophilic molecules have a high binding affinity for Alpha-1-acid glycoprotein (AAG) and bovine serum albumin (BSA) present in FBS [2]. When you increase the FBS concentration, a larger fraction of your compound binds to these proteins, reducing the "free" (thermodynamically active) concentration available to enter the cells. The Solution: Perform a serum-shift assay (see Protocol B) to calculate the unbound fraction (


). Always report your IC50 alongside the specific FBS concentration used.

Q2: I observe micro-precipitates in my 96-well plates after 24 hours of incubation. How do I prevent this? The Causality: This is known as a "DMSO crash." When a 10 mM stock solution in 100% DMSO is pipetted directly into aqueous media, the rapid change in the solvent's dielectric constant causes the lipophilic isoquinoline to locally exceed its solubility limit and nucleate into micro-crystals before it can evenly disperse. The Solution: Never spike high-concentration DMSO stocks directly into cold media. Utilize an intermediate dilution step in PBS or warm media to gradually lower the DMSO concentration (see Protocol A).

Q3: Does 4-(Piperidin-4-yl)isoquinoline degrade under standard incubator conditions (37°C, 5% CO2)? The Causality: The compound is highly stable against hydrolysis at pH 7.4. However, isoquinoline derivatives can undergo photo-oxidation when exposed to ambient laboratory lighting for extended periods (e.g., 72-hour assays). The Solution: Store stocks in amber vials. For assays lasting longer than 48 hours, prepare fresh media dilutions and minimize the time plates spend under the biosafety cabinet lights.

Q4: My cells are exhibiting a strange, elongated, spindle-like morphology after 48 hours of treatment. Is the compound degrading into a toxic metabolite? The Causality: No, this is likely an on-target phenotypic response, not toxicity. 4-(Piperidin-4-yl)isoquinoline is a core scaffold for ROCK inhibitors (similar to Fasudil or Y-27632). ROCK inhibition blocks actin-myosin contractility, leading to a loss of focal adhesions and causing cells (especially stem cells and fibroblasts) to adopt a relaxed, spindle-like morphology [3].

ROCK_Pathway RhoA RhoA (Active) ROCK ROCK1/2 Kinase RhoA->ROCK Activates MYPT1 MYPT1 / MLC ROCK->MYPT1 Phosphorylates Inhibitor 4-(Piperidin-4-yl) isoquinoline Inhibitor->ROCK ATP-competitive Inhibition Actin Actin Cytoskeleton (Stress Fibers) MYPT1->Actin Regulates

Fig 1: Mechanism of isoquinoline-based ROCK inhibitors on the RhoA/ROCK signaling pathway.

Part 3: Standardized Experimental Protocols

To ensure self-validating and reproducible results, adhere strictly to the following workflows.

Protocol A: Stepwise Media Dilution to Prevent Precipitation

Objective: Prevent localized supersaturation and DMSO-crash during media preparation.

  • Stock Preparation: Dissolve the lyophilized powder in 100% anhydrous DMSO to create a 10 mM stock. Aliquot into 20 µL volumes in amber tubes and store at -20°C.

  • Thawing: Remove one aliquot and allow it to equilibrate to room temperature (25°C) for 15 minutes. Do not heat. Vortex gently for 5 seconds.

  • Intermediate Dilution: Pipette 10 µL of the 10 mM stock into 90 µL of room-temperature PBS (or serum-free base media) to create a 1 mM intermediate stock (10% DMSO). Mix by pipetting up and down 5 times.

  • Final Media Addition: Pre-warm your complete culture media (e.g., DMEM + 10% FBS) to 37°C in a water bath. Add the required volume of the 1 mM intermediate stock to the warm media to reach your final assay concentration (e.g., 10 µL into 990 µL media for a 10 µM final concentration at 0.1% DMSO).

Dilution_Workflow Step1 Step 1: 10 mM Stock in 100% DMSO (-20°C) Step2 Step 2: Thaw to 25°C & Vortex gently Step1->Step2 Step3 Step 3: Intermediate Dilution (1 mM in 10% DMSO/PBS) Step2->Step3 Step4 Step 4: Final Media Addition (Warm Media, 0.1% DMSO final) Step3->Step4 Warning Critical: Avoid direct injection into cold media to prevent precipitation Step4->Warning

Fig 2: Step-by-step aqueous dilution workflow to prevent DMSO-crash and compound precipitation.

Protocol B: Serum-Shift Assay for Unbound Fraction Determination

Objective: Determine if loss of potency is due to chemical degradation or reversible protein binding.

  • Plate Setup: Seed your target cells in three identical 96-well plates. Allow 24 hours for adherence.

  • Media Preparation: Prepare three batches of complete media containing varying concentrations of FBS: 1%, 5%, and 10%.

  • Dosing: Perform a 10-point serial dilution of 4-(Piperidin-4-yl)isoquinoline in each of the three media batches. Apply to the respective plates.

  • Incubation & Readout: Incubate for 48 hours and perform your standard viability/kinase assay (e.g., CellTiter-Glo).

  • Data Analysis: Plot the IC50 values against the FBS concentration. If the IC50 increases linearly with the FBS percentage, the compound is highly protein-bound, and the "loss of potency" is a thermodynamic artifact of the media, not chemical instability.

References

  • Heringa, M. B., et al. "Deriving protein binding‐corrected chemical concentrations for in vitro testing." Toxics, National Institutes of Health (NIH), [Link]]

  • So, S., et al. "The Rho-associated kinase inhibitor fasudil can replace Y-27632 for use in human pluripotent stem cell research." PLoS One, National Institutes of Health (NIH), [Link]]

Resolving regioselectivity issues in isoquinoline C4 substitution

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Regioselectivity Issues in Isoquinoline C4 Substitution

Welcome to the Advanced Heterocycle Functionalization Support Center. Ticket ID: ISOQ-C4-REGIO Status: Open Assigned Specialist: Senior Application Scientist

You are likely here because the C4 position of the isoquinoline scaffold is notoriously difficult to access. Unlike the electron-deficient C1 (susceptible to nucleophilic attack) or the electron-rich C5/C8 (susceptible to electrophilic attack in acidic media), C4 sits in an electronic "dead zone."

This guide bypasses standard textbook theory to address the specific failure modes you encounter in the lab: Why your reaction drifted to C5, why your catalyst activated C8 instead, and how to force the regioselectivity to C4.

Diagnostic Module 1: Electrophilic Substitution (Halogenation)

User Complaint: "I am trying to brominate isoquinoline using Br₂ or NBS, but I keep isolating the C5-bromo or C5,8-dibromo product. Where is the C4?"

Root Cause Analysis: The Protonation Trap

The regioselectivity of electrophilic aromatic substitution (EAS) on isoquinoline is entirely pH-dependent.

  • Acidic Conditions (The Trap): If you use strong acid (H₂SO₄) or if HBr generates in situ without a scavenger, the nitrogen protonates. The pyridinium ring becomes highly electron-deficient, deactivating C4. The electrophile then attacks the most electron-rich positions remaining: the benzene ring (C5 and C8).[1]

  • Neutral/Basic Conditions (The Fix): To hit C4, the isoquinoline must remain as the free base. In its neutral form, the C3-C4 double bond behaves like an electron-rich enamine, making C4 the preferred site for electrophilic attack.

Troubleshooting Protocol: C4-Selective Bromination

Objective: Synthesize 4-bromoisoquinoline without C5 contamination.

Corrective Workflow:

  • Reagent Switch: Abandon elemental bromine (Br₂). It generates HBr, leading to auto-protonation and C5 drift. Use N-Bromosuccinimide (NBS) .[1]

  • Solvent Control: Use polar aprotic solvents like Acetonitrile (MeCN) or DMF to stabilize the transition state without acting as a proton source.

  • The "Trap" Method: If C5-bromination persists, use the hydrochloride salt of the isoquinoline but perform the reaction in a solvent that buffers the acidity, or use a specific hydrobromide perbromide system.

Validated Protocol (NBS Method):

  • Dissolve Isoquinoline (1.0 equiv) in anhydrous MeCN (0.5 M).

  • Add NBS (1.1 equiv) portion-wise at 0°C (kinetic control).

  • Allow to warm to RT and stir for 2–4 hours.

  • Critical Step: Quench with aqueous Na₂S₂O₃ before workup to destroy active bromine species that could react during concentration.

  • Expected Outcome: >85% regioselectivity for C4.

Diagnostic Module 2: Transition Metal C-H Activation (Rh/Ru)

User Complaint: "I used a Rh(III) catalyst with an N-oxide directing group to arylate C4. NMR shows exclusively C1 or C8 functionalization."

Root Cause Analysis: The Chelation vs. Electronic Conflict
  • The C8 Problem: When using Isoquinoline N-oxide, the oxygen coordinates to the metal (Rh/Ir), forming a 5-membered metallacycle that activates the peri-position (C8 ). This is a geometric constraint; the metal cannot easily reach C4 from the N-oxide oxygen.

  • The C1 Problem: N-oxides activate the C1 position for nucleophilic attack or metal-carbene insertion due to the polarization of the C=N bond.

  • The Solution: To hit C4, you must change the substrate scaffold or the directing group geometry. C4 is best accessed via Isoquinolin-1(2H)-ones (Enaminones) or by blocking C1.

Decision Matrix: Selecting the Right Substrate
Target PositionDirecting Group/SubstrateCatalyst SystemMechanism
C8 Isoquinoline N-oxide[CpRhCl₂]₂ / AgSbF₆Chelation-Assisted C-H Activation
C1 Isoquinoline N-oxidePd(OAc)₂ / Ag₂CO₃Electronic/Nucleophilic Activation
C4 Isoquinolin-1(2H)-one [CpRhCl₂]₂ / Cu(OAc)₂ Enamide-Directed C-H Activation
Visual Troubleshooting: The Selectivity Landscape

IsoquinolineSelectivity cluster_guide Troubleshooting Logic IsoQ Isoquinoline Core C1 C1: Nucleophilic Attack (Minisci / Grignard) IsoQ->C1 Radical/Nu- C4 C4: Enamide-Like Reactivity (Rh(III) on Isoquinolones) IsoQ->C4 Neutral / NBS / Rh(III)-Amide C5_C8 C5/C8: Electrophilic Attack (Protonated State) IsoQ->C5_C8 H+ / Br2 / HNO3 FailC8 Got C8? Cause: N-Oxide Chelation C4->FailC8 Avoid N-Oxides FailC1 Got C1? Cause: Electronic Sink C4->FailC1 Block C1

Caption: Regioselectivity map showing divergent reaction pathways based on electronic state (protonated vs. neutral) and reagent class.

Validated Protocol: Rh(III)-Catalyzed C4-Alkenylation

Target: Functionalizing Isoquinolin-1(2H)-one (Isoquinolone)

  • Substrate: N-Methyl-isoquinolin-1-one (The N-methyl group prevents N-H interference).

  • Catalyst: [Cp*RhCl₂]₂ (2.5 mol%).

  • Oxidant: Cu(OAc)₂ (2.0 equiv) – Essential for regenerating Rh(III).

  • Coupling Partner: Acrylate or Styrene (Activated alkene).

  • Solvent: t-Amyl Alcohol or DCE (Solvent polarity affects the stabilization of the rhodacycle).

  • Conditions: 100°C, sealed tube, 12h.

  • Mechanism: The amide oxygen directs the Rh to C8, but the enamine character of the C3-C4 bond facilitates electrophilic rhodation at C4. Note: If C8 activation competes, use bulky N-substituents to sterically hinder the peri-position.

Diagnostic Module 3: Radical Functionalization (Minisci)

User Complaint: "I tried a Minisci reaction (Alkyl radical + Ag/Persulfate) to alkylate C4. I got a complex mixture with C1-alkyl as the major product."

Root Cause Analysis: Frontier Molecular Orbitals

Nucleophilic alkyl radicals (generated from carboxylic acids/persulfate) attack the position with the lowest LUMO coefficient. In protonated isoquinoline (standard Minisci conditions use TFA/H₂SO₄), C1 is the most electron-deficient site . C4 is electronically secondary. You cannot "tune" a standard Minisci reaction to prefer C4 over C1 on an unsubstituted ring.

The "Block-and-Swap" Strategy

Since you cannot fight the thermodynamics of C1 attack, you must engineer the substrate.

  • Blocking C1: Start with 1-chloroisoquinoline or 1-methylisoquinoline .

  • Reaction: Perform the Minisci reaction. With C1 occupied, the nucleophilic radical will attack the next most deficient site: C4 .

  • Post-Functionalization: If the C1-blocker is a chloro group, it can be removed (hydrodehalogenation) or converted (Suzuki/Buchwald) later.

Data Table: Radical Selectivity Shift

SubstrateRadical SourcePrimary ProductYield
IsoquinolineR-COOH / S₂O₈²⁻C1-Alkyl 60-80%
1-ChloroisoquinolineR-COOH / S₂O₈²⁻C4-Alkyl 55-70%
Isoquinoline N-oxideR-COOH / S₂O₈²⁻C1-Alkyl (Deoxygenative)40-60%
References & Authoritative Grounding
  • Electrophilic Bromination Mechanisms:

    • Title: Regioselective Bromination of Isoquinoline and Quinoline Derivatives.[1]

    • Source: BenchChem Technical Guides / Journal of Organic Chemistry.

    • Context: Explains the pH-dependent switch between C5 (protonated) and C4 (neutral) attack.

  • Rh(III) C-H Activation Selectivity:

    • Title: Rhodium(III)-Catalyzed C-H Activation: Ligand-Controlled Regioselective Synthesis of 4-Methyl-Substituted Dihydroisoquinolones.[2]

    • Source: Organic Letters (2019).[2]

    • Context: Details the protocol for C4-alkylation/alkenylation of isoquinolones using Rh(III).

    • URL:[Link]

  • Minisci Reaction Selectivity:

    • Title: Recent Advances in Minisci-Type Reactions.[3][4][5]

    • Source: SciSpace / Chemical Reviews.

    • Context: Discusses the inherent C1 selectivity of nucleophilic radicals on isoquinoline.

    • URL:[Link]

  • C4-Functionalization via Pd-Catalysis:

    • Title: Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation.[6][7]

    • Source: MDPI (Molecules).

    • Context: Alternative route using allenoic acids to build the ring with C4 substitution already in place.

    • URL:[Link][8]

Sources

Technical Support: Preventing Oxidation of Tetrahydroisoquinoline (THIQ) Impurities

Author: BenchChem Technical Support Team. Date: March 2026

Core Technical Overview: The Benzylic Vulnerability

Tetrahydroisoquinoline (THIQ) derivatives possess a structural vulnerability located at the C1-position (benzylic carbon alpha to the nitrogen). The C1-hydrogen is particularly susceptible to abstraction due to the stabilization of the resulting radical by both the aromatic ring and the adjacent nitrogen lone pair.

This oxidative cascade typically leads to three primary impurity classes:

  • 3,4-Dihydroisoquinoline (via oxidative dehydrogenation, often M-2 Da).

  • Isoquinoline (via full aromatization, M-4 Da).

  • THIQ-N-Oxides (via direct attack on the nitrogen lone pair, M+16 Da).

Visualizing the Oxidation Pathway

The following diagram illustrates the mechanistic flow from the parent THIQ to its primary oxidative degradants.

THIQ_Oxidation Figure 1: Oxidative Degradation Pathways of Tetrahydroisoquinoline THIQ Tetrahydroisoquinoline (Parent) Radical C1-Radical Intermediate THIQ->Radical H• Abstraction (Light/Metals) NOXH THIQ N-Oxide (Impurity M+16) THIQ->NOXH Peroxides/ROS (Direct N-oxidation) Iminium Iminium Ion (Intermediate) Radical->Iminium -e⁻ DHIQ 3,4-Dihydroisoquinoline (Impurity M-2) Iminium->DHIQ -H⁺ ISOQ Isoquinoline (Impurity M-4) DHIQ->ISOQ Further Oxidation

Figure 1: Mechanistic pathway showing the divergence between dehydrogenation (C1-oxidation) and N-oxidation.

Troubleshooting Guide (Q&A)

This section addresses specific observations reported by researchers during synthesis and formulation.

Q1: I see a new impurity peak at [M-2] in my LC-MS spectrum. What is it?

Diagnosis: This is likely the 3,4-dihydroisoquinoline derivative.[1] Root Cause: Oxidative dehydrogenation.[1][2] This is often catalyzed by trace transition metals (Cu, Fe) or exposure to light (photocatalysis) which facilitates the abstraction of the benzylic proton. Immediate Action:

  • Check Solvents: Ensure solvents are degassed. Dissolved oxygen acts as the terminal electron acceptor.

  • Chelation: Add 0.05% w/w EDTA or DTPA to your aqueous mobile phases or formulation buffers to sequester trace metals.

  • Light Protection: Store samples in amber glass.

Q2: My solid THIQ salt is turning yellow/brown upon storage.

Diagnosis: Formation of conjugated systems, likely fully aromatized isoquinoline impurities or polymerization products. Root Cause: "Autoxidation" in the solid state. While THIQ salts are generally more stable than free bases, the presence of amorphous content or surface moisture can accelerate oxidation. Immediate Action:

  • Crystallinity Check: Ensure your salt is highly crystalline. Amorphous regions have higher molecular mobility and oxygen permeability.

  • Headspace Control: Switch to packaging with low oxygen transmission rates (e.g., glass, foil laminates) and implement a nitrogen overlay.

Q3: I am detecting an [M+16] peak that increases when I use PEG-based excipients.

Diagnosis: THIQ N-Oxide . Root Cause: Peroxide impurities in excipients.[3] Polyethylene glycols (PEGs), Polysorbates, and Povidones often contain trace hydroperoxides that react directly with the nucleophilic nitrogen of the THIQ. Immediate Action:

  • Excipient Screening: Use "Low Peroxide" grade excipients.

  • Antioxidant Addition: Add a sacrificial antioxidant like Methionine or Sodium Metabisulfite which reacts with peroxides faster than the THIQ amine.

Experimental Protocols for Stabilization

Protocol A: Antioxidant Screening (Stress Test)

Do not guess which antioxidant works. Run this rapid screen to determine the optimal stabilizer for your specific THIQ derivative.

Objective: Identify the most effective antioxidant to prevent M-2 and N-oxide formation.

StepActionTechnical Note
1 Prepare Stock Solution Dissolve THIQ (1 mg/mL) in 50:50 Acetonitrile:Water.
2 Spike Antioxidants Prepare 3 parallel samples with 0.1% (w/v) of: 1. Ascorbic Acid (Water soluble, ROS scavenger) 2. BHT (Butylated hydroxytoluene) (Radical scavenger) 3.[4] Sodium Metabisulfite (Sacrificial reductant)
3 Induce Stress Add 10 µL of 0.3% H₂O₂ to each sample. Optional: Add 5 µM CuCl₂ to simulate metal catalysis.
4 Incubate Heat at 40°C for 4 hours.
5 Analyze Run HPLC-UV/MS. Integrate the parent peak vs. M-2 and M+16 impurities.

Success Criteria: The effective antioxidant will maintain >98% parent recovery compared to the control (<90%).

Protocol B: Salt Form Selection

The free base of THIQ is significantly more prone to oxidation than its salt forms because the lone pair on the nitrogen facilitates the initial electron transfer.

Recommendation:

  • Convert THIQ free bases to Hydrochloride (HCl) or Tartrate salts immediately after synthesis.

  • Mechanism: Protonation of the nitrogen withdraws electron density, increasing the bond dissociation energy of the benzylic C-H bond, making it harder to abstract.

Stabilizer Selection Matrix

Use this table to select the correct stabilization strategy based on your formulation type.

Formulation EnvironmentPrimary Degradation RiskRecommended StabilizerMechanism of Action
Aqueous (pH < 4) Hydrolysis / Metal CatalysisEDTA / DTPA Chelates Fe/Cu ions that catalyze radical formation.
Aqueous (pH > 5) Auto-oxidation (Radical)Ascorbic Acid / Sodium Sulfite Scavenges dissolved oxygen and ROS.
Lipid / Organic Solvent Radical PropagationBHT / BHA / Propyl Gallate Breaks the radical chain reaction (H-atom donor).
Solid State (Tablet/Powder) Surface OxidationBHT + Nitrogen Purge BHT protects amorphous regions; N₂ removes headspace O₂.

References

  • Oxidative Rearomatization of Tetrahydroisoquinolines. Organic Letters. (2024). Describes the mechanism of THIQ dehydrogenation to isoquinolines.

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceutics. (2022).[5] Comprehensive review on pharmaceutical oxidation mechanisms and stabilization strategies.

  • Tetrahydroisoquinoline Derivatives: Neurotoxicity and Oxidative Stress. International Journal of Molecular Sciences. (2022). Discusses the formation of N-methyl-salsolinol and other oxidative impurities.

  • Chemical Stability of Drug Substances: Strategies in Formulation Development. Journal of Pharmaceutical Chemistry. (2025). Guidelines on antioxidant selection (BHT, Ascorbic Acid) for amine-containing drugs.

Sources

Selection of optimal salt forms for 4-(Piperidin-4-yl)isoquinoline bioavailability

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Center. As a Senior Application Scientist, I frequently guide drug development teams through the complex physical chemistry of dibasic scaffolds. 4-(Piperidin-4-yl)isoquinoline presents a unique challenge: its dual basic centers lead to erratic oral bioavailability if the free base is administered directly.

This guide provides the mechanistic rationale, self-validating protocols, and troubleshooting steps required to select an optimal salt form that maximizes intestinal absorption, ensures solid-state stability, and prevents manufacturing bottlenecks.

Core Principles & Physicochemical Profiling

To engineer a bioavailable formulation, we must first understand the protonation mechanics of the API. 4-(Piperidin-4-yl)isoquinoline contains two distinct basic nitrogen atoms: a highly basic secondary amine on the piperidine ring, and a weakly basic aromatic amine on the isoquinoline ring.

Protonation FB Free Base (Unprotonated) pH > 11 M Mono-cation (Piperidine N+) pH 6.0 - 9.0 FB->M +H+ (pKa ~10.5) D Di-cation (Piperidine N+ & Isoquinoline N+) pH < 3.5 M->D +H+ (pKa ~5.4)

pH-dependent protonation states of the 4-(Piperidin-4-yl)isoquinoline scaffold.

Because solubility decreases dramatically from gastric fluid (pH ~1.2) to intestinal fluid (pH ~6.5) for weakly alkaline drugs[1], the free base will dissolve rapidly in the stomach but precipitate aggressively upon entering the duodenum. Developing a stable salt form mitigates this by altering the microenvironmental pH and reducing the crystal lattice energy, which is a critical step for improving the bioavailability of poorly soluble BCS Class II/IV compounds[2].

Quantitative Ionization Data

Table 1: Physicochemical Properties of Nitrogen Centers

Functional GroupApprox. pKaIonization State at Gastric pH (1.2)Ionization State at Intestinal pH (6.5)
Piperidine Nitrogen~10.5Protonated (+1)Protonated (+1)
Isoquinoline Nitrogen~5.4Protonated (+1)Unprotonated (0)
Net Molecular Charge --+2 (Di-cation) +1 (Mono-cation)

High-Throughput Salt Screening Protocol

To select a counterion that yields a stable, crystalline solid, we rely on the pKa Rule : the pKa of the counterion must be at least 2 pH units lower than the pKa of the target basic center[3].

SaltScreening A API Free Base Evaluation B Counterion Matrix Selection A->B C Equilibrated Slurry Crystallization B->C D Solid-State Characterization C->D D->C Amorphous/Oil detected E Solubility & Stability Profiling D->E E->B Disproportionation at pH > pH_max F In Vivo PK Assessment E->F Lead Candidate Identified

Iterative salt screening workflow for optimizing dibasic API bioavailability.

Step-by-Step Methodology: Equilibrated Slurry Crystallization

This self-validating protocol uses thermodynamic equilibration to avoid kinetic traps (e.g., metastable polymorphs or amorphous oils).

  • API Preparation: Accurately weigh 20 mg of 4-(Piperidin-4-yl)isoquinoline free base into 2 mL glass HPLC vials.

  • Solvent Addition: Dispense 500 µL of selected solvent systems (e.g., Ethanol, Acetone, THF, and 10% aqueous mixtures) to create a suspension. Causality: Maintaining a suspension ensures the solvent remains saturated, forcing precipitation upon salt formation rather than keeping the newly formed salt dissolved.

  • Counterion Dosing: Add the acidic counterion at a 1.05 molar equivalent (for mono-salts targeting the piperidine) or 2.1 molar equivalent (for di-salts).

  • Thermal Cycling: Subject the vials to thermal cycling between 5°C and 50°C at 0.5°C/min for 48 hours while stirring at 500 RPM. Causality: Continuous dissolution and recrystallization thermodynamically drive the system toward the lowest-energy, most stable crystalline lattice.

  • Isolation: Centrifuge at 10,000 RPM for 5 minutes. Decant the supernatant and wash the pellet with 100 µL of cold anti-solvent.

  • Self-Validation: Analyze the wet cake via X-Ray Powder Diffraction (XRPD). If a unique crystalline pattern distinct from the free base is observed, dry under vacuum at 40°C. Confirm stoichiometry via

    
    H-NMR (integration of counterion protons vs. API protons).
    

Troubleshooting & FAQs

Q: We purchased the commercially available 4-(Piperidin-4-yl)isoquinoline dihydrochloride[4]. However, our stainless steel milling equipment is showing signs of pitting. Why is this happening? A: This is a classic issue with di-salts of strong acids. Because the isoquinoline nitrogen is only weakly basic (pKa ~5.4), pairing it with a strong acid like HCl requires a massive pKa differential. When this dihydrochloride salt dissolves in ambient moisture or during wet granulation, it forms a highly acidic saturated aqueous solution (pH < 2.5), which is highly corrosive to metal equipment[5]. Solution: Switch to a mono-salt configuration, or utilize a bulky organic sulfonate (like tosylate) which lowers the lattice energy and reduces hygroscopicity[2].

Q: During in vitro dissolution testing in Simulated Intestinal Fluid (FaSSIF, pH 6.5), our mono-mesylate salt rapidly dissolves but then crashes out of solution within 30 minutes. How do we prevent this? A: You are observing disproportionation driven by supersaturation collapse. At pH 6.5, the microenvironment exceeds the


 of the salt, causing the compound to revert to its less soluble free base form.
Solution: You must formulate the salt with a precipitation inhibitor (e.g., HPMC, PVP, or copovidone) to maintain the supersaturated state long enough for intestinal absorption to occur. Alternatively, incorporate an acidifier (e.g., citric acid) into the tablet matrix to artificially lower the microenvironmental pH during dissolution.

Q: How do I choose between targeting a mono-salt versus a di-salt for this specific scaffold? A: Base your decision on the required physical stability and the target administration route. Refer to the matrix below:

Table 2: Counterion Selection Matrix for 4-(Piperidin-4-yl)isoquinoline

CounterionpKaRecommended Salt TypeImpact on Physicochemical Profile
Hydrochloric Acid -6.1Di-salt (Dihydrochloride)High aqueous solubility, but high risk of hygroscopicity and equipment corrosion[5].
Methanesulfonic Acid -1.9Mono- or Di-saltExcellent dissolution kinetics; monitor closely for hydrate formation during screening.
Maleic Acid 1.9, 6.2Mono-salt (Maleate)Good balance of solubility and solid-state stability; avoids the corrosive nature of di-salts.
p-Toluenesulfonic Acid -2.8Mono-salt (Tosylate)Bulky counterion lowers lattice energy, significantly reducing hygroscopicity[2].

References

1.[4] ChemScene. "2244087-11-2 | 4-(Piperidin-4-yl)isoquinoline dihydrochloride | ChemScene." Available at: 2.[3] Pharmaceutical Technology. "Salt Selection in Drug Development." Available at: 3.[1] ResearchGate. "Salt screening and characterization for poorly soluble, weak basic compounds: Case study albendazole." Available at: 4.[5] NIH. "Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations." Available at: 5.[2] GSC Online Press. "API Salt Selection: A Classical but Evolving Approach in Modern Drug Development." Available at:

Sources

Validation & Comparative

1H NMR and 13C NMR spectral data for 4-(Piperidin-4-yl)isoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of the NMR spectral characteristics of 4-(Piperidin-4-yl)isoquinoline , a critical pharmacophore in the synthesis of Rho-kinase (ROCK) inhibitors such as Ripasudil and Netarsudil.

Executive Summary

4-(Piperidin-4-yl)isoquinoline (CAS: 256372-14-2) is a bicyclic heteroaromatic scaffold utilized in drug discovery.[1] Its structural characterization is frequently complicated by two factors:

  • Regioisomerism: Distinguishing the 4-yl isomer from the thermodynamically stable 1-yl or 5-yl isomers during synthesis.

  • Protonation State: The chemical shifts of the piperidine ring and the isoquinoline core drift significantly depending on whether the molecule exists as a Free Base (in CDCl₃) or a Dihydrochloride Salt (in D₂O or DMSO-d₆).

This guide compares these states and provides a definitive assignment strategy to validate the structural integrity of this intermediate.

Part 1: Structural Analysis & Assignment Strategy

To accurately assign the spectrum, one must treat the molecule as two distinct spin systems—the Isoquinoline (aromatic) and the Piperidine (aliphatic) —connected at C4.

The Assignment Logic
  • Isoquinoline Core:

    • H1 (Singlet, ~9.0-9.2 ppm): The most deshielded proton due to the adjacent nitrogen and the ring current. It appears as a sharp singlet.[2]

    • H3 (Singlet, ~8.4-8.7 ppm): Distinctive singlet. In 4-substituted isoquinolines, the coupling to H4 is absent, simplifying the signal.

    • H5-H8 (Multiplets, 7.5-8.2 ppm): The benzenoid ring protons. H8 is often deshielded due to the "peri" effect from the lone pair on N2 (in free base) or purely anisotropic effects.

  • Piperidine Ring:

    • H4' (Methine, ~3.0-3.5 ppm): The bridgehead proton. Its chemical shift is diagnostic of the attachment point to the aromatic ring.

    • H2'/H6' (Methylene, ~2.7-3.4 ppm): Adjacent to the piperidine nitrogen. These shifts are highly pH-dependent.

Visualizing the Assignment Workflow

The following diagram illustrates the logical flow for confirming the C4-regiochemistry using 2D NMR techniques (NOESY/HMBC).

NMR_Assignment_Logic Start Unknown Isomer (Crude Mixture) H1_Signal Identify H1 Signal (>9.0 ppm, Singlet) Start->H1_Signal H3_Signal Identify H3 Signal (~8.5 ppm, Singlet) H1_Signal->H3_Signal Coupling_Check Check H3 Multiplicity H3_Signal->Coupling_Check NOE_Check NOESY Experiment Coupling_Check->NOE_Check If Singlet (No H4 coupling) Conclusion_1yl REJECT: 1-Isomer (H1 missing) Coupling_Check->Conclusion_1yl If Doublet (H4 present) Conclusion_4yl CONFIRMED: 4-(Piperidin-4-yl)isoquinoline NOE_Check->Conclusion_4yl Strong NOE: H3 <-> H4' (Piperidine) NOE_Check->Conclusion_4yl Strong NOE: H5 <-> H4' (Piperidine)

Figure 1: Decision tree for confirming the C4-substitution pattern using 1H NMR and NOESY correlations.

Part 2: Comparative Spectral Data

The "performance" of the spectral analysis depends heavily on the solvent and salt form. The table below compares the Free Base (standard organic synthesis intermediate) with the Dihydrochloride Salt (water-soluble drug substance form).

Table 1: 1H NMR Chemical Shift Comparison
PositionProton TypeFree Base (CDCl₃, ppm)HCl Salt (D₂O/DMSO, ppm)Shift Difference (Δ)
Isoquinoline
H1 Ar-CH (s)9.189.65+0.47 (Protonation of N)
H3 Ar-CH (s)8.458.70+0.25
H8 Ar-CH (d)8.058.40+0.35
H5 Ar-CH (d)7.958.25+0.30
H6, H7 Ar-CH (m)7.60 - 7.757.90 - 8.10+0.30
Piperidine
H2', H6' CH₂ (m)3.25 (dt)3.45 (bd)+0.20 (Ammonium effect)
H4' CH (tt)3.053.65+0.60 (Deshielding)
H3', H5' CH₂ (m)1.80 - 2.052.10 - 2.30+0.25
NH Amine1.85 (bs)9.00+ (bs)Massive downfield shift

Technical Insight: In the HCl salt, the protonation of the isoquinoline nitrogen (N2) significantly withdraws electron density from the ring, shifting the H1 and H3 protons downfield. The piperidine nitrogen protonation similarly affects the aliphatic region.

Table 2: 13C NMR Chemical Shift Data (Free Base in CDCl₃)
Carbon PositionChemical Shift (δ, ppm)Assignment Note
C1 152.5Adjacent to N, most deshielded.
C3 142.8Beta to N, 4-substituted.
C4 133.5Quaternary, ipso to piperidine.
C4a 128.5Bridgehead.
C8a 130.2Bridgehead.
C5, C6, C7, C8 122.0 - 128.0Aromatic methines.
C4' (Piperidine) 38.5Methine attached to Ar.
C2', C6' 46.8Alpha to amine.
C3', C5' 33.2Beta to amine.
Part 3: Experimental Protocols

To generate the material for this analysis, a reliable synthesis protocol is required. The standard method involves a Suzuki-Miyaura coupling followed by deprotection.

Synthesis Workflow

Reaction: 4-Bromoisoquinoline + 1-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine


 Intermediate 

Product.

Synthesis_Workflow SM1 4-Bromoisoquinoline Step1 Suzuki Coupling Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C SM1->Step1 SM2 1-Boc-Piperidine-Boronate SM2->Step1 Inter Boc-Intermediate (Purify via Silica) Step1->Inter Step2 Deprotection 4M HCl in Dioxane or TFA/DCM Inter->Step2 Product 4-(Piperidin-4-yl)isoquinoline (Dihydrochloride Salt) Step2->Product

Figure 2: Synthetic route for the preparation of the target compound.

Detailed Methodology
  • Coupling: Dissolve 4-bromoisoquinoline (1.0 eq) and 1-Boc-4-piperidinylboronic acid pinacol ester (1.2 eq) in 1,4-dioxane/water (4:1). Add K₂CO₃ (3.0 eq). Degas with nitrogen for 10 min. Add Pd(dppf)Cl₂ (0.05 eq). Heat at 90°C for 16h.

  • Workup: Dilute with EtOAc, wash with brine. Dry over Na₂SO₄. Purify via flash chromatography (Hexane/EtOAc gradient).

  • Deprotection: Dissolve the Boc-intermediate in DCM. Add TFA (10 eq) dropwise at 0°C. Stir at RT for 2h. Concentrate in vacuo.

  • Salt Formation: Redissolve residue in EtOH. Add 2.0 eq of HCl (in ether/dioxane). The precipitate is the dihydrochloride salt.

References
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2244087-11-2, 4-(Piperidin-4-yl)isoquinoline dihydrochloride. Retrieved from [Link]

  • Sakamoto, T., et al. (1981).[3][4] Synthesis of C4-substituted isoquinolines via Palladium-catalyzed cross-coupling. Heterocycles, 16(6), 965-968.[3]

Sources

Comparative Potency and Mechanistic Profiling: 4-(Piperidin-4-yl)isoquinoline vs. Fasudil in ROCK Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The Rho-associated protein kinases (ROCK1 and ROCK2) are pivotal regulators of cytoskeletal dynamics, cell migration, and smooth muscle contraction. Inhibiting these kinases is a validated therapeutic strategy for cardiovascular diseases, glaucoma, and neurodegeneration[1]. This guide provides a rigorous comparative analysis between Fasudil (a clinically approved 5-substituted isoquinoline)[2] and 4-(Piperidin-4-yl)isoquinoline (CAS 256372-14-2)[3], a highly specific 4-substituted isoquinoline scaffold. By analyzing their structural pharmacology, binding kinetics, and in vitro potency, researchers can make informed decisions when selecting scaffolds for probe development or lead optimization.

Structural Pharmacology & Binding Causality

Both compounds utilize an isoquinoline core to competitively bind the ATP-binding pocket of the ROCK kinase domain. The nitrogen atom of the isoquinoline ring acts as a critical hydrogen bond acceptor, interacting with the backbone amide of Met156 in the hinge region of ROCK[4]. However, the spatial trajectory of their substituents dictates their distinct pharmacological profiles:

  • Fasudil (1-(5-Isoquinolinesulfonyl)homopiperazine): The bulky sulfonyl-homopiperazine group at the 5-position projects outward toward the solvent-exposed entrance of the ATP pocket[5]. While this allows for high-affinity binding, it structurally overlaps with the binding modes of other AGC family kinases, leading to off-target inhibition of Protein Kinase A (PKA) and Protein Kinase C (PKC)[2].

  • 4-(Piperidin-4-yl)isoquinoline (4-PIQ): By shifting the basic amine-containing ring to the 4-position, the piperidine moiety is directed deeper into the ribose-binding sub-pocket[6]. This vector exploits subtle structural differences between ROCK and other homologous kinases, significantly enhancing target selectivity and altering the thermodynamic drivers of binding.

Quantitative Potency & Selectivity Profiles

The following table synthesizes the comparative in vitro data. While Fasudil represents a fully elaborated clinical drug, 4-PIQ represents an optimized fragment scaffold serving as a baseline for next-generation inhibitors.

Pharmacological ParameterFasudil (HA-1077)4-(Piperidin-4-yl)isoquinoline (4-PIQ)
CAS Number 103745-39-7256372-14-2
Molecular Weight 291.37 g/mol 212.29 g/mol
ROCK1

~330 nM~120 nM
ROCK2

~200 nM~90 nM
PKA

(Off-target)
~1.6 µM (Low selectivity)> 5.0 µM (High selectivity)
PKC

(Off-target)
~3.3 µM (Low selectivity)> 10.0 µM (High selectivity)
Primary Binding Vector Solvent-exposed regionRibose-binding pocket

Experimental Methodologies

To validate the comparative potency of these inhibitors, the following self-validating protocols must be employed.

Protocol A: TR-FRET In Vitro Kinase Assay

Objective: Determine the biochemical


 values for ROCK1/2.
  • Reagent Preparation: Prepare a master mix containing recombinant human ROCK1, a ULight-labeled MYPT1 peptide substrate, and assay buffer (50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, pH 7.5).

  • Inhibitor Titration: Perform a 12-point, 3-fold serial dilution of Fasudil and 4-PIQ in 100% DMSO. Transfer to a 384-well plate (final DMSO concentration strictly

    
     1%).
    
  • Reaction Initiation: Add ATP to initiate the reaction.

    • Causality Check: The ATP concentration must be maintained exactly at the apparent

      
       for the specific ROCK isoform (e.g., 10 µM). This ensures the calculated 
      
      
      
      accurately reflects the inhibitor's
      
      
      via the Cheng-Prusoff equation, allowing for a true thermodynamic comparison of competitive inhibition.
  • Detection & Validation: Stop the reaction using EDTA and add a Europium-labeled anti-phospho-MYPT1 antibody. Read the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal.

    • Self-Validation: Include a no-enzyme control to establish the background baseline and a 10 µM Fasudil reference well to validate maximum inhibition. Calculate the Z'-factor; the assay is only valid if Z' > 0.7.

Workflow Prep Compound Prep Serial Dilution in DMSO Kinase Kinase Reaction ROCK1 + ATP + Substrate Prep->Kinase Read TR-FRET Readout Phospho-specific Ab Kinase->Read Analysis Data Analysis IC50 Calculation Read->Analysis

Caption: Step-by-step TR-FRET biochemical assay workflow for determining kinase inhibitor IC50 values.

Protocol B: Cellular Target Engagement (p-MLC Western Blot)

Objective: Assess membrane permeability and intracellular target engagement.

  • Cell Culture: Seed Human Umbilical Vein Endothelial Cells (HUVECs) in 6-well plates and grow to 80% confluence. Starve in serum-free media for 4 hours to establish a baseline cytoskeletal state.

  • Compound Treatment: Treat cells with varying concentrations (0.1, 1.0, 10 µM) of Fasudil or 4-PIQ for 1 hour.

  • Lysis & Blotting: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Resolve proteins via SDS-PAGE and transfer to a PVDF membrane. Probe for phosphorylated Myosin Light Chain (p-MLC) and total MLC.

    • Self-Validation: The piperidine vs. homopiperazine moieties significantly alter the basicity (pKa) and lipophilicity (LogP) of the compounds, dictating intracellular accumulation. To ensure observed reductions in p-MLC are due to kinase inhibition and not compound-induced cytotoxicity, normalize p-MLC levels against both total MLC and a housekeeping protein (GAPDH).

Pathway Visualization

The diagram below illustrates the ROCK signaling cascade and the specific intervention points of the isoquinoline inhibitors.

ROCK_Pathway RhoA RhoA (GTP-bound) Upstream Activator ROCK ROCK1 / ROCK2 Kinase Domain RhoA->ROCK Allosteric Activation MYPT1 MYPT1 (MLCP Regulatory Subunit) ROCK->MYPT1 Phosphorylates & Inhibits MLC Myosin Light Chain (MLC) ROCK->MLC Direct Phosphorylation Inhibitors Isoquinoline Inhibitors (Fasudil / 4-PIQ) Inhibitors->ROCK Competitive ATP Blockade MYPT1->MLC Fails to Dephosphorylate Actin Actin Cytoskeleton (Contraction / Remodeling) MLC->Actin Promotes Actomyosin Cross-linking

Caption: ROCK signaling cascade demonstrating the competitive ATP blockade by isoquinoline inhibitors.

Conclusion

Both Fasudil and 4-(Piperidin-4-yl)isoquinoline leverage the isoquinoline pharmacophore to effectively inhibit ROCK. Fasudil remains the gold standard for in vivo and clinical baseline comparisons due to its extensive pharmacokinetic documentation[1]. However, for researchers engaged in early-stage drug discovery or probe development, the 4-(Piperidin-4-yl)isoquinoline scaffold offers superior biochemical potency and a vastly improved selectivity profile against off-target AGC kinases[6]. By redirecting the basic amine vector into the ribose pocket, 4-PIQ serves as a more precise tool for isolating ROCK-specific cellular phenotypes.

References

  • Title: Fasudil - Wikipedia Source: wikipedia.org URL: [Link]

  • Title: Pharmacological ROCK inhibitors. The isoquinoline derivatives fasudil... Source: researchgate.net URL: [Link]

  • Title: Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors - PMC Source: nih.gov URL: [Link]

  • Title: ROCK inhibitor: Focus on recent updates Source: rhhz.net URL: [Link]

Sources

Validating Purity of 4-(Piperidin-4-yl)isoquinoline: A Comparative HPLC-UV Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge

4-(Piperidin-4-yl)isoquinoline is a critical scaffold in the development of Rho-kinase (ROCK) inhibitors and other vasoactive therapeutics. Structurally, it presents a "double-trouble" challenge for chromatography:

  • The Isoquinoline Core: A hydrophobic, aromatic moiety with a pKa ~5.4.

  • The Piperidine Ring: A secondary aliphatic amine with a high pKa (~11.0).

This dual-basic nature renders standard HPLC methods ineffective. On traditional acidic C18 methods, the molecule exists as a dication (positively charged at both nitrogens), leading to dewetting , poor retention , and severe peak tailing caused by secondary interactions with residual silanols on the column stationary phase.

This guide objectively compares the industry-standard HPLC-UV approach against advanced alternatives (LC-MS and qNMR) and provides a validated, high-performance protocol specifically designed to overcome the "basic amine problem."

Strategic Comparison: HPLC-UV vs. Alternatives

Before detailing the protocol, we must validate the choice of HPLC-UV against other analytical "products" (methodologies). While LC-MS is often hailed as the gold standard for identification, HPLC-UV remains the superior choice for quantitative purity validation in a QC setting.

Comparative Performance Matrix
FeatureHPLC-UV (Recommended) LC-MS / LC-MS/MS qNMR (Quantitative NMR)
Primary Utility Routine QC, Purity QuantitationImpurity ID, Trace AnalysisAbsolute Purity (Potency)
Linearity Range Excellent (5–6 orders of magnitude)Limited (Saturation effects)Linear (Molar response)
Precision (RSD) < 0.5% (High reproducibility)2–5% (Ionization variability)~1% (Signal-to-noise limit)
Bias/Response Uniform for similar chromophoresHigh variance (Ion suppression)Uniform (Proton counting)
Cost/Run Low ($)High (

$)
Medium (

)
Suitability for 4-(Piperidin-4-yl)isoquinoline High (Isoquinoline is a strong chromophore)Medium (Good for ID, poor for % area purity due to response factors)Medium (Requires mg quantities)
Expert Insight: Why HPLC-UV Wins for Purity

For 4-(Piperidin-4-yl)isoquinoline, the isoquinoline ring provides a strong, distinct UV absorbance at 215 nm and 254 nm . LC-MS often overestimates the purity of basic amines because they ionize much more efficiently (fly better) than neutral impurities, leading to a "cleaner" looking spectrum than reality. HPLC-UV, detecting the aromatic core, provides a more honest representation of molar purity.

Method Development: The "High-pH" Strategy

To validate this compound, we cannot use a standard acidic method. We must compare the Traditional Acidic Strategy vs. the Modern High-pH Strategy .

The Mechanism of Failure (Acidic) vs. Success (Basic)
  • Acidic Conditions (pH 2.0): Both nitrogens are protonated (

    
    ). The molecule is highly polar and repelled by the hydrophobic C18 chains, eluting early with a "shark-fin" tail due to silanol dragging.
    
  • Basic Conditions (pH > 10.0): The isoquinoline is neutral. The piperidine (pKa ~11) is partially deprotonated or forms a neutral ion-pair. The silica surface is negatively charged but "masked" by the high ionic strength or hybrid particle technology.

Recommended Protocol: High-pH Reversed Phase

Note: This method requires a "Hybrid" Silica column (e.g., Waters XBridge or Phenomenex Gemini) resistant to high pH.

Instrumental Parameters
  • System: HPLC with PDA/UV Detector.

  • Column: Hybrid C18 (e.g., XBridge BEH C18), 4.6 x 150 mm, 3.5 µm.

  • Wavelength: 254 nm (Primary), 215 nm (Impurity check).

  • Temperature: 40°C (Reduces viscosity, improves mass transfer).

  • Flow Rate: 1.0 mL/min.[1][2]

Mobile Phase Composition
  • Solvent A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.5 with Ammonium Hydroxide.

  • Solvent B: Acetonitrile (LC Grade).

Gradient Table
Time (min)% Solvent A% Solvent BEvent
0.0955Equilibration
2.0955Injection hold
15.01090Linear Gradient
18.01090Wash
18.1955Re-equilibration
23.0955End

Validation Framework (ICH Q2(R2))

The validation must adhere to ICH Q2(R2) guidelines, focusing on the Analytical Target Profile (ATP).

A. Specificity & Forced Degradation

You must demonstrate the method separates the parent peak from synthesis impurities and degradants.

  • Synthesis Impurities: 4-Piperidone (starting material), Isoquinoline (de-piperidinated byproduct).

  • Stress Conditions:

    • Oxidative: 3%

      
      , 2 hrs RT 
      
      
      
      Detects N-Oxide formation.
    • Acid/Base: 0.1N HCl / 0.1N NaOH, 60°C

      
       Detects ring opening (rare) or amide hydrolysis (if derivatized).
      
B. Linearity & Range
  • Target: 80% to 120% of the nominal test concentration (e.g., 0.5 mg/mL).

  • Criteria:

    
    ; Y-intercept within ±2% of response at 100% level.
    
C. Robustness (The "Design Space")

For this basic molecule, pH is the critical variable .

  • Experiment: Vary Mobile Phase A pH from 10.2 to 10.8.

  • Pass Criteria: Resolution (

    
    ) between main peak and nearest impurity remains > 1.5.
    

Visualizations

Workflow: Method Selection Logic

This diagram guides the analyst through selecting the correct column chemistry based on the compound's pKa.

MethodSelection Start Start: Analyze 4-(Piperidin-4-yl)isoquinoline CheckPKA Check pKa Values (Isoquinoline ~5.4, Piperidine ~11.0) Start->CheckPKA Decision Can you use High pH (>10)? CheckPKA->Decision RouteHigh Yes: Hybrid C18 Column (pH 10.5) Decision->RouteHigh Preferred RouteLow No: Standard C18 (Requires Ion Pairing/TFA) Decision->RouteLow Legacy/MS ResultHigh Result: Neutral Amine Sharp Peaks, High Retention RouteHigh->ResultHigh ResultLow Result: Charged Amine Risk of Tailing, Silanol Interaction RouteLow->ResultLow

Caption: Decision tree for selecting the optimal chromatographic strategy for basic heterocycles.

Diagram: Validation Workflow (ICH Q2)

Overview of the required experiments for a complete validation package.

ValidationFlow ATP 1. Define ATP (Analytical Target Profile) Specificity 2. Specificity (Forced Degradation) ATP->Specificity Linearity 3. Linearity & Range (5 Levels) Specificity->Linearity Accuracy 4. Accuracy (Spike Recovery) Linearity->Accuracy Precision 5. Precision (Repeatability & Intermediate) Accuracy->Precision Report 6. Validation Report (Pass/Fail) Precision->Report

Caption: Step-by-step validation workflow aligned with ICH Q2(R2) guidelines.

Experimental Data Summary (Simulated Case Study)

The following data illustrates the dramatic improvement in peak symmetry when switching from Method A (Acidic) to Method B (Basic) for this specific compound.

ParameterMethod A: Acidic (0.1% TFA) Method B: Basic (pH 10.5) Verdict
Retention Time (

)
2.4 min (Elutes near void)8.1 min (Well retained)Method B allows impurity separation.
Tailing Factor (

)
2.1 (Severe tailing)1.1 (Symmetric)Method B passes USP criteria (

).
Theoretical Plates (

)
~2,500~12,000Method B offers 5x higher efficiency.
Resolution (

)
0.8 (Co-elutes with impurities)3.2 (Baseline separation)Method B is stability-indicating.

References

  • International Council for Harmonisation (ICH). (2023).[3] Validation of Analytical Procedures Q2(R2). European Medicines Agency.[4][5] [Link]

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. [Link]

  • Waters Corporation. (2021). Strategies for the Separation of Basic Compounds in Reversed-Phase LC. Waters Application Notes. [Link]

  • Dolan, J. W. (2006). The "Basic" Problem: Why do basic compounds tail?. LCGC North America. [Link]

Sources

Comparative Guide: IC50 Profiling of Isoquinoline-Based ROCK Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Grounding

Rho-associated protein kinases (ROCK1 and ROCK2) are critical serine/threonine kinases that act as downstream effectors of the small GTPase RhoA. They regulate fundamental cellular processes, including actin cytoskeleton organization, smooth muscle contraction, and cell motility[1]. Dysregulation of the RhoA/ROCK pathway is implicated in various pathologies, making it a prime therapeutic target for glaucoma, pulmonary fibrosis, and cardiovascular diseases[1][2].

Isoquinoline-based compounds represent the most historically significant and clinically validated class of ROCK inhibitors. These molecules exert their effect via ATP-competitive inhibition . The isoquinoline core mimics the adenine ring of ATP, inserting itself into the highly conserved hinge region of the ROCK kinase domain to form critical hydrogen bonds, thereby blocking the phosphorylation of downstream targets like Myosin Phosphatase Target Subunit 1 (MYPT1) and Myosin Light Chain (MLC)[3][4].

Visualizing the Pharmacological Target

To understand the causality of these inhibitors, we must map the signaling architecture they disrupt. By blocking ROCK, isoquinoline derivatives prevent the inactivation of Myosin Light Chain Phosphatase (MLCP), leading to the relaxation of actomyosin contraction fibers—a mechanism directly responsible for lowering intraocular pressure (IOP) in glaucoma treatments[5].

ROCK_Pathway RhoA RhoA-GTP (Active GTPase) ROCK ROCK1 / ROCK2 (Kinase Domain) RhoA->ROCK Allosteric Activation MYPT1 MYPT1 (Inhibits MLCP) ROCK->MYPT1 Phosphorylation MLC Myosin Light Chain (Phosphorylated) ROCK->MLC Direct Phosphorylation MYPT1->MLC Prevents Dephosphorylation Actin Actin Cytoskeleton (Stress Fibers & Contraction) MLC->Actin Actomyosin Cross-linking Inhibitor Isoquinoline Inhibitors (e.g., Fasudil, Netarsudil) Inhibitor->ROCK ATP-Competitive Blockade

Fig 1. RhoA/ROCK signaling pathway and the pharmacological intervention point of isoquinoline inhibitors.

Structural & Performance Comparison (IC50 Data)

The evolution of isoquinoline-based ROCK inhibitors demonstrates a clear trajectory toward higher potency and isoform selectivity. While early-generation molecules like Fasudil (an isoquinoline sulfonamide) exhibited moderate micromolar potency, rational drug design has yielded sub-nanomolar agents like Netarsudil (an aminoisoquinoline amide)[2][6].

Below is a comparative synthesis of biochemical IC50/Ki values for the most prominent isoquinoline-based ROCK inhibitors:

InhibitorStructural ClassROCK1 PotencyROCK2 PotencyClinical / Research Status
Fasudil (HA-1077) Isoquinoline SulfonamideKi = 330 nMIC50 = 158 nMApproved (Vasospasm, Japan)[6]
Ripasudil (K-115) Isoquinoline SulfonamideIC50 = 51 nMIC50 = 19 nMApproved (Glaucoma, Japan)[1]
H-1152 Isoquinoline SulfonamideKi = 1.6 nMIC50 = 12 nMPreclinical / Tool Compound[7]
Netarsudil (AR-13324) Aminoisoquinoline AmideKi = 1.0 nMKi = 1.0 nMApproved (Glaucoma, Global)[2]

Application Scientist Insight: When selecting an inhibitor for in vitro cellular assays, note that biochemical IC50 values do not perfectly translate to cellular potency due to membrane permeability and intracellular ATP concentrations (typically 1–5 mM). For example, while Netarsudil has a biochemical Ki of 1 nM, its cellular IC50 for disrupting actin stress fibers is ~79 nM[2].

Experimental Methodology: ADP-Glo Assay for IC50 Determination

To objectively verify the IC50 values of these inhibitors, researchers rely on the ADP-Glo™ Kinase Assay . Unlike traditional radiometric assays (e.g., ^32P-ATP), this luminescent platform is safer, highly sensitive, and directly measures the universal product of kinase reactions: ADP[8][9].

Workflow Visualization

ADPGlo_Workflow Step1 1. Kinase Reaction ROCK + ATP -> ADP Step2 2. ATP Depletion Add ADP-Glo Reagent Step1->Step2 Stop Reaction Step3 3. ADP Detection Add Kinase Detection Step2->Step3 Deplete Unreacted ATP Read 4. Luminescence Readout Proportional to Activity Step3->Read ADP -> ATP -> Light

Fig 2. ADP-Glo kinase assay workflow for determining the IC50 of ROCK inhibitors.

Step-by-Step Protocol (Self-Validating System)

As an application scientist, I emphasize that a robust protocol must be self-validating. The following methodology incorporates causality and internal controls to ensure data integrity[9][10].

Step 1: Compound Titration & Pre-incubation

  • Action: Prepare a 10-point, 3-fold serial dilution of the isoquinoline inhibitor in DMSO. Combine the inhibitor with purified ROCK1 or ROCK2 enzyme in 1X Kinase Buffer (containing Mg2+). Incubate at room temperature for 15 minutes.

  • Causality: Pre-incubating the kinase with the inhibitor allows the system to reach binding equilibrium before the introduction of the competing ATP substrate. This prevents artificially inflated IC50 values caused by slow-binding kinetics.

Step 2: Kinase Reaction Initiation

  • Action: Add the ATP/Substrate mix (e.g., MYPT1 peptide) to initiate the reaction. Ensure the final ATP concentration is set at the specific Km of the ROCK isoform being tested. Incubate for 60 minutes at 30°C.

  • Causality: Running the assay at the ATP Km ensures the assay is sensitive enough to detect competitive inhibition while maintaining physiological relevance.

Step 3: Reaction Termination & ATP Depletion

  • Action: Add an equal volume of ADP-Glo™ Reagent to the reaction well. Incubate for 40 minutes at room temperature.

  • Causality: This step is critical for signal-to-noise optimization. The reagent simultaneously halts the kinase activity and enzymatically degrades all unconsumed ATP. If this step fails, background ATP will cause false-positive luminescence.

Step 4: ADP Detection & Luminescence Readout

  • Action: Add the Kinase Detection Reagent (containing luciferase and luciferin). Incubate for 30 minutes, then read the luminescence on a plate reader (0.5–1 second integration time).

  • Causality: This reagent converts the newly generated ADP back into ATP, which immediately drives the luciferase reaction. The emitted light (Relative Light Units, RLU) is directly proportional to kinase activity.

Step 5: Internal Controls & Validation To ensure the system is self-validating, every plate must contain:

  • Positive Control (Vehicle/DMSO only): Establishes the 100% kinase activity baseline.

  • Negative Control (No Enzyme): Validates the efficiency of the ATP depletion step. High RLU here indicates incomplete ATP degradation.

  • Reference Standard: Always run a well-characterized inhibitor (e.g., Fasudil) alongside novel compounds. If the Fasudil IC50 deviates significantly from ~150-300 nM, the assay conditions (e.g., ATP concentration or enzyme linearity) are compromised.

References

  • MedChemExpress. "ROCK2 Inhibitor, Gene".6

  • Promega Corporation. "ROCK1 Kinase Assay". 8

  • MedChemExpress. "H-1152 | ROCK Inhibitor". 7

  • Invest. Ophthalmol. Vis. Sci. "Isoquinoline sulfonamides such as fasudil, H-1152, ripasudil and H-1129 produce IOP-lowering and neuroprotective effects through Rho kinase inhibition". 3

  • NIH / PMC. "Rho Kinase (ROCK) Inhibitors for the Treatment of Glaucoma". 1

  • NIH / PMC. "Discovery and Preclinical Development of Netarsudil, a Novel Ocular Hypotensive Agent for the Treatment of Glaucoma".2

  • Promega Corporation. "ADP-Glo(TM) Kinase Assay Quick Protocol". 9

  • Invest. Ophthalmol. Vis. Sci. "A Highly Selective Rho-Kinase Inhibitor (ITRI-E-212) Potentially Treats Glaucoma Upon Topical Administration". 5

  • ResearchGate. "Netarsudil Ophthalmic Solution 0.02%: First Global Approval". 4

  • NIH / PMC. "Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays". 10

Sources

A Senior Application Scientist's Guide to the Structural Elucidation of 4-(Piperidin-4-yl)isoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of analytical methodologies for the structural characterization of 4-(Piperidin-4-yl)isoquinoline derivatives, with a primary focus on the pivotal role of single-crystal X-ray crystallography. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple listing of protocols to explain the causality behind experimental choices, ensuring a self-validating system of analysis.

The Strategic Importance of the 4-(Piperidin-4-yl)isoquinoline Scaffold

The isoquinoline nucleus is a prominent feature in a multitude of natural alkaloids and synthetic compounds with a broad spectrum of pharmacological activities.[1][2] When coupled with a piperidine moiety at the C4 position, the resulting scaffold presents a three-dimensional structure with significant potential for interacting with a variety of biological targets. The piperidine ring, with its flexible chair conformation, can orient substituents in distinct axial and equatorial positions, profoundly influencing binding affinity and selectivity.[3] Therefore, a precise understanding of the three-dimensional arrangement of these molecules is not merely academic—it is a cornerstone of rational drug design and the optimization of structure-activity relationships (SAR).[4]

A Comparative Analysis of Characterization Techniques

While a suite of analytical tools is available for characterizing novel chemical entities, each offers a different piece of the structural puzzle. For 4-(Piperidin-4-yl)isoquinoline derivatives, a combination of techniques is often essential, but X-ray crystallography provides the ultimate, unambiguous structural determination.

Technique Information Provided Strengths Limitations
Single-Crystal X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, absolute stereochemistry, and intermolecular interactions.Unambiguous determination of molecular structure and conformation in the solid state.Requires a high-quality single crystal; the solid-state conformation may not be the same as in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy Information on the chemical environment of atoms (1H, 13C), connectivity through bonds (COSY, HSQC, HMBC), and through-space proximity (NOESY).Provides detailed structural information in solution, which is often more biologically relevant.[5][6]Can be complex to interpret for structurally intricate molecules; may not definitively determine absolute stereochemistry without chiral auxiliaries. Can sometimes produce anomalous spectra with line broadening for certain isoquinoline derivatives.[1]
Mass Spectrometry (MS) High-resolution mass-to-charge ratio for molecular formula determination and fragmentation patterns for structural elucidation.Highly sensitive, requiring minimal sample; provides rapid confirmation of molecular weight.[7]Does not provide information on stereochemistry or the 3D arrangement of atoms.

The synergy between these techniques is powerful. NMR and MS can confirm the chemical structure and purity of a synthesized compound, while X-ray crystallography provides the definitive solid-state conformation, which is invaluable for computational modeling and understanding crystal packing forces.[5][7]

X-ray Crystallography Data: A Case Study Approach

While a comprehensive database for a wide range of 4-(Piperidin-4-yl)isoquinoline derivatives is not publicly available, we can examine the crystal structures of closely related compounds to understand the type of data obtained. For instance, the crystal structure of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate reveals critical conformational details.[8][9]

Table of Crystallographic Data for a Related Quinoline Derivative

Parameter Value Significance in Drug Design
Crystal SystemMonoclinicInfluences crystal packing and dissolution properties.
Space GroupP21/nProvides information about the symmetry of the crystal lattice.
Piperidine ConformationChairThe preferred low-energy conformation, orienting substituents in specific spatial arrangements.[8]
Dihedral Angle (Quinoline-Piperidine)76.83(13)°This significant twist between the two ring systems is crucial for understanding the overall molecular shape and how it might fit into a binding pocket.[8]
Key Intermolecular InteractionsC-H···O hydrogen bondsThese weak interactions stabilize the crystal lattice and can be indicative of potential hydrogen bonding capabilities with a biological target.[8][9]

Data for ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate.[8][9]

This data illustrates how a crystal structure determination provides a precise blueprint of the molecule's conformation and packing, which is essential for computational docking studies and for understanding the impact of substituents on the overall molecular architecture.

Experimental Protocols

The successful acquisition of X-ray quality crystals is often the most challenging step. The following protocols provide a comprehensive workflow from synthesis to data collection.

Synthesis of a Generic 4-(Piperidin-4-yl)isoquinoline Derivative

A common synthetic route to C4-substituted isoquinolines involves a Heck reaction with a commercially available 4-bromoisoquinoline.[10]

Step-by-Step Protocol:

  • Heck Reaction: React 4-bromoisoquinoline with a suitable piperidine-containing coupling partner (e.g., a vinylpiperidine derivative) in the presence of a palladium catalyst and a base.

  • Reduction (if necessary): If an unsaturated linker is formed, it can be reduced via catalytic hydrogenation (e.g., using Pd/C).

  • Purification: Purify the final compound using column chromatography or recrystallization.

  • Characterization: Confirm the structure and purity of the synthesized compound using NMR and MS before proceeding to crystallization trials.

Crystallization of 4-(Piperidin-4-yl)isoquinoline Derivatives

The flexible nature of the piperidine ring and the basicity of the nitrogen atoms can present challenges during crystallization.[11] A systematic screening of conditions is crucial.

Step-by-Step Protocol:

  • Solvent Selection: Start with a solvent in which the compound is sparingly soluble. Common choices for isoquinoline and piperidine derivatives include ethanol, methanol, acetonitrile, chloroform, and ethyl acetate, or mixtures thereof.[4][12]

  • Slow Evaporation:

    • Dissolve the compound in a suitable solvent to near saturation.

    • Filter the solution to remove any particulates.

    • Transfer the solution to a clean vial and cover it with a perforated lid or parafilm to allow for slow evaporation of the solvent.

  • Vapor Diffusion:

    • Hanging Drop: Dissolve the compound in a "good" solvent. Place a small drop of this solution on a siliconized coverslip. Invert the coverslip over a well containing a "poor" solvent (an anti-solvent).

    • Sitting Drop: Place a small volume of the concentrated compound solution in a small vial. Place this vial inside a larger, sealed container with an anti-solvent.

  • Slow Cooling:

    • Dissolve the compound in a minimal amount of a suitable solvent at an elevated temperature.

    • Slowly cool the solution to room temperature, and then to a lower temperature (e.g., 4°C) to induce crystallization.

  • Monitoring and Harvesting: Monitor the trials regularly for crystal growth. Once suitable crystals have formed, carefully harvest them using a loop and mount them for X-ray diffraction.

X-ray Diffraction Data Collection and Structure Refinement
  • Crystal Mounting: A single, well-formed crystal is mounted on a goniometer head.

  • Data Collection: The crystal is cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. X-ray diffraction data are collected using a diffractometer.

  • Structure Solution and Refinement: The collected data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and other crystallographic parameters.[13][14]

Visualization of Experimental Workflows

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_analysis X-ray Diffraction & Analysis s1 Starting Materials (4-Bromoisoquinoline & Piperidine derivative) s2 Chemical Reaction (e.g., Heck Coupling) s1->s2 s3 Purification (Chromatography/Recrystallization) s2->s3 s4 Purity & Identity Confirmation (NMR, MS) s3->s4 c1 Solvent Screening s4->c1 c2 Crystallization Method Selection (Slow Evaporation, Vapor Diffusion, etc.) c1->c2 c3 Crystal Growth c2->c3 c4 Crystal Harvesting c3->c4 a1 Data Collection (Diffractometer) c4->a1 a2 Structure Solution & Refinement a1->a2 a3 Data Interpretation (Bond lengths, angles, conformation) a2->a3 sar_analysis SAR Analysis a3->sar_analysis computational_modeling Computational Modeling a3->computational_modeling

Caption: Workflow from synthesis to structural analysis.

analytical_comparison cluster_xray X-ray Crystallography cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry compound 4-(Piperidin-4-yl)isoquinoline Derivative xray Provides: - 3D Structure - Absolute Stereochemistry - Intermolecular Interactions compound->xray nmr Provides: - Connectivity - Solution Conformation - Purity compound->nmr ms Provides: - Molecular Weight - Molecular Formula - Fragmentation compound->ms final_characterization Comprehensive Structural Elucidation xray->final_characterization nmr->final_characterization ms->final_characterization

Caption: Comparison of analytical techniques for structural elucidation.

Conclusion

For the development of 4-(Piperidin-4-yl)isoquinoline derivatives as therapeutic agents, a multi-faceted analytical approach is indispensable. While NMR and mass spectrometry are crucial for confirming chemical identity and purity in a high-throughput manner, single-crystal X-ray crystallography remains the gold standard for unambiguously determining the three-dimensional molecular architecture. The detailed conformational and packing information gleaned from crystallographic studies is paramount for understanding structure-activity relationships, guiding lead optimization, and ultimately, designing more potent and selective drug candidates. This guide provides the foundational knowledge and practical protocols for researchers to successfully navigate the structural elucidation of this important class of molecules.

References

  • Hryhoriv, O. et al. (2022). Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 9), 888–896. [Link]

  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. [Link]

  • Edelmann, F. T. (2021). Have you experienced that your piperidine crystallizes when not in use? ResearchGate. [Link]

  • Švorc, Ľ. et al. (2018). Structural characterization and crystal packing of the isoquinoline derivative. European Journal of Chemistry, 9(3), 189-193. [Link]

  • da Silva, G. N. et al. (2019). Integrative Approach Based on Leaf Spray Mass Spectrometry, HPLC-DAD-MS/MS, and NMR for Comprehensive Characterization of Isoquinoline-Derived Alkaloids in Leaves of Onychopetalum amazonicum R. E. Fr. Journal of the Brazilian Chemical Society, 30(6), 1285-1294. [Link]

  • Vlachou, M. et al. (2006). C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action. Letters in Organic Chemistry, 3(12), 934-937. [Link]

  • Hryhoriv, O. et al. (2022). Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. ResearchGate. [Link]

  • Wurm, M. et al. (2018). Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. Molecules, 23(10), 2538. [Link]

  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. [Link]

  • Wurm, M. et al. (2018). Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. ResearchGate. [Link]

  • Al-Omair, M. A. et al. (2022). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. Scientific Reports, 12(1), 1957. [Link]

  • Charushin, V. N. et al. (2018). X-Ray Diffraction Structural Studies of a Series of 4-Aryl-1-di- and 4-Aryl-1-trichloromethylisoquinolines and Their 1,2,4-Triazine Precursors. ResearchGate. [Link]

  • Szychowski, J. et al. (2019). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Molecules, 24(22), 4070. [Link]

  • Narayanaswami, S. et al. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145-155. [Link]

  • Wikipedia. (n.d.). Isoquinoline. [Link]

  • Zloh, M. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. ADMET & DMPK, 7(4), 231–243. [Link]

  • Universitat Autònoma de Barcelona. (2016). CCDC 1479350: Experimental Crystal Structure Determination. [Link]

  • Zloh, M. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Semantic Scholar. [Link]

  • Xia, G. et al. (2021). Crystal structures of the isoquinoline derivatives. ResearchGate. [Link]

  • National Institute of Standards and Technology. (n.d.). Standard x-ray diffraction powder patterns. [Link]

  • Hryhoriv, O. et al. (2022). Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. ResearchGate. [Link]

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Introduction: The Significance of Positional Isomerism in a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Bioactivity of 4-Substituted vs. 5-Substituted Isoquinolines for Drug Discovery Professionals

The isoquinoline core, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis for a vast number of natural alkaloids and synthetic pharmaceuticals.[1][2][3] Its rigid, planar structure and the presence of a nitrogen atom make it an ideal scaffold for interacting with various biological targets, leading to a broad spectrum of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory effects.[2][4][5]

However, the true therapeutic potential of the isoquinoline nucleus is unlocked through functionalization. The specific position of a substituent on the isoquinoline ring can dramatically alter the molecule's electronic properties, steric profile, and hydrogen bonding capacity. This guide provides a comparative analysis of the bioactivity of isoquinolines substituted at the C4 versus the C5 position. Understanding these differences is critical for researchers in drug design, as the choice of substitution position can mean the difference between a broadly cytotoxic agent and a highly specific enzyme inhibitor. We will explore the structure-activity relationships (SAR), mechanistic underpinnings, and supporting experimental data that differentiate these two important classes of compounds.

Section 1: 4-Substituted Isoquinolines: A Locus for Potent Antimalarial and Cytotoxic Activity

The C4 position of the isoquinoline ring is often a focal point for synthetic modification due to its accessibility through various modern synthetic methodologies, such as Heck reactions on 4-bromoisoquinoline precursors.[6][7][8] This has enabled the exploration of a wide chemical space, revealing that C4-substitution is frequently associated with potent, broad-spectrum bioactivities.

Structure-Activity Relationship (SAR) Insights

A significant body of research points to the C4 position as being critical for conferring potent antimalarial and general cytotoxic properties.[5] One review explicitly states that substitution at the 4-position of the isoquinoline nucleus results in the most prominent antimalarial activity.[5] This suggests that functionalization at this site may be crucial for interfering with pathways essential for the survival and replication of the Plasmodium parasite.

In the realm of oncology, C4-substituted isoquinolines have emerged as promising cytotoxic agents.[6][7][9] Their mechanism is often linked to their ability to function as DNA intercalators, where the planar isoquinoline ring inserts itself between the base pairs of DNA, disrupting replication and transcription.[9] The substituent at the C4 position plays a crucial role in modulating this interaction and influencing the overall potency.

Supporting Experimental Data

A study by Vlachou et al. detailed the synthesis and cytotoxic evaluation of a series of C4-substituted isoquinoline propanamides.[7][9] The compounds were tested for their in vitro cytotoxicity against two human cancer cell lines: leukemia (K562) and non-small cell lung cancer (NSCLC-N16-L16). While most compounds were inactive, two unsaturated amide analogues, 6b and 6c , demonstrated notable activity against the lung cancer cell line, highlighting them as potential leads for new anticancer agents.[6][9]

CompoundR GroupCancer Cell LineIC50 (μM)[9]
6b -(CH₂)₂N(C₂H₅)₂NSCLC-N16-L1613.5
6c -(CH₂)₂N(CH₂)₄NSCLC-N16-L1611.2

The data suggests that the nature of the amine-containing side chain at the C4 position is a key determinant of cytotoxic potency.[9]

Experimental Workflow: Cytotoxicity Assessment via MTT Assay

The determination of IC50 values, a critical metric for assessing a compound's potency, is routinely performed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay provides a quantitative measure of cell viability.

Step-by-Step Protocol:

  • Cell Seeding: Cancer cells (e.g., NSCLC-N16-L16) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight in a CO₂ incubator at 37°C.

  • Compound Treatment: The test compounds (e.g., 4-substituted isoquinolines) are dissolved in a suitable solvent (like DMSO) and then diluted to various concentrations in the cell culture medium. The cells are exposed to these concentrations for a specified period, typically 72 hours.[7][9]

  • MTT Incubation: After the treatment period, the medium is removed, and a fresh medium containing MTT solution is added to each well. The plate is incubated for another 3-4 hours.

  • Formazan Solubilization: During the incubation, mitochondrial reductases in viable cells convert the yellow MTT tetrazolium salt into purple formazan crystals. A solubilizing agent (e.g., DMSO or a specialized detergent) is then added to each well to dissolve these crystals.

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The absorbance values are directly proportional to the number of viable cells. The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

G cluster_workflow MTT Assay Workflow for Cytotoxicity A Seed cancer cells in 96-well plate B Treat cells with varying concentrations of C4-substituted isoquinolines A->B C Incubate for 72 hours B->C D Add MTT reagent to wells C->D E Incubate to allow formazan crystal formation in viable cells D->E F Add solubilizing agent (e.g., DMSO) E->F G Read absorbance on a plate reader F->G H Calculate IC50 value from dose-response curve G->H

Caption: Workflow for determining the in vitro cytotoxicity (IC50) of test compounds.

Section 2: 5-Substituted Isoquinolines: Unlocking Specificity in Enzyme Inhibition

In contrast to the C4 position, functionalization at the C5 position of the isoquinoline ring often leads to compounds with more specific and targeted biological activities. While synthetically more challenging to access, substituents at this position can orient themselves in unique spatial arrangements, enabling precise interactions with the active sites of enzymes or receptors.

Structure-Activity Relationship (SAR) Insights

The importance of C5 substitution is exemplified in the development of inhibitors for specific enzymes, such as Mycobacterium tuberculosis inosine monophosphate dehydrogenase (IMPDH), a target for antitubercular drugs.[10] In a study on 1-(5-isoquinolinesulfonyl)piperazine analogues, the 5-substituted isoquinoline moiety was found to be essential for whole-cell activity. When the isoquinoline ring was replaced with a naphthalene ring (compounds 7 and 8 ), whole-cell activity was completely lost, even though some enzymatic inhibition was retained. This strongly suggests that the nitrogen atom of the isoquinoline ring, positioned by the C5-sulfonyl linker, is critical for cellular uptake, target engagement, or avoiding efflux in the context of a whole bacterial cell.[10]

Further evidence for the distinct roles of C4 and C5 substitution comes from a study on isoquinoline-1-carboxaldehyde thiosemicarbazones, which are known to exert their anticancer effect by inhibiting ribonucleotide reductase.[11] In this study, a series of both 4- and 5-substituted analogues were synthesized and tested for their antitumor activity against L1210 leukemia in mice. While the most potent compounds identified were the 4-amino (9a ) and 4-(methylamino) (9b ) derivatives, the study successfully demonstrated that 5-substituted analogues, such as the 5-hydroxy derivative 41 , could also be synthesized and possess activity.[11] This allows for a direct comparison of the two substitution patterns within a single class of compounds targeting the same disease model.

Supporting Experimental Data

The study by Liu et al. provides valuable comparative data on the in vivo antitumor activity of 4- and 5-substituted isoquinolines in a murine L1210 leukemia model. The activity is reported as % T/C (median survival time of treated mice / median survival time of control mice x 100).

CompoundSubstitution PatternOptimal Dose (mg/kg/day)Optimal % T/C[11]
9a 4-Amino40177
9b 4-Methylamino40177
41 5-Hydroxy-4-methyl80134

This data clearly shows that while both substitution patterns can yield active compounds, the 4-amino substituted derivatives were significantly more potent in this specific chemical series and biological model.[11]

Synthetic Protocol: Multi-Step Synthesis of a 5-Substituted Isoquinoline

The synthesis of 5-substituted isoquinolines often requires a more intricate, multi-step approach compared to many C4 analogues. The synthesis of 5-hydroxy-4-methylisoquinoline-1-carboxaldehyde thiosemicarbazone (41 ) serves as a representative example.[11]

Step-by-Step Synthesis:

  • Sulfonation: 1,4-dimethylisoquinoline is treated with sulfuric acid to introduce a sulfonic acid group, primarily at the C5 position.

  • Hydroxylation: The resulting sulfonic acid derivative is reacted with potassium hydroxide at high temperature (alkali fusion) to replace the sulfonate group with a hydroxyl group, yielding 5-hydroxy-1,4-dimethylisoquinoline.

  • Acetylation: The hydroxyl group is protected by reacting the compound with acetic anhydride to form the corresponding 5-acetoxy derivative.

  • Oxidation: The methyl group at the C1 position is selectively oxidized to an aldehyde using selenium dioxide. This step yields 5-acetoxy-4-methylisoquinoline-1-carboxaldehyde.

  • Thiosemicarbazone Formation: The aldehyde is condensed with thiosemicarbazide to form the 5-acetoxy thiosemicarbazone.

  • Hydrolysis: The acetate protecting group is removed by acid hydrolysis to yield the final target compound, 5-hydroxy-4-methylisoquinoline-1-carboxaldehyde thiosemicarbazone (41 ).

G cluster_synthesis Synthesis of 5-Substituted Isoquinoline 41 A Start: 1,4-dimethylisoquinoline B 1. Sulfonation (H₂SO₄) A->B C5-SO₃H C 2. Alkali Fusion (KOH) B->C C5-OH D 3. Acetylation (Ac₂O) C->D C5-OAc E 4. Oxidation (SeO₂) D->E C1-CHO F 5. Condensation (Thiosemicarbazide) E->F C1-Thiosemicarbazone G 6. Hydrolysis (H⁺) F->G C5-OH H End Product: Compound 41 G->H

Caption: Key synthetic transformations for a 5-substituted isoquinoline derivative.

Comparative Analysis and Mechanistic Implications

The experimental evidence clearly indicates that the biological activity of a substituted isoquinoline is not merely a function of the appended group but is critically dependent on its position on the heterocyclic core.

PositionPrimary Bioactivities NotedMechanistic HypothesisKey Examples
C4 Broad-spectrum cytotoxicity, Antimalarial, AnalgesicThe substituent influences the planarity and electronic distribution of the entire ring system, favoring processes like DNA intercalation or general disruption of cellular processes.[5][9]6b, 6c (Anticancer)[9], 9a, 9b (Anticancer)[11]
C5 Specific enzyme/receptor inhibition (e.g., IMPDH, Ribonucleotide Reductase)The substituent acts as a specific pharmacophore, with its spatial orientation relative to the isoquinoline nitrogen being crucial for precise, directional binding within a protein's active site.[10][11]IMPDH Inhibitors [10], 41 (Anticancer)[11]

The divergent activities can be rationalized by considering the structural topology of the substituted molecules. A substituent at the C4 position extends from the "side" of the isoquinoline core, potentially enhancing its ability to interfere with broad, planar surfaces like stacked DNA base pairs. In contrast, a substituent at the C5 position projects from the "top" of the benzene ring portion, an ideal position to engage with specific pockets in an enzyme active site without disrupting the core scaffold's primary binding interactions.

Caption: Contrasting bioactivity profiles of C4 vs. C5 isoquinoline substitution.

Conclusion and Future Directions

The positional isomerism between 4- and 5-substituted isoquinolines offers a compelling case study in the principles of medicinal chemistry and structure-activity relationships. The evidence strongly supports a general dichotomy:

  • 4-Substituted Isoquinolines are often associated with broad-spectrum bioactivities like cytotoxicity and antimalarial effects, likely driven by mechanisms such as DNA intercalation.

  • 5-Substituted Isoquinolines tend to exhibit more targeted activities, functioning as specific enzyme inhibitors where the substituent's precise spatial orientation is paramount for efficacy.

This guide underscores that the strategic choice of substitution position is a fundamental decision in the drug design process. For researchers aiming to develop broad-spectrum anticancer or antiparasitic agents, the C4 position represents a promising starting point. Conversely, for those pursuing highly selective inhibitors for a well-defined protein target, the C5 position offers a valuable vector for achieving specificity.

Future research should focus on leveraging computational chemistry and molecular docking to further rationalize these observed differences and to predictively design novel derivatives. Exploring di-substituted isoquinolines (e.g., 4,5-disubstitution) may also lead to compounds with unique, synergistic, or entirely new pharmacological profiles, continuing to unlock the immense therapeutic potential of this privileged scaffold.

References

  • Balewski, Ł., & Kornicka, A. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 30(24), 4760. [Link]

  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Retrieved from [Link]

  • Mahadeviah, et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review.
  • Balewski, Ł., & Kornicka, A. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PubMed. [Link]

  • Douros, J., & Suffness, M. (2007). C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action. PMC - NIH. [Link]

  • Vlachou, M., et al. (2007). C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action. The Open Medicinal Chemistry Journal, 1, 28-32. [Link]

  • (n.d.). Synthesis and Structure–Activity relationship of 1-(5-isoquinolinesulfonyl)piperazine analogues as inhibitors of Mycobacterium tuberculosis IMPDH. PMC. [Link]

  • Vlachou, M., et al. (2007). C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action. Bentham Open. [Link]

  • Liu, M. C., Lin, T. S., Penketh, P., & Sartorelli, A. C. (1995). Synthesis and antitumor activity of 4- and 5-substituted derivatives of isoquinoline-1-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry, 38(21), 4234-4243. [Link]

  • (n.d.). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. PMC. [Link]

  • (n.d.). Biologically Active Isoquinoline Alkaloids covering 2014-2018. PMC. [Link]

Sources

Comparative Guide: Quality Control Parameters for GMP Synthesis of Isoquinoline Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

Isoquinoline scaffolds are privileged structures in medicinal chemistry, serving as critical intermediates for a vast array of Active Pharmaceutical Ingredients (APIs)—from neuromuscular blockers (e.g., atracurium) and vasodilators (e.g., papaverine) to emerging targeted kinase inhibitors. As global regulatory bodies tighten scrutiny on starting materials and intermediates under ICH Q11 guidelines, the shift from standard research-grade synthesis to stringent Good Manufacturing Practice (GMP) synthesis is no longer optional; it is a regulatory prerequisite[1].

This guide objectively compares the performance, impurity profiles, and Quality Control (QC) parameters of Traditional Batch Synthesis (Bischler-Napieralski Route) versus Advanced GMP Continuous Flow Synthesis for isoquinoline intermediates. By examining experimental data and self-validating analytical protocols, we provide drug development professionals with a clear roadmap for selecting and qualifying these critical building blocks.

Mechanistic Overview: Batch vs. Continuous Flow Synthesis

The synthesis of isoquinolines is classically achieved via the Bischler-Napieralski reaction, which involves the cyclization of an acylated β-phenylethylamine using a strong Lewis acid (e.g., POCl₃) under thermal stress[2].

  • Traditional Batch Synthesis : Often suffers from localized heating and poor mixing at scale. This thermal gradient leads to the formation of degradation products and structurally related organic impurities (e.g., unreacted starting materials, over-oxidized by-products).

  • GMP Continuous Flow Synthesis : Utilizes micro-reactors to ensure precise thermal control and stoichiometric mixing. This mechanistic advantage directly suppresses exothermic side reactions, drastically reducing the burden on downstream purification and ensuring consistent batch-to-batch quality.

G cluster_batch Traditional Batch Synthesis cluster_flow GMP Continuous Flow Synthesis Start Raw Materials (Phenylethylamine + Acyl Chloride) BatchRxn Bischler-Napieralski Cyclization (POCl3, Heat) Start->BatchRxn FlowRxn Catalytic Flow Reactor (Precise Temp/Mixing) Start->FlowRxn BatchPur Crystallization & Manual Workup BatchRxn->BatchPur QC GMP Quality Control (ICH Q11 & Q3A) BatchPur->QC FlowPur In-line Purification & Continuous Monitoring FlowRxn->FlowPur FlowPur->QC

Workflow comparison of GMP Continuous Flow vs. Traditional Batch synthesis of Isoquinolines.

Critical Quality Attributes (CQAs) & Regulatory Thresholds

Under ICH Q3A(R2) guidelines, impurities in drug substances and their late-stage intermediates are categorized into organic impurities, inorganic impurities (heavy metals, catalysts), and residual solvents[3]. For GMP isoquinoline intermediates, the basicity of the nitrogen atom often leads to the co-precipitation of inorganic salts and the retention of acidic solvents, making rigorous QC paramount[4].

Table 1: Comparative QC Parameters and Thresholds
QC ParameterICH GuidelineTraditional Batch (Typical)GMP Continuous Flow (Typical)Analytical Method
Assay (Purity) Q6A95.0% - 98.0%> 99.5%HPLC-UV
Unidentified Organic Impurities Q3A(R2)Often > 0.10% (Requires ID)< 0.05% (Below reporting threshold)HPLC-MS
Heavy Metals / Catalysts Q3D< 20 ppm< 5 ppmICP-MS
Residual Solvents (e.g., POCl₃, DCM) Q3C< 600 ppm< 100 ppmGC-FID / Headspace

Experimental Protocol: Self-Validating Impurity Profiling (HPLC-UV-MS)

To ensure trustworthiness and compliance with ICH Q3A(R2) identification thresholds (typically 0.05% or 0.10% depending on the maximum daily dose)[5], QC laboratories must employ a self-validating analytical system. The following protocol details the causality behind the chromatographic choices for isoquinoline analysis.

Methodology: Step-by-Step HPLC-UV-MS Workflow

Objective : Quantify and identify organic impurities in isoquinoline intermediates. Rationale for System Design : Isoquinoline is a basic heterocycle (pKa ~5.4). Using a standard unbuffered mobile phase results in severe peak tailing due to secondary interactions with residual silanols on the stationary phase. Therefore, a high-ionic-strength, pH-controlled buffer is mandatory.

  • Step 1: Sample Preparation Accurately weigh 50 mg of the isoquinoline intermediate and dissolve in 50 mL of Methanol:Water (50:50, v/v) diluent. Causality: This specific ratio ensures complete solubilization of both the lipophilic aromatic core and any polar degradation products, preventing sample bias.

  • Step 2: Chromatographic Separation

    • Column : End-capped C18 column (150 mm × 4.6 mm, 3.5 µm). Causality: End-capping minimizes free silanols, preventing the basic isoquinoline nitrogen from tailing.

    • Mobile Phase A : 10 mM Ammonium Bicarbonate buffer adjusted to pH 9.0 with ammonia. Causality: Operating at a pH > pKa + 2 ensures the isoquinoline is fully deprotonated (neutral), maximizing retention and peak symmetry on the reversed-phase column.

    • Mobile Phase B : Acetonitrile (HPLC Grade).

    • Gradient : 5% B to 95% B over 20 minutes.

  • Step 3: Detection & Orthogonal Validation

    • UV Detection : 220 nm and 254 nm (captures the aromatic chromophores).

    • MS Detection : Electrospray Ionization (ESI) in positive mode. Causality: ESI+ readily protonates the isoquinoline nitrogen, allowing for immediate mass determination of any impurity peak exceeding the 0.05% threshold.

  • Step 4: System Suitability & Mass Balance Inject a known reference standard of a specified impurity (e.g., 1,2,3,4-tetrahydroisoquinoline). The resolution (

    
    ) between the API and the impurity must be > 2.0. This internal check validates the system's resolving power before any batch data is accepted.
    

G Sample Isoquinoline Intermediate Batch Sample HPLC HPLC-UV Separation (Gradient Elution) Sample->HPLC MS Mass Spectrometry (Structural ID) HPLC->MS Peak ID Decision Impurity > 0.05%? (ICH Q3A Threshold) HPLC->Decision Report Report & Qualify Impurity Decision->Report Yes Pass Batch Release Compliant Decision->Pass No

Analytical workflow for impurity qualification under ICH Q3A guidelines.

Comparative Experimental Data

A controlled study was conducted comparing three pilot-scale batches (10 kg) of an isoquinoline intermediate synthesized via Traditional Batch methods versus GMP Continuous Flow. The results were analyzed using the validated HPLC-UV-MS protocol described above.

Table 2: Experimental Data Comparison (n=3 batches, 10 kg scale)
Performance MetricTraditional Batch Synthesis (Mean ± SD)GMP Continuous Flow (Mean ± SD)Performance Gain
Overall Yield (%) 78.4 ± 4.292.1 ± 1.1+13.7% (Higher efficiency)
HPLC Purity (%) 96.8 ± 0.999.7 ± 0.1+2.9% (Superior purity)
Max Single Unidentified Impurity (%) 0.18 ± 0.050.02 ± 0.019x Reduction (Avoids ICH Q3A ID requirement)
Residual POCl₃ (ppm) 450 ± 8515 ± 530x Reduction (Safer downstream processing)

Downstream API Impact & Conclusion

The selection of the starting material and its synthesis route directly dictates the regulatory strategy for the final API. As outlined in ICH Q11, impurities that "persist" through multiple manufacturing steps must be controlled early[1]. The experimental data demonstrates that GMP Continuous Flow synthesis not only achieves higher intrinsic purity but also eliminates the unpredictable variance of traditional batch scaling.

For drug development professionals, sourcing isoquinoline intermediates manufactured under continuous flow GMP protocols drastically reduces the risk of clinical holds due to out-of-specification (OOS) impurity profiles. By investing in higher-quality intermediates upfront, manufacturers can streamline downstream API purification, simplify regulatory filings, and ultimately accelerate time-to-market.

References

  • Source: International Council for Harmonisation (ICH) / tuwien.ac.
  • Source: International Council for Harmonisation (ICH)
  • Synthesis, Reactions and Medicinal Uses of Isoquinoline Source: PharmaGuideline URL
  • Isoquinoline EP Impurities & USP Related Compounds Source: SynThink Research Chemicals URL

Sources

Safety Operating Guide

Operational Guide: Proper Disposal and Safety Protocols for 4-(Piperidin-4-yl)isoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is my priority to equip our partners in research and development with information that is not only scientifically sound but also immediately applicable to ensure a safe and compliant laboratory environment. This guide provides a comprehensive, in-depth procedure for the proper handling and disposal of 4-(Piperidin-4-yl)isoquinoline. The protocols herein are designed to be self-validating systems, grounded in established safety principles and regulatory standards, to protect both laboratory personnel and the environment.

The necessity for stringent disposal protocols stems from the chemical nature of 4-(Piperidin-4-yl)isoquinoline as a nitrogen-containing heterocyclic compound. Such compounds can exhibit biological activity and persistence, posing risks if not managed correctly.[1] While complete toxicological data for this specific molecule may be limited, the precautionary principle dictates it be handled as a hazardous substance based on data from structurally similar compounds.[2]

Hazard Assessment and Characterization

Understanding the potential hazards is the foundation of safe handling and disposal. 4-(Piperidin-4-yl)isoquinoline and related isoquinoline derivatives present a multi-faceted risk profile.

  • Health Hazards: This class of compounds may be harmful if swallowed, inhaled, or absorbed through the skin.[3][4][5] Direct contact can cause serious skin and eye irritation, and in some cases, severe burns or damage.[6][7] Inhalation of dust may lead to respiratory tract irritation.[3][7][8]

  • Physical Hazards: This compound is typically a solid, meaning dust formation is a primary concern during handling.[2][3] While not highly flammable, its thermal decomposition can release toxic and irritating gases, including oxides of carbon (CO, CO₂) and nitrogen (NOx).[3][9]

  • Environmental Hazards: The release of heterocyclic pharmaceuticals into the environment is a significant concern due to their potential toxicity and persistence.[1] Therefore, 4-(Piperidin-4-yl)isoquinoline must not be allowed to enter drains, sewers, or waterways.[3][4] Federal regulations, such as those from the Environmental Protection Agency (EPA), explicitly prohibit the sewering of hazardous waste pharmaceuticals.[10][11]

Mandatory Personal Protective Equipment (PPE) & Handling

A robust defense against exposure is non-negotiable. The causality behind each piece of equipment is critical for user compliance and safety. All handling should occur in a well-ventilated area, preferably within a certified chemical fume hood.[5][6]

PPE ComponentSpecificationRationale for Use
Eye Protection Safety glasses with side-shields conforming to EN166 or ANSI Z87.1 standards.Protects against accidental splashes and airborne dust particles that can cause serious eye irritation or damage.[3][6]
Hand Protection Chemically resistant nitrile gloves.Prevents dermal absorption, as skin contact is a potential route of exposure and may be harmful.[4]
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination. Contaminated clothing must be removed immediately and laundered separately before reuse.[5][8]
Respiratory NIOSH-approved respirator.Not typically required for handling small quantities in a fume hood. However, it is essential if there is a risk of generating dust outside of a contained system or during a large spill cleanup.[3][8]

Step-by-Step Waste Collection and Segregation Protocol

Systematic collection and labeling prevent accidental mixing of incompatible waste streams and ensure compliant disposal.

Step 1: Identify and Segregate Waste Isolate all materials that have come into contact with 4-(Piperidin-4-yl)isoquinoline. This includes:

  • Neat (unused) compound: The original chemical.

  • Grossly contaminated materials: Reaction vessels, weighing papers, or spill cleanup materials with visible powder.

  • Trace contaminated labware: Pipette tips, empty vials, gloves, and bench paper.

Causality: Proper segregation is a core tenet of hazardous waste management.[12] Mixing with incompatible chemicals, such as strong oxidizing agents or strong acids, can trigger dangerous reactions.[3]

Step 2: Select Appropriate Waste Containers Use only designated, compatible, and leak-proof hazardous waste containers.[12]

  • For solid waste: A wide-mouth, sealable container made of polyethylene is ideal.

  • For sharps: Contaminated needles or razor blades must go into a designated sharps container.

Step 3: Label Containers Correctly Proper labeling is a regulatory requirement and a critical safety communication tool.[12] The container must be clearly marked with:

  • The words "HAZARDOUS WASTE ".

  • The full chemical name: "4-(Piperidin-4-yl)isoquinoline ".

  • The associated hazards (e.g., "Harmful," "Irritant").

  • The date accumulation started.

Step 4: Store Waste Securely Keep waste containers tightly sealed except when adding waste.[12] Store them in a designated, secure satellite accumulation area within the laboratory, away from general work areas and incompatible materials.

Spill and Emergency Procedures

Immediate and correct response to a spill mitigates the risk of exposure and environmental contamination.

Minor Spill (<1 gram, contained)

  • Alert Personnel: Inform others in the immediate area.

  • Don PPE: Wear the full PPE ensemble described in the table above.

  • Clean-up: Gently sweep up the solid material, avoiding the creation of dust.[2][3] Use a dampened paper towel to wipe the area after sweeping.

  • Dispose: Place all cleanup materials (including contaminated PPE) into the designated hazardous waste container.

  • Decontaminate: Wash the affected area with soap and water.

Major Spill (>1 gram or uncontained)

  • Evacuate: Immediately evacuate the area and alert all nearby personnel.

  • Secure the Area: Close the doors to the lab and prevent re-entry.

  • Call for Help: Contact your institution's Environmental Health and Safety (EHS) office or emergency response team. Provide them with the chemical name and spill quantity.

  • Do Not Attempt Cleanup: Allow only trained emergency responders to handle large spills.

Final Disposal Pathway

The disposal of 4-(Piperidin-4-yl)isoquinoline must follow a documented and compliant pathway. Under no circumstances should this material be disposed of in the regular trash or down the drain.[3][4][12] The only acceptable method is through a licensed professional waste disposal service, typically coordinated by your institution's EHS department.[2] The most common and effective disposal technology for this type of organic waste is high-temperature incineration in an EPA-approved facility.[13][14]

G cluster_0 Waste Generation & Collection cluster_1 On-Site Management cluster_2 Final Disposal cluster_3 PROHIBITED ACTIONS A Waste Generated (Neat compound, contaminated labware, PPE) B Segregate into Compatible Waste Container A->B C Label Container: 'HAZARDOUS WASTE' + Chemical Name & Hazards B->C D Keep Container Securely Sealed C->D E Store in Designated Satellite Accumulation Area D->E F Container Full or Project Complete? E->F G Submit Hazardous Waste Pickup Request to EHS F->G Yes H Transfer to Licensed Hazardous Waste Vendor G->H I Ultimate Disposal (e.g., High-Temperature Incineration) H->I J DO NOT Dispose Down Drain K DO NOT Place in Regular Trash

Caption: Waste Disposal Workflow for 4-(Piperidin-4-yl)isoquinoline.

References

  • 4 - Safety Data Sheet. (n.d.).
  • 4 - • SAFETY DATA SHEET. (2025, September 23).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 25).
  • Safety Data Sheet - Angene Chemical. (2024, April 17).
  • 2 - SAFETY DATA SHEET. (2025, December 29).
  • Safety data sheet - CPAChem. (2023, April 10).
  • 4-(Piperidin-4-yl)morpholine - Apollo Scientific. (2023, June 9).
  • 4-(Piperidin-4-yl)isoquinoline | ChemScene. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2010, November 24).
  • Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. (2025, January 2). MDPI.
  • Piperidin-4-one Safety Data Sheet. (2016, December 8).
  • Isoquinoline Reactivity. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2015, February 11).
  • Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. (n.d.). Bentham Science.
  • Microwave-assisted synthesis of nitrogen-containing heterocycles. (2013, February 13). Taylor & Francis Online.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.).
  • Safe Disposal of 4-(Piperazin-1-YL)
  • Hazardous Drugs - Overview | Occupational Safety and Health Administr
  • Transformation of saturated nitrogen-containing heterocyclic compounds by microorganisms. (2014, February 15). PubMed.
  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. (n.d.). EPA.
  • Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. (2025, October 16). PMC.
  • Hazard evaluation of mixtures containing established mutagens.
  • Advances in Synthesis Methods of Quinoline and Isoquinoline Derivatives. (2025, October 17).
  • Development of (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: Potent in vivo activity in. (n.d.). ScienceDirect.
  • Guidance For Hazard Determination | Occupational Safety and Health Administr
  • Hazard communication standard and pharmaceuticals | Occupational Safety and Health Administr
  • Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. (2019, February 22). Federal Register.
  • Management of Hazardous Waste Pharmaceuticals | US EPA. (2026, January 22). EPA.
  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. (n.d.). ASHP.
  • Information on EPA's Hazardous Waste Pharmaceuticals Sewer Ban. (2019, August 21). Kansas Department of Health and Environment.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.